molecular formula C43H58N4O13 B3328785 rifampicin N-oxide CAS No. 51963-55-4

rifampicin N-oxide

Cat. No.: B3328785
CAS No.: 51963-55-4
M. Wt: 838.9 g/mol
InChI Key: HLBLHKPXLRRUNR-WLSIYKJHSA-N
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Description

structure given in first source

Properties

CAS No.

51963-55-4

Molecular Formula

C43H58N4O13

Molecular Weight

838.9 g/mol

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methyl-4-oxidopiperazin-4-ium-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

InChI

InChI=1S/C43H58N4O13/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-46-15-17-47(9,56)18-16-46)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,60-40)58-19-14-29(57-10)23(3)39(59-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1

InChI Key

HLBLHKPXLRRUNR-WLSIYKJHSA-N

Isomeric SMILES

CC1/C=C\C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C\C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=[N+](\N5CCN(CC5)C)/[O-])\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=[N+](N5CCN(CC5)C)[O-])C

Synonyms

rifampicin N-oxide

Origin of Product

United States

Foundational & Exploratory

what is the chemical structure of rifampicin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifampicin (B610482) N-oxide is a prominent metabolite and impurity of the frontline anti-tuberculosis drug, rifampicin. A comprehensive understanding of its chemical structure, properties, and biological activity is crucial for drug development, quality control, and pharmacological studies. This technical guide provides a detailed overview of the chemical structure of rifampicin N-oxide, its physicochemical properties, and methods for its synthesis and characterization. Experimental protocols for its analysis are also detailed. While generally considered less active than its parent compound, this guide also touches upon the available information regarding its biological effects.

Chemical Structure and Identification

This compound is structurally similar to rifampicin, with the key distinction being the presence of an N-oxide functional group. This modification occurs at the 4'-position of the piperazine (B1678402) moiety.[1]

The systematic IUPAC name for this compound is [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methyl-4-oxidopiperazin-4-ium-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate.[2]

Synonyms:

  • Rifampin N-oxide

  • Rifampicin EP Impurity B[]

  • N-Oxidorifampicin

  • 3-[[(4-Methyl-4-oxido-1-piperazinyl)imino]methyl]rifamycin[4]

Chemical Formula: C₄₃H₅₈N₄O₁₃[2]

Molecular Weight: 838.94 g/mol [2]

CAS Numbers: 125833-03-6, 51963-55-4[2][5]

Chemical Structure:

G Rifampicin_Core Rifampicin Core (Naphthohydroquinone-ansa chain) Iminomethyl_Linker Iminomethyl Linker (-CH=N-) Rifampicin_Core->Iminomethyl_Linker C3 Position Acetyl_Group Acetyl Group Rifampicin_Core->Acetyl_Group C25 Position Piperazine_N_oxide 4-Methyl-1-piperazinyl-N-oxide Iminomethyl_Linker->Piperazine_N_oxide

Figure 1: Simplified structural representation of this compound.

Physicochemical Properties

The introduction of the N-oxide group alters the physicochemical properties of rifampicin, which can impact its solubility, stability, and pharmacokinetic profile.

PropertyValueReference
Appearance Red to dark red solid[4]
Molecular Formula C₄₃H₅₈N₄O₁₃[2]
Molecular Weight 838.94 g/mol [2]
Monoisotopic Mass 838.40003792 Da[2]
Topological Polar Surface Area 235 Ų[2]
Storage Conditions -20°C, under inert atmosphere[4]

Synthesis and Formation

This compound is primarily known as a metabolite and a degradation product of rifampicin. Its formation can occur under oxidative conditions.

Experimental Protocol: Formation via Oxidation

  • Materials:

    • Rifampicin

    • 30% Hydrogen Peroxide (H₂O₂)

    • Methanol

    • Deionized water

  • Procedure:

    • Prepare a stock solution of Rifampicin in methanol.

    • To a known volume of the rifampicin solution, add an excess of 30% H₂O₂.

    • The reaction mixture can be stirred at room temperature and monitored over time for the formation of this compound.

    • The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

Logical Workflow for Formation:

G Rifampicin Rifampicin Rifampicin_N_oxide This compound Rifampicin->Rifampicin_N_oxide Oxidation of Piperazine Nitrogen Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Rifampicin_N_oxide

Figure 2: Formation of this compound from Rifampicin.

Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the identification and quantification of this compound, especially in the presence of rifampicin and other related impurities.

  • Instrumentation:

    • HPLC system with a UV detector

  • Chromatographic Conditions:

    • Column: C18 monolithic column

    • Mobile Phase: A mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid (28:30:38:4, v/v/v/v)

    • Flow Rate: 2 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Run Time: Less than 11 minutes

  • Expected Results: This method allows for the separation of this compound from rifampicin, rifampicin quinone, rifamycin (B1679328) SV, and 3-formylrifamycin SV.

Experimental Workflow for HPLC Analysis:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify based on Peak Area Chromatogram->Quantification

Figure 3: Workflow for the HPLC analysis of this compound.
Spectroscopic Characterization

While detailed spectral data is not widely published, the structure of this compound has been confirmed by various spectroscopic techniques.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectra are instrumental in confirming the position of the N-oxide group on the piperazine ring.[1] The presence of the N-oxide is expected to cause a downfield shift in the signals of the protons and carbons adjacent to the oxidized nitrogen atom.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule, including hydroxyl, carbonyl, and amide groups. The N-O stretching vibration is also a key feature to identify.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its structural elucidation. The molecular ion peak corresponding to the molecular weight of 838.94 would be a key indicator.

Biological Activity

This compound is generally considered to be a metabolite of rifampicin with reduced or altered biological activity.[4] The primary mechanism of action of rifampicin is the inhibition of bacterial DNA-dependent RNA polymerase. The modification at the piperazine ring in this compound likely affects its binding to this target, leading to decreased antimicrobial efficacy.

Further research is required to fully elucidate the specific biological activity profile of this compound, including its potential for off-target effects or different interactions with metabolic enzymes compared to the parent drug.

Signaling Pathway of Rifampicin (for comparison):

G Rifampicin Rifampicin RNAP Bacterial DNA-dependent RNA Polymerase (RNAP) Rifampicin->RNAP Binds to β-subunit Transcription_Inhibition Inhibition of RNA Elongation RNAP->Transcription_Inhibition Blocks RNA path Protein_Synthesis_Block Blockage of Protein Synthesis Transcription_Inhibition->Protein_Synthesis_Block Bacterial_Cell_Death Bacterial Cell Death Protein_Synthesis_Block->Bacterial_Cell_Death

Figure 4: Simplified mechanism of action of the parent drug, Rifampicin.

Conclusion

This compound is a key derivative of rifampicin, arising from metabolic or degradative processes. Its distinct chemical structure, characterized by the N-oxide group on the piperazine ring, leads to altered physicochemical and biological properties. The analytical methods outlined in this guide, particularly HPLC, provide robust means for its identification and quantification, which is essential for quality control in pharmaceutical formulations and for advancing research into the metabolism and activity of rifampicin. Further studies are warranted to fully characterize its biological activity and potential clinical significance.

References

Rifampicin N-oxide: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifampicin (B610482) N-oxide is a primary metabolite of the potent antibiotic rifampicin, formed through the enzymatic oxidation of the piperazine (B1678402) N-methyl group. It is also recognized as an impurity in rifampicin drug formulations. While its antimicrobial activity is reported to be lower than the parent compound, its characterization and synthesis are crucial for comprehensive pharmacokinetic studies, impurity profiling, and as a standard in analytical method development. This technical guide provides an in-depth overview of the discovery, synthesis, and known biological context of rifampicin N-oxide, presenting available data in a structured format for researchers and drug development professionals.

Discovery and Characterization

This compound was identified as a metabolite of rifampicin, and its structure was conclusively elucidated through spectroscopic methods.

Structural Confirmation: The definitive structure of this compound was confirmed by 1H- and 13C-NMR spectroscopy. These analyses demonstrated that the oxygen atom is bonded to the nitrogen of the N-methyl group within the piperazine ring.

Physicochemical Properties:

PropertyValue
Molecular Formula C43H58N4O13
Molecular Weight 838.94 g/mol
CAS Numbers 51963-55-4, 125833-03-6
Appearance Red to dark red solid[]

Synthesis of this compound

The synthesis of this compound can be approached through two primary routes: enzymatic and chemical. While a detailed, publicly available protocol for its chemical synthesis is not readily found in the literature, the enzymatic pathway has been elucidated.

Enzymatic Synthesis

The biological transformation of rifampicin to its N-oxide metabolite is catalyzed by a specific enzyme, Rifampicin Monooxygenase.

Enzyme: Rifampicin Monooxygenase (RIFMO) from Nocardia farcinica. Reaction: RIFMO catalyzes the N-hydroxylation of rifampicin to produce what is described as 2′-N-hydroxy-4-oxo-rifampicin, a resonance form of this compound.

Experimental Protocol (Conceptual): A detailed protocol would involve the use of recombinant RIFMO, which has been successfully expressed in E. coli.

Workflow for Enzymatic Synthesis of this compound:

G cluster_0 Recombinant RIFMO Expression cluster_1 Enzymatic Reaction cluster_2 Purification and Analysis E_coli E. coli expressing RIFMO gene Culture Cell Culture and Induction E_coli->Culture Harvest Cell Harvesting and Lysis Culture->Harvest Purification Purification of recombinant RIFMO Harvest->Purification Rifampicin Rifampicin (Substrate) Reaction_Mix Reaction Mixture Rifampicin->Reaction_Mix RIFMO_pure Purified RIFMO RIFMO_pure->Reaction_Mix Cofactors Cofactors (e.g., NADPH, FAD) Cofactors->Reaction_Mix Incubation Incubation (Controlled Temp/Time) Reaction_Mix->Incubation Extraction Extraction of This compound Incubation->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography Characterization Structural Characterization (NMR, MS) Chromatography->Characterization

A conceptual workflow for the enzymatic synthesis of this compound.
Chemical Synthesis

Hypothetical Chemical Synthesis Pathway:

G Rifampicin Rifampicin Reaction Reaction at Controlled Temperature Rifampicin->Reaction Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->Reaction Solvent Inert Solvent (e.g., DCM) Solvent->Reaction Purification Purification (Chromatography) Reaction->Purification Rifampicin_N_Oxide This compound Purification->Rifampicin_N_Oxide

A generalized pathway for the chemical synthesis of an N-oxide.

Biological Context and Activity

This compound is primarily of interest as a metabolite of rifampicin. Its biological activity is reported to be significantly lower than that of the parent drug.

Antimicrobial Activity: While specific Minimum Inhibitory Concentration (MIC) values for this compound are not widely reported in the literature, it is generally accepted to have diminished antibacterial properties compared to rifampicin. For context, the MIC values for rifampicin against various bacterial species are provided below.

Table of MIC Values for Rifampicin:

Bacterial SpeciesMIC Range (µg/mL)
Staphylococcus aureus0.015
Streptococcus pyogenes0.008
Streptococcus pneumoniae4.0
Listeria monocytogenes0.25
Neisseria meningitidis0.5
Neisseria gonorrhoeae0.5
Haemophilus influenzae1.0
Mycobacterium tuberculosis0.1 - 0.2
Mycobacterium chelonei>64
Mycobacterium fortuitum>64

Signaling Pathways: To date, no specific signaling pathways have been identified in the literature that are directly modulated by this compound. The biological significance of this metabolite is currently understood mainly in the context of the metabolism and clearance of rifampicin. Research on the parent compound, rifampicin, has indicated its potential to influence various signaling pathways, including the NF-κB and AMPK pathways. However, it is unknown if this compound shares any of these activities.

Metabolic Fate of Rifampicin:

G Rifampicin Rifampicin Metabolism Metabolism Rifampicin->Metabolism Rifampicin_N_Oxide Rifampicin_N_Oxide Metabolism->Rifampicin_N_Oxide Other_Metabolites Other Metabolites (e.g., Desacetyl-rifampicin) Metabolism->Other_Metabolites Excretion Excretion Rifampicin_N_Oxide->Excretion Other_Metabolites->Excretion

Simplified metabolic pathway of rifampicin.

Conclusion

This compound is a well-characterized metabolite of rifampicin, the synthesis of which can be achieved enzymatically using Rifampicin Monooxygenase. While a detailed chemical synthesis protocol remains to be published, the availability of purified this compound is essential for its use as an analytical standard in pharmacokinetic and impurity profiling studies. Further research is warranted to fully quantify its biological activity and to investigate any potential interactions with cellular signaling pathways. This guide provides a foundational understanding for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of Rifampicin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482) N-oxide is a prominent metabolite and a significant impurity of the potent antitubercular drug, rifampicin.[1][2] Its presence and characteristics are of considerable interest in the fields of drug metabolism, pharmacokinetics, and pharmaceutical quality control. The N-oxidation of the piperazine (B1678402) moiety of rifampicin can alter its physicochemical properties, potentially impacting its solubility, stability, and biological interactions.[3] This technical guide provides a comprehensive overview of the available data on the physicochemical properties of rifampicin N-oxide, detailed experimental protocols for its analysis, and visual representations of key experimental workflows.

Chemical and Physical Properties

This compound is a red to dark red solid.[] The introduction of an oxygen atom to the piperazine nitrogen of rifampicin results in an increase in molecular weight and polarity, which is expected to influence its solubility and chromatographic behavior. A summary of its key chemical identifiers is provided in Table 1.

Table 1: Chemical Identifiers of this compound

Property Value Reference(s)
IUPAC Name [(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methyl-4-oxidopiperazin-4-ium-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate [5]
Synonyms Rifampin N-Oxide, N-Oxidorifampicin, Rifampicin EP Impurity B [5][6]
CAS Number 125833-03-6 [6][7]
Molecular Formula C₄₃H₅₈N₄O₁₃ [3][7]
Molecular Weight 838.94 g/mol [3][7]

| Appearance | Red to Dark Red Solid |[] |

Physicochemical Parameters

Quantitative data for several key physicochemical parameters of this compound are not extensively reported in publicly available literature. Table 2 summarizes the available information and highlights the data gaps. For comparison, the corresponding values for the parent drug, rifampicin, are also included where available.

Table 2: Physicochemical Properties of this compound and Rifampicin

Property This compound Rifampicin Reference(s)
Melting Point Data not available 183-188 °C (decomposes) [8][9]
pKa Data not available 1.7 (4-hydroxy), 7.9 (piperazine nitrogen) [10][11]
logP / logD Data not available logD at pH 7.4: ~1.19 - 2.4 [12][13][14]
Solubility Soluble in Methanol (B129727) Sparingly soluble in water; Soluble in DMSO, DMF, chloroform, and methanol.[8] [15]

| UV-Vis (λmax) | Data not available | ~237, 255, 334, 475 nm (in phosphate (B84403) buffer, pH 7.38) |[8] |

Spectroscopic Data

UV-Visible Spectroscopy

Specific UV-Vis absorption maxima (λmax) for isolated this compound are not reported. However, in HPLC analyses of rifampicin and its impurities, UV detection is commonly performed at wavelengths such as 237 nm, 254 nm, and 337 nm, indicating that this compound exhibits significant absorbance in this range.[][8][16][17]

Infrared (IR) Spectroscopy

The structure of this compound has been confirmed by IR spectroscopy, though the specific spectral data is not provided in the available literature.[1] For the parent compound, rifampicin, characteristic IR absorption bands are observed around 3400 cm⁻¹ (Ansa OH), 1722 cm⁻¹ (Acetyl C=O), and 1643 cm⁻¹ (Furanone C=O).[18] It is expected that the N-oxide functional group in this compound would introduce characteristic N-O stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR have been used to confirm that the N-oxidation occurs at the N-methyl group of the piperazine moiety in this compound.[1] However, the detailed chemical shifts and coupling constants have not been published.

Mass Spectrometry (MS)

The molecular weight of this compound (838.94 g/mol ) is confirmed by its molecular formula. Mass spectrometry is a key technique for identifying this compound in mixtures, often in conjunction with liquid chromatography (LC-MS).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound.

Synthesis and Purification

This compound is primarily formed as a metabolite or a degradation product of rifampicin. It can also be generated during the synthesis of rifampicin. A general process for the synthesis of rifampicin that may lead to the formation of this compound involves the reaction of 3-formylrifamycin SV with 1-amino-4-methylpiperazine.[19] Purification of rifampicin from its impurities, including the N-oxide, is typically achieved through recrystallization.[19]

A patented process for the preparation of rifampicin involves reacting rifamycin (B1679328) S with a 1,3,5-trisubstituted hexahydro-1,3,5-triazine, followed by reaction with 1-amino-4-methylpiperazine.[20] While this process aims for pure rifampicin, variations in reaction conditions can lead to the formation of impurities.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound.

  • Objective: To determine the equilibrium solubility of this compound in a given solvent system.

  • Materials:

    • This compound (solid)

    • Solvent of interest (e.g., water, phosphate buffer pH 7.4, methanol)

    • Incubator shaker

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm)

    • HPLC system with UV detector

  • Procedure:

    • Add an excess amount of solid this compound to a known volume of the solvent in a sealed container.

    • Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

    • After equilibration, cease agitation and allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solid.

    • Dilute the filtrate with a suitable solvent if necessary.

    • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

    • The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

G Shake-Flask Solubility Determination Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-48h) A->B Achieve equilibrium C Settle and filter supernatant B->C Separate solid and liquid phases D Quantify concentration by HPLC C->D Analyze dissolved compound

Workflow for Shake-Flask Solubility Determination

HPLC Analysis of Rifampicin and Impurities

A common analytical technique for the separation and quantification of rifampicin and its impurities, including this compound, is reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Objective: To separate and quantify this compound from rifampicin and other related impurities.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and UV detector.

    • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions (Example):

    • Mobile Phase: A gradient mixture of a buffer (e.g., 0.075 M potassium dihydrogen phosphate and 1.0 M citric acid) and organic solvents (e.g., methanol and acetonitrile). A typical mobile phase composition is Methanol:Acetonitrile (B52724):0.075 M KH₂PO₄:1.0 M Citric Acid = 30:30:36:4 (v/v/v/v).[16]

    • Flow Rate: 1.0 mL/min.[16]

    • Column Temperature: 40 °C.[16]

    • Detection Wavelength: 254 nm.[][16]

    • Injection Volume: 10 µL.[16]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing rifampicin and its impurities in a suitable solvent (e.g., acetonitrile).

    • Dilute the solution with a mixture of acetonitrile and water (1:1) to achieve a desired concentration (e.g., ~0.04 mg/mL).[16]

    • Filter the sample solution through a 0.45 µm filter before injection.

G HPLC Analysis Workflow for Rifampicin Impurities cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis A Dissolve sample in Acetonitrile B Dilute with Acetonitrile/Water (1:1) A->B C Filter through 0.45 µm filter B->C D Inject sample into HPLC system C->D Inject E Separation on C18 column D->E F UV Detection at 254 nm E->F G Data acquisition and analysis F->G

HPLC Analysis Workflow for Rifampicin Impurities

Stability Studies and Forced Degradation

Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.

  • Objective: To assess the stability of this compound under various stress conditions.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.

    • Base Hydrolysis: Treat the sample with a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

    • Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid or solution sample to dry heat (e.g., 60-80 °C).

    • Photodegradation: Expose the sample to UV and/or visible light.

  • Procedure:

    • Prepare solutions of this compound in the respective stress media.

    • Expose the solutions to the specified stress conditions for a defined period.

    • At various time points, withdraw samples and neutralize them if necessary.

    • Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and to detect the formation of any degradation products.

G Forced Degradation Study Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Quantify Degradation and Identify Products Analysis->Data

Forced Degradation Study Workflow

Conclusion

This compound is a critical molecule to study in the context of rifampicin's pharmacology and pharmaceutical quality. This guide has summarized the currently available physicochemical data and provided detailed experimental protocols for its analysis. While fundamental properties such as its melting point, pKa, and detailed spectroscopic data are not widely published, the analytical methods for its detection and quantification are well-established. Further research is warranted to fully characterize the physicochemical properties of pure this compound, which will be invaluable for a more comprehensive understanding of its behavior as a metabolite and impurity. Such data will aid in the development of more robust analytical methods and contribute to ensuring the quality and safety of rifampicin-based therapies.

References

Spectroscopic and Analytical Profile of Rifampicin N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic and analytical data currently available for Rifampicin (B610482) N-oxide, a significant metabolite and impurity of the front-line tuberculosis drug, rifampicin. This document compiles essential data, outlines experimental protocols, and presents a logical workflow for the characterization of this compound.

Chemical and Physical Properties

Rifampicin N-oxide is formed by the oxidation of the nitrogen atom on the 4-methylpiperazinyl group of the rifampicin molecule.[1] It is recognized as "Rifampicin Impurity B" in several pharmacopeial contexts.

PropertyDataSource
Molecular Formula C43H58N4O13[2][3][4]
Molecular Weight 838.94 g/mol [2][4]
CAS Numbers 51963-55-4, 125833-03-6[2][3][5]
Appearance Red to dark red solid[6]

Spectroscopic Data

Comprehensive, publicly available datasets for the NMR and UV-Vis spectra of this compound are limited. The following tables summarize the currently accessible information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A seminal 1984 study confirmed the structure of this compound using ¹H and ¹³C NMR, specifically identifying the oxygen atom's attachment to the nitrogen of the N-CH3 group in the piperazine (B1678402) ring.[1] However, the detailed chemical shift and coupling constant data from this study are not widely available. The table below is presented as a template for researchers to populate upon acquiring experimental data.

Table 2.1: ¹H NMR Data for this compound (Template)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available

Table 2.2: ¹³C NMR Data for this compound (Template)

Chemical Shift (δ) ppmAssignment
Data not available
UV-Visible (UV-Vis) Spectroscopy

A full UV-Vis absorption spectrum for this compound is not readily found in the literature. However, its UV absorbance is utilized in chromatographic methods for the analysis of rifampicin and its impurities.

Table 2.3: UV-Vis Absorption Data for Rifampicin and its N-oxide

Compoundλmax (nm)Solvent/MethodSource
Rifampicin~337, ~475Methanol (B129727), Phosphate Buffer (pH 7.4)[7][8][9][10]
This compound254 (detection wavelength)Mobile phase for HPLC[11][12]

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on standard chemical and analytical methodologies.

Synthesis of this compound

This protocol is a general procedure for the N-oxidation of tertiary amines and would require optimization for rifampicin.

  • Dissolution: Dissolve rifampicin in a suitable organic solvent (e.g., dichloromethane (B109758) or chloroform).

  • Oxidation: Cool the solution in an ice bath and add a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise with stirring.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Upon completion, quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate).

  • Extraction: Wash the organic layer with a basic aqueous solution (e.g., sodium bicarbonate) and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica (B1680970) gel.

NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. A proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

UV-Vis Spectroscopic Analysis
  • Solvent Selection: Choose a UV-grade solvent in which this compound is soluble (e.g., methanol or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU.

  • Blank Measurement: Record a baseline spectrum of the solvent using a matched cuvette.

  • Sample Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

G Figure 1: Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_confirmation Structural Confirmation cluster_purity Purity & Properties Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) - Confirm Molecular Weight Purification->MS NMR NMR Spectroscopy - 1H, 13C, 2D NMR - Elucidate Structure Purification->NMR HPLC HPLC Analysis - Determine Purity Purification->HPLC MS->NMR FTIR FTIR Spectroscopy - Identify Functional Groups NMR->FTIR UV_Vis UV-Vis Spectroscopy - Determine λmax - Quantitation HPLC->UV_Vis

Caption: A logical workflow for the synthesis, purification, and comprehensive spectroscopic characterization of this compound.

References

Rifampicin N-Oxide: An In-Depth Technical Examination of a Key Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482), a cornerstone in the treatment of tuberculosis and other mycobacterial infections, undergoes extensive metabolism in the body, leading to the formation of several metabolites. Among these, rifampicin N-oxide has been identified as a notable product of the drug's biotransformation. This technical guide provides a comprehensive overview of this compound, detailing its formation, physicochemical properties, and analytical detection methods. It also explores the current understanding of its biological activities, offering insights for researchers in drug development and pharmacology.

Physicochemical Properties

This compound is a derivative of rifampicin where an oxygen atom is added to one of the nitrogen atoms in the piperazine (B1678402) ring. This modification alters its physical and chemical characteristics.

PropertyValueReference
Chemical Formula C43H58N4O13[1][2]
Molecular Weight 838.9 g/mol [1][2]
CAS Number 125833-03-6[][4]
Appearance Red to dark red solid[]

Metabolic Pathway of Rifampicin

Rifampicin is primarily metabolized in the liver. The main metabolic pathways include deacetylation to 25-desacetyl rifampicin, which is also microbiologically active, and hydrolysis.[5][6][7][8] The formation of this compound represents another oxidative metabolic route. While the specific enzymes responsible for N-oxidation of rifampicin are not definitively identified in the reviewed literature, this process is a common metabolic transformation for many xenobiotics containing nitrogen atoms, often mediated by cytochrome P450 enzymes.[9]

The metabolic pathway can be visualized as follows:

rifampicin_metabolism Rifampicin Rifampicin Deacetylation Deacetylation Rifampicin->Deacetylation Liver Hydrolysis Hydrolysis Rifampicin->Hydrolysis Liver N_Oxidation N-Oxidation Rifampicin->N_Oxidation Liver (CYP450 enzymes likely) Desacetyl_Rifampicin 25-desacetyl rifampicin (Active) Deacetylation->Desacetyl_Rifampicin Other_Metabolites Other Hydrolysis Products Hydrolysis->Other_Metabolites Rifampicin_N_Oxide This compound N_Oxidation->Rifampicin_N_Oxide

Metabolic pathways of rifampicin.

Experimental Protocols

In Vitro Metabolism of Rifampicin

A general protocol for studying the in vitro metabolism of rifampicin using rat liver microsomes can be adapted from established methodologies for drug metabolism studies.[10][11][12][13]

Objective: To generate and identify rifampicin metabolites, including this compound, in vitro.

Materials:

  • Rifampicin

  • Rat liver microsomes

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • Water bath or incubator at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing phosphate buffer (pH 7.4), the NADPH regenerating system, and rat liver microsomes.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the reaction by adding a solution of rifampicin (in a suitable solvent like methanol (B129727) or DMSO, ensuring the final solvent concentration is low, typically <1%).

  • Incubate the reaction mixture at 37°C for a specified period (e.g., 60-120 minutes).[10][11]

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to precipitate proteins.

  • Analyze the supernatant for the presence of rifampicin and its metabolites using a validated LC-MS/MS method.[10]

The workflow for this in vitro experiment is illustrated below:

in_vitro_metabolism_workflow cluster_prep Reaction Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Sample Prep cluster_analysis Analysis Microsomes Rat Liver Microsomes Incubate Incubate at 37°C Microsomes->Incubate NADPH NADPH Regenerating System NADPH->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate Rifampicin Rifampicin Solution Rifampicin->Incubate Acetonitrile Add Acetonitrile (ice-cold) Incubate->Acetonitrile Centrifuge Centrifuge Acetonitrile->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS cyp3a4_induction cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rifampicin Rifampicin PXR PXR Rifampicin->PXR Binds to PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR XREM Xenobiotic Responsive Element Module (XREM) on CYP3A4 gene PXR_RXR->XREM Binds to CYP3A4_mRNA CYP3A4 mRNA XREM->CYP3A4_mRNA Initiates Transcription CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein Translation Metabolism Metabolism CYP3A4_Protein->Metabolism Increased Drug Metabolism

References

In Vivo Formation of Rifampicin N-Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in vivo formation of rifampicin (B610482) N-oxide, a metabolite of the first-line antituberculosis drug, rifampicin. The document outlines the metabolic pathways, enzymatic contributors, quantitative data, and detailed experimental protocols for the study of this specific biotransformation.

Executive Summary

Rifampicin undergoes extensive metabolism in vivo, leading to various derivatives. Among these is rifampicin N-oxide, formed through a Phase I metabolic reaction. This transformation, while considered a minor pathway compared to deacetylation and oxidation to rifampicin quinone, is crucial for a complete understanding of rifampicin's disposition and potential drug-drug interactions. The formation of N-oxides is primarily catalyzed by Cytochrome P450 (CYP) and Flavin-containing Monooxygenase (FMO) enzyme systems. This guide details the methodologies required to investigate this metabolic process, from in vivo animal studies to advanced analytical detection by liquid chromatography-mass spectrometry (LC-MS).

Metabolic Pathway and Enzymology

The conversion of rifampicin to this compound involves the oxidation of a nitrogen atom on the piperazine (B1678402) ring. This N-oxidation is a common metabolic route for compounds containing tertiary amine functionalities.

Key Enzymes in N-Oxidation

In mammalian systems, two main enzyme superfamilies are responsible for N-oxidation reactions:

  • Cytochrome P450 (CYP) System: This is a major group of enzymes involved in drug metabolism. Specifically, CYP3A4 is known to catalyze N-oxidation reactions.[1] Rifampicin is a potent inducer of CYP3A4, which can lead to auto-induction of its own metabolism and significant interactions with co-administered drugs.[1][2]

  • Flavin-containing Monooxygenase (FMO) System: FMOs are another class of Phase I enzymes that specialize in the oxidation of soft nucleophiles, particularly nitrogen and sulfur atoms.[3] They are recognized as key contributors to the formation of N-oxide metabolites from a wide range of xenobiotics.[3]

While both enzyme systems are capable of N-oxidation, the precise contribution of each to the in vivo formation of this compound requires specific investigation using isolated enzyme systems. It is important to distinguish this mammalian metabolic pathway from the N-hydroxylation of rifampicin by Rifampicin Monooxygenase (RIFMO), an enzyme found in bacteria like Nocardia farcinica that confers antibiotic resistance.[4]

Visualized Metabolic Pathway

The following diagram illustrates the position of N-oxidation within the broader metabolic scheme of rifampicin.

Rifampicin Metabolism cluster_main_pathways Major Pathways cluster_minor_pathway Minor Pathway RIF Rifampicin D_RIF 25-desacetylrifampicin RIF->D_RIF Esterases (Deacetylation) RIF_Q Rifampicin Quinone RIF->RIF_Q Oxidation RNO This compound RIF->RNO CYP3A4 / FMOs (N-Oxidation)

Fig. 1: Metabolic pathways of Rifampicin.

Quantitative Data

Quantitative analysis of this compound in vivo is challenging, and the metabolite is often found at very low concentrations or below the limit of quantification (LLOQ) in biological samples.[5] This suggests it is a minor metabolite. The table below summarizes the available quantitative information.

CompoundMatrixAnalytical MethodLimit of Quantitation (LOQ)FindingReference
This compound (RNO)-HPLC-UV1 µg/mLMethod developed for RIF and related compounds.[]
3-Formyl-Rifampicin (3-F-RIF)Human PlasmaUPLC-MS/MS0.1 µg/mLFound to be < LLOQ in patient samples.[5]
25-desacetylrifampicin (25-D-RIF)Human PlasmaUPLC-MS/MS0.1 µg/mL0.281 ± 0.313 µg/mL[5]
Rifampicin Quinone (RIF-Q)Human PlasmaUPLC-MS/MS0.1 µg/mL0.192 ± 0.082 µg/mL[5]

Experimental Protocols

The following sections provide detailed methodologies for the study of this compound formation, both in vivo and in vitro.

Protocol 1: In Vivo Metabolite Generation in Rats

This protocol describes a typical workflow for identifying rifampicin metabolites in a rodent model.[7][8]

  • Animal Model:

    • Species: Sprague-Dawley (SD) rats (n=5).

  • Drug Administration:

    • Administer rifampicin at a dose of 50 mg/kg.

    • Route of administration can be oral (gavage) or intravenous.

  • Sample Collection:

    • Collect blood, urine, and feces at multiple time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours) post-administration.

    • Process blood to obtain plasma immediately. Store all samples at -80°C until analysis.

  • Sample Preparation (Optimized Approach): [7][8]

    • Protein Precipitation: Add acetonitrile (B52724) (3x the sample volume) to plasma or urine samples. Vortex for 5 minutes and centrifuge at 2000 rpm for 15 minutes.

    • Liquid-Freeze Separation: Freeze the supernatant at -20°C to separate the aqueous layer from any precipitated lipids.

    • Solid-Phase Extraction (SPE): Further clean the aqueous layer using an appropriate SPE cartridge (e.g., C18) to concentrate the analytes and remove interfering substances.

    • Elute the analytes and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in the mobile phase for analysis.

Protocol 2: In Vitro Metabolism with Rat Liver Microsomes

This protocol is used to investigate the enzymatic basis of metabolite formation.[7][8]

  • Reaction Mixture:

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • Rat liver microsomes (or S9 fraction)

      • Phosphate (B84403) buffer (pH 7.4)

      • Rifampicin (substrate)

      • NADPH (cofactor, to initiate the reaction)

  • Incubation:

    • Pre-incubate the mixture (without NADPH) at 37°C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the mixture to pellet the precipitated protein.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase for LC-MS analysis.

Protocol 3: Analytical Detection by LC-MS/MS

This protocol outlines a general method for the separation and detection of rifampicin and its N-oxide metabolite.[5][9][10]

  • Chromatographic System:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.

  • Stationary Phase (Column):

    • A reversed-phase column, such as a Shim-pack VP-C8 (250 mm x 4.6 mm, 5 µm) or Kinetex Polar C18 (150 x 3 mm, 2.6 µm).[10][11]

  • Mobile Phase:

    • A gradient elution using a mixture of an aqueous component (e.g., 0.075 M potassium dihydrogen phosphate or 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid) and organic solvents (e.g., acetonitrile, methanol).[10][11]

  • Mass Spectrometry Detection:

    • Couple the LC system to a tandem mass spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

    • Ionization: Use Electrospray Ionization (ESI) in positive mode.[7]

    • Data Acquisition: For quantification, use Multiple Reaction Monitoring (MRM). For structural elucidation, use high-resolution mass spectrometry (HR-MS) to obtain accurate mass values and perform fragmentation (MS/MS) studies.[7]

    • MRM Transition (Example for Rifampicin): m/z 823.4 → 163.1 (quantifier) and 823.4 → 107.1 (qualifier).[9] The specific transition for this compound (expected m/z 839.4) would need to be optimized.

Mandatory Visualizations

Experimental Workflow for In Vivo Analysis

The diagram below outlines the sequential steps involved in an in vivo study of rifampicin metabolism.

In Vivo Experimental Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase Admin Drug Administration (Rifampicin to SD Rats) Collection Sample Collection (Blood, Urine, Feces) Admin->Collection Prep Sample Preparation (Protein Precipitation, SPE) Collection->Prep Analysis LC-MS/MS Analysis Prep->Analysis ID Metabolite Identification & Quantification Analysis->ID

Fig. 2: Workflow for in vivo rifampicin metabolite studies.
Logical Relationships in this compound Research

This diagram illustrates the conceptual framework connecting the biological components and the analytical strategies used to study them.

Logical Relationships cluster_biological Biological System cluster_analytical Analytical Strategy RIF Rifampicin (Parent Drug) Enzymes Metabolizing Enzymes (CYP3A4, FMOs) RIF->Enzymes RNO This compound (Metabolite) Enzymes->RNO Sample Biological Sample (Plasma, Urine, Microsomes) RNO->Sample is contained in LC Chromatographic Separation (HPLC/UPLC) Sample->LC MS Mass Spectrometric Detection (HR-MS, MS/MS) LC->MS MS->RNO identifies & quantifies

Fig. 3: Conceptual model of this compound investigation.

References

The Enigmatic Metabolite: A Technical Guide to the Potential Pharmacological Activity of Rifampicin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rifampicin (B610482), a cornerstone in the treatment of tuberculosis and other bacterial infections, undergoes metabolic transformation in vivo, leading to the formation of several metabolites. Among these is Rifampicin N-oxide, a compound whose pharmacological profile remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this compound, contextualized by the well-established properties of its parent drug. While direct quantitative data on the antimicrobial efficacy of this compound is scarce in publicly available literature, this document synthesizes related information on its chemical properties, metabolic generation, and the general methodologies used for evaluating the activity of rifamycin (B1679328) derivatives. This guide aims to serve as a foundational resource for researchers investigating the pharmacological relevance of rifampicin metabolites and impurities.

Introduction to Rifampicin

Rifampicin is a semi-synthetic antibiotic belonging to the rifamycin class.[1] Its primary mechanism of action is the inhibition of bacterial DNA-dependent RNA polymerase, thereby blocking the initiation of transcription and exerting a bactericidal effect.[] It is a critical component of multi-drug therapy for tuberculosis, leprosy, and is also used against other Gram-positive and Gram-negative bacteria.[3][4]

Physicochemical Properties of Rifampicin and this compound

The introduction of an N-oxide functional group can alter the physicochemical properties of a molecule, potentially impacting its solubility, stability, and pharmacokinetic profile.

PropertyRifampicinThis compoundReference(s)
Molecular Formula C₄₃H₅₈N₄O₁₂C₄₃H₅₈N₄O₁₃[1]
Molecular Weight 822.94 g/mol 838.94 g/mol [1]
Appearance Red to reddish-brown crystalline powderData not available
Solubility Poorly soluble in waterData not available[5]

Metabolism of Rifampicin and the Formation of this compound

Rifampicin is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being a key enzyme.[] This metabolism leads to the formation of several metabolites, including 25-deacetylrifampicin, which retains some antibacterial activity, and this compound.[][6] The formation of this compound is a result of the N-oxidation of the piperazine (B1678402) ring of the rifampicin molecule.

The metabolic pathway leading to this compound can be visualized as follows:

Rifampicin Metabolism Simplified Metabolic Pathway of Rifampicin Rifampicin Rifampicin CYP3A4 CYP3A4 (Liver) Rifampicin->CYP3A4 Metabolism N_Oxidation N-Oxidation CYP3A4->N_Oxidation Deacetylation Deacetylation CYP3A4->Deacetylation Rifampicin_N_oxide This compound N_Oxidation->Rifampicin_N_oxide Deacetylrifampicin 25-deacetylrifampicin Deacetylation->Deacetylrifampicin

Caption: Metabolic conversion of Rifampicin.

Potential Pharmacological Activity of this compound: A Gap in Current Knowledge

Despite being a known metabolite, there is a significant lack of published data specifically detailing the pharmacological activity of this compound. The scientific literature does not currently provide quantitative measures such as Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50) values for this compound against key pathogens like Mycobacterium tuberculosis.

It is plausible that the addition of the N-oxide group could modulate the biological activity of the parent compound. Studies on other N-oxide-containing heterocycles have demonstrated potent antitubercular activity, suggesting that the N-oxide moiety is not inherently detrimental to antimicrobial action and can, in some cases, contribute to it.[7][8] However, without direct experimental evidence, the activity of this compound remains speculative.

Experimental Protocols for Evaluation of Antimicrobial Activity

While specific protocols for this compound are not available, the following are standard, widely accepted methodologies for assessing the in vitro and in vivo antitubercular activity of novel compounds, which would be applicable to the study of this compound.

In Vitro Antimicrobial Susceptibility Testing

4.1.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A common method for determining the MIC against M. tuberculosis is the microplate Alamar blue assay (MABA) or the Resazurin microtiter assay (REMA).[7]

MIC_Workflow Workflow for MIC Determination (REMA) cluster_prep Preparation cluster_assay Assay cluster_readout Readout Compound_Prep Prepare serial dilutions of this compound Plate_Setup Add inoculum and compound dilutions to 96-well plate Compound_Prep->Plate_Setup Inoculum_Prep Prepare M. tuberculosis inoculum (e.g., H37Rv) Inoculum_Prep->Plate_Setup Incubation Incubate at 37°C for 7-10 days Plate_Setup->Incubation Resazurin_Add Add Resazurin indicator Incubation->Resazurin_Add Incubate_Again Incubate for 24-48 hours Resazurin_Add->Incubate_Again Visual_Read Visually assess color change (Blue to Pink) Incubate_Again->Visual_Read MIC_Determination Determine MIC: Lowest concentration with no color change Visual_Read->MIC_Determination

Caption: Experimental workflow for MIC determination.

4.1.2. Bactericidal Activity Assessment

To determine if a compound is bactericidal or bacteriostatic, a time-kill curve analysis can be performed. This involves exposing the bacteria to the compound at various concentrations and plating aliquots at different time points to determine the number of viable cells (colony-forming units, CFU).

In Vitro Macrophage Infection Model

To assess the activity of a compound against intracellular mycobacteria, a macrophage infection model is often used.[9]

Macrophage_Infection_Model Intracellular Activity Assay Workflow start Seed Macrophages (e.g., J774A.1) infect Infect with M. tuberculosis start->infect wash Wash to remove extracellular bacteria infect->wash treat Treat with this compound at various concentrations wash->treat incubate Incubate for a defined period treat->incubate lyse Lyse macrophages incubate->lyse plate Plate lysate on 7H11 agar lyse->plate count Count CFUs plate->count

Caption: Macrophage infection model workflow.

In Vivo Efficacy Studies

Animal models, typically mice, are used to evaluate the in vivo efficacy of antitubercular compounds. This involves establishing a tuberculous infection and then treating the animals with the test compound. Efficacy is assessed by measuring the reduction in bacterial load in the lungs and spleen.[7]

Potential Signaling Pathways and Mechanisms of Action

The primary mechanism of action of rifampicin is the inhibition of bacterial DNA-dependent RNA polymerase.[] It is reasonable to hypothesize that this compound, if active, would share this mechanism. The N-oxidation of the piperazine moiety may influence the binding affinity of the molecule to the RNA polymerase target.

Rifampicin_MOA Hypothesized Mechanism of Action Rifampicin_N_oxide This compound RNAP Bacterial DNA-dependent RNA Polymerase (β-subunit) Rifampicin_N_oxide->RNAP Binds to Inhibition Inhibition Rifampicin_N_oxide->Inhibition Transcription_Initiation Transcription Initiation RNA_Synthesis RNA Synthesis Transcription_Initiation->RNA_Synthesis Protein_Synthesis Protein Synthesis RNA_Synthesis->Protein_Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Inhibition->Transcription_Initiation

Caption: Potential mechanism of action.

Conclusion and Future Directions

This compound remains an understudied metabolite of a critically important antibiotic. While its chemical structure is known, its pharmacological activity is yet to be elucidated. The lack of available data presents a significant knowledge gap but also an opportunity for further research.

Future studies should focus on:

  • Chemical Synthesis and Purification: Establishing a reliable method for the synthesis and purification of this compound to enable robust biological testing.

  • In Vitro Activity Screening: Determining the MIC of this compound against a panel of clinically relevant bacteria, including drug-susceptible and drug-resistant strains of M. tuberculosis.

  • Mechanism of Action Studies: Investigating whether this compound inhibits bacterial RNA polymerase and determining its binding affinity compared to the parent drug.

  • Pharmacokinetic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to understand its fate in the body.

A thorough investigation into the pharmacological activity of this compound will provide a more complete understanding of the overall therapeutic and potential toxicological profile of rifampicin. This knowledge is crucial for optimizing tuberculosis therapy and for the ongoing development of novel antitubercular agents.

References

Methodological & Application

Synthesis of Rifampicin N-oxide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the chemical synthesis, purification, and characterization of rifampicin (B610482) N-oxide, a primary metabolite and known impurity of the antibiotic rifampicin. The synthesis involves the direct oxidation of rifampicin using meta-chloroperoxybenzoic acid (m-CPBA). The subsequent purification of the N-oxide is achieved through preparative high-performance liquid chromatography (HPLC). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable method for obtaining rifampicin N-oxide for analytical standards, pharmacological studies, or other research purposes.

Introduction

Rifampicin is a potent bactericidal antibiotic primarily used in the treatment of tuberculosis and other mycobacterial infections. During its metabolism, and as a result of degradation, several related compounds are formed, including this compound. This compound is characterized by the oxidation of the nitrogen atom on the methyl-piperazine side chain.[1] The availability of pure this compound is crucial for toxicological studies, as a reference standard in analytical method development for impurity profiling of rifampicin drug products, and for further investigation into its potential biological activities. This protocol details a robust method for the chemical synthesis and purification of this compound.

Chemical Reaction

The synthesis of this compound is achieved through the oxidation of the tertiary amine in the piperazine (B1678402) moiety of rifampicin using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective reagent for N-oxidation reactions.[2]

Reaction Scheme:

Rifampicin + m-CPBA → this compound + 3-Chlorobenzoic acid

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
Rifampicin≥97%Sigma-Aldrich
meta-Chloroperoxybenzoic acid (m-CPBA)77%Sigma-Aldrich
Dichloromethane (B109758) (DCM)Anhydrous, ≥99.8%Fisher Scientific
Sodium bicarbonateACS reagent, ≥99.7%VWR
Anhydrous sodium sulfateACS reagent, ≥99.0%VWR
MethanolHPLC gradeFisher Scientific
AcetonitrileHPLC gradeFisher Scientific
Monopotassium phosphate (B84403)ACS reagentSigma-Aldrich
Citric acidACS reagentSigma-Aldrich
WaterHPLC gradeMillipore
Synthesis of this compound
  • Dissolution of Rifampicin: In a round-bottom flask, dissolve 1.0 g of rifampicin in 50 mL of anhydrous dichloromethane (DCM) with stirring under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of m-CPBA: In a separate flask, dissolve 0.3 g of m-CPBA (77%) in 10 mL of DCM. Add this solution dropwise to the cooled rifampicin solution over a period of 15-20 minutes while maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or analytical HPLC.

  • Quenching the Reaction: After completion of the reaction, quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Preparative HPLC

The crude product is a mixture of unreacted rifampicin, this compound, 3-chlorobenzoic acid, and other byproducts. Purification is achieved using preparative HPLC.

ParameterCondition
Column C18, 10 µm, 250 x 21.2 mm
Mobile Phase A: 0.075 M Monopotassium phosphate + 1.0 M Citric acid (96:4, v/v) B: Methanol:Acetonitrile (50:50, v/v)
Gradient 70% A, 30% B to 40% A, 60% B over 30 minutes
Flow Rate 15 mL/min
Detection UV at 254 nm
Injection Volume 5-10 mg of crude product dissolved in mobile phase
  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase composition.

  • Fraction Collection: Collect fractions corresponding to the retention time of this compound. The retention time of this compound is typically longer than that of rifampicin under these conditions.[3][]

  • Post-Purification: Combine the pure fractions and remove the organic solvents by rotary evaporation. The remaining aqueous solution can be lyophilized to yield pure this compound as a solid.

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed by analytical HPLC and spectroscopic methods.

Analytical HPLC Conditions: [][5]

ParameterCondition
Column C18 monolithic column
Mobile Phase Methanol:Acetonitrile:0.075 M Monopotassium phosphate:1.0 M Citric acid (28:30:38:4, v/v/v/v)
Flow Rate 2 mL/min
Detection UV at 254 nm
Retention Time This compound has a distinct retention time allowing for separation from rifampicin and other impurities.[3][]

Spectroscopic Data:

TechniqueExpected Results
¹H NMR The spectra should be consistent with the structure of this compound, with specific shifts indicating the presence of the N-oxide on the piperazine N-CH₃ group.[1]
¹³C NMR The spectra will confirm the carbon framework of the molecule and the presence of the N-oxide functionality.[1]
Mass Spectrometry The molecular ion peak should correspond to the molecular weight of this compound (C₄₃H₅₈N₄O₁₃, MW: 838.94 g/mol ).

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Rifampicin Rifampicin in DCM Reaction Reaction at 0°C to RT Rifampicin->Reaction mCPBA m-CPBA in DCM mCPBA->Reaction Quenching Quench with NaHCO3 Reaction->Quenching Extraction DCM Extraction Quenching->Extraction Drying Dry & Concentrate Extraction->Drying Crude_Product Crude this compound Drying->Crude_Product Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Pure_Product Pure this compound Lyophilization->Pure_Product Analysis Analytical HPLC, NMR, MS Pure_Product->Analysis

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

Conclusion

This protocol provides a comprehensive and detailed method for the synthesis, purification, and characterization of this compound. By following this procedure, researchers can reliably obtain high-purity this compound for various research applications, contributing to a better understanding of rifampicin's metabolism and impurity profile.

References

Application Notes and Protocols for the Analytical Detection of Rifampicin N-Oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Rifampicin (B610482) N-oxide (RNO), a significant impurity and degradation product of the antibiotic rifampicin. The following protocols are designed for use in quality control, stability studies, and research and development within the pharmaceutical industry.

Introduction

Rifampicin, a key first-line drug in the treatment of tuberculosis, is susceptible to degradation through oxidation, leading to the formation of impurities such as rifampicin N-oxide. Monitoring and controlling these impurities is critical to ensure the safety and efficacy of rifampicin-containing pharmaceutical products. This document outlines validated analytical methods for the reliable detection and quantification of RNO alongside rifampicin and other related compounds.

Method 1: High-Performance Liquid Chromatography (HPLC) for the Determination of Rifampicin and its Related Compounds

This method is a rapid, sensitive, and reproducible HPLC technique for the analysis of rifampicin and its impurities, including this compound.

Quantitative Data Summary
ParameterThis compound (RNO)Rifampicin (RIF)Rifampicin Quinone (RQ)Rifamycin SV (SV)3-Formylrifamycin SV (3-FR)
Linearity Range (µg/mL) 1 - 40[1][2]5 - 200[1][2]1.5 - 60[1][2]1 - 40[1][2]1 - 40[1][2]
Limit of Detection (LOD) (µg/mL) 0.2[1][2]0.2[1][2]0.2[1][2]0.2[1][2]0.2[1][2]
Limit of Quantitation (LOQ) (µg/mL) 1[1][2]1[1][2]1[1][2]1[1][2]1[1][2]
Intra-day Precision (%RSD) < 2.5[1][2]< 2.5[1][2]< 2.5[1][2]< 2.5[1][2]< 2.5[1][2]
Inter-day Precision (%RSD) < 2.5[1][2]< 2.5[1][2]< 2.5[1][2]< 2.5[1][2]< 2.5[1][2]
Recovery (%) Not explicitly stated for RNO99.7 - 100.5[1][2]Not explicitly stated for RQNot explicitly stated for SVNot explicitly stated for 3-FR
Experimental Protocol

1. Materials and Reagents:

  • Rifampicin, this compound, Rifampicin Quinone, Rifamycin SV, and 3-Formylrifamycin SV reference standards.

  • Methanol (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Monopotassium phosphate (B84403) (analytical grade)

  • Citric acid (analytical grade)

  • Water (HPLC grade)

2. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.

  • C18 monolithic column.

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid in a ratio of 28:30:38:4 (v/v/v/v).[1][2]

  • Flow Rate: 2 mL/min.[1][2]

  • UV Detection Wavelength: 254 nm.[1][2]

  • Injection Volume: 10 µL.[1][2]

  • Column Temperature: Ambient.

  • Total Run Time: Less than 11 minutes.[1][2]

4. Preparation of Standard Solutions:

  • Prepare individual stock solutions of rifampicin and its related compounds (RNO, RQ, SV, 3-FR) in a suitable solvent such as acetonitrile.

  • From the stock solutions, prepare working standard solutions of varying concentrations to establish calibration curves.

5. Preparation of Sample Solutions:

  • Accurately weigh and dissolve the sample containing rifampicin in a suitable solvent.

  • Dilute the sample solution as necessary to fall within the linear range of the assay.

  • Filter the solution through a 0.45 µm filter before injection.

6. Analysis:

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solution and record the chromatogram.

  • Identify and quantify the peaks based on the retention times and calibration curves of the reference standards.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample Solution Sample->HPLC Chromatogram Record Chromatogram HPLC->Chromatogram Identify Identify Peaks by Retention Time Chromatogram->Identify Quantify Quantify Peaks using Calibration Curve Identify->Quantify

Caption: General workflow for HPLC analysis of rifampicin and its impurities.

Method 2: Supercritical Fluid Chromatography (SFC) for Rapid Impurity Analysis

This method provides a fast and efficient alternative to conventional HPLC for the separation and determination of rifampicin and its impurities, including RNO. The total analysis time is significantly reduced.

Quantitative Data Summary

While specific quantitative validation parameters like linearity, LOD, and LOQ for RNO are not detailed in the provided search results for this specific SFC method, the method is presented as a rapid and sensitive technique for impurity profiling.[3][4]

Experimental Protocol

1. Materials and Reagents:

  • Rifampicin, this compound, Rifampicin Quinone, Rifamycin SV, and 3-Formylrifamycin SV reference standards.

  • Methanol (SFC grade)

  • Ammonium (B1175870) formate (B1220265) (analytical grade)

  • Water (HPLC grade)

  • Acetonitrile (for sample dissolution)

  • Carbon dioxide (SFC grade)

2. Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a PDA detector.

  • Packed diol column.

3. Chromatographic Conditions:

  • Mobile Phase A: Supercritical CO2.

  • Mobile Phase B (Modifier): Methanol with 0.1% ammonium formate (w/v) and 2% water (v/v).[3][4]

  • Elution: Gradient elution.

  • Detection Wavelength: 254 nm.[3]

  • Injection Volume: 2 µL.[3]

  • Total Run Time: Approximately 4 minutes.[3][4]

4. Preparation of Standard and Sample Solutions:

  • Dissolve the pure standards and the sample in acetonitrile to obtain appropriate concentrations. For instance, a standard solution containing 0.1 mg/mL of each compound can be used for optimization.[3]

5. Analysis:

  • Inject the standard and sample solutions into the SFC system.

  • The separation of rifampicin and its impurities, including RNO, is achieved within a short run time.

SFC_vs_HPLC Comparison of Analysis Time cluster_sfc SFC Method cluster_hplc Conventional RPLC Method SFC Supercritical Fluid Chromatography SFC_Time Analysis Time: ~4 min SFC->SFC_Time HPLC Reversed-Phase Liquid Chromatography HPLC_Time Analysis Time: ~60 min HPLC->HPLC_Time

Caption: Time efficiency comparison between SFC and conventional RPLC methods.

Method 3: LC-MS/MS for High-Sensitivity Analysis in Biological Matrices

For applications requiring higher sensitivity and selectivity, such as therapeutic drug monitoring or pharmacokinetic studies in biological matrices like human plasma, LC-MS/MS is the method of choice. While the primary focus of the cited literature is on rifampicin, the principles can be extended to its metabolites and impurities like RNO.

Experimental Protocol (General Approach)

1. Sample Preparation:

  • For plasma samples, a protein precipitation step is typically employed. This can be followed by solid-phase extraction (SPE) for further cleanup.[5] A simple and fast method involves protein precipitation with ice-cold acetonitrile containing an internal standard, followed by filtration.[5][6]

2. Instrumentation:

  • A liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

3. Chromatographic Conditions:

  • Column: A core-shell C18 column (e.g., Kinetex C18, 50 × 2.1 mm, 2.6 μm) is suitable for rapid separation.[6]

  • Mobile Phase: Gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is common.[6]

  • Total Run Time: Fast LC-MS/MS methods can have a total run time of less than 3 minutes.[6]

4. Mass Spectrometry Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.

LCMSMS_Pathway cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitation Protein Precipitation Plasma->Precipitation Filtration Filtration Precipitation->Filtration LC LC Separation Filtration->LC MSMS MS/MS Detection (MRM) LC->MSMS

Caption: Workflow for LC-MS/MS analysis of rifampicin and its metabolites.

Forced Degradation Studies

To ensure the stability-indicating nature of the chosen analytical method, forced degradation studies are recommended. Rifampicin should be subjected to stress conditions such as acid and alkali hydrolysis, oxidation, and heat. The analytical method should be capable of separating the degradation products, including this compound, from the parent drug and other impurities.[7]

Conclusion

The choice of analytical method for the detection of this compound will depend on the specific application, required sensitivity, and available instrumentation. The HPLC method presented offers a robust and validated approach for routine quality control. The SFC method provides a significant advantage in terms of speed, while LC-MS/MS is ideal for high-sensitivity analysis in complex matrices. It is crucial to validate the chosen method according to ICH guidelines to ensure reliable and accurate results.

References

Application Note: Quantification of Rifampicin N-oxide using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the accurate quantification of rifampicin (B610482) N-oxide, a significant related substance of the antibiotic rifampicin. The described protocol is applicable for the analysis of rifampicin N-oxide in bulk drug substances and pharmaceutical formulations, ensuring quality control and stability testing. The method is sensitive, specific, and provides reliable results, as demonstrated by the validation data presented.

Introduction

Rifampicin is a pivotal first-line antibiotic in the treatment of tuberculosis and other mycobacterial infections. During its synthesis, storage, and metabolism, various related compounds, including this compound, can be formed. The presence and quantity of these substances are critical quality attributes that must be monitored to ensure the safety and efficacy of the final drug product. This document provides a detailed protocol for an HPLC-UV method specifically tailored for the quantification of this compound, alongside rifampicin and other related impurities.

Experimental Protocols

Standard and Sample Preparation

Standard Solution Preparation:

  • Accurately weigh an appropriate amount of this compound reference standard.

  • Dissolve the standard in acetonitrile (B52724) to obtain a stock solution (e.g., 1 mg/mL).[1]

  • From the stock solution, prepare a series of calibration standards by diluting with a suitable solvent, typically the mobile phase or a mixture of acetonitrile and water. A suggested calibration curve range for this compound is 1-40 µg/mL.[2][3]

Sample Preparation (for Pharmaceutical Formulations):

  • For capsules, take the contents of 20 capsules, mix well, and accurately weigh a portion equivalent to a specific amount of rifampicin (e.g., 30 mg).[1]

  • Transfer the weighed powder to a volumetric flask (e.g., 50 mL).[1]

  • Add a small amount of methanol (B129727) or acetonitrile to dissolve the powder.[1]

  • Dilute to the mark with the same solvent and mix thoroughly.[1]

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

HPLC-UV System and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been shown to be effective for the separation and quantification of this compound:

ParameterCondition 1Condition 2
Column C18 monolithic columnOctyl silane (B1218182) bonded silica (B1680970) gel (C8), 4.6 x 150 mm, 3.5 µm
Mobile Phase Methanol:Acetonitrile:0.075 M KH2PO4:1.0 M Citric Acid (28:30:38:4, v/v/v/v)[2][3]Gradient elution with Mobile Phase A: 0.1% Trifluoroacetic acid in water and Mobile Phase B: Acetonitrile[1]
Flow Rate 2 mL/min[2][3]1.0 mL/min[1]
Detection Wavelength 254 nm[1][2][3]254 nm[1]
Injection Volume 10 µL[2]5 µL[1]
Column Temperature Ambient30 °C[1]

Quantitative Data Summary

The performance of the HPLC-UV method for this compound quantification is summarized in the table below. The data is compiled from validated methods and demonstrates the method's suitability for its intended purpose.

ParameterResult
Linearity Range 1 - 40 µg/mL[2][3]
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL[2]
Limit of Quantification (LOQ) 1 µg/mL[2]
Intra-day Precision (RSD) < 2.5%[2]
Inter-day Precision (RSD) < 2.5%[2]
Accuracy (Recovery) 99.7% to 100.5% (for rifampicin from placebo tablets)

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis start Weigh this compound Reference Standard & Sample dissolve Dissolve in Acetonitrile/Methanol start->dissolve dilute Prepare Calibration Standards & Sample Dilutions dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject 5-10 µL into HPLC System filter->inject separate Chromatographic Separation (C8 or C18 Column) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound Concentration calibrate->quantify

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

logical_relationship rifampicin Rifampicin (Active Pharmaceutical Ingredient) impurities Related Substances (Impurities) rifampicin->impurities can form n_oxide This compound impurities->n_oxide quinone Rifampicin Quinone impurities->quinone sv Rifamycin SV impurities->sv

Caption: Relationship between Rifampicin and its related substances.

References

Application Note: Quantitative Analysis of Rifampicin and its N-oxide Metabolite by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed methodology for the simultaneous quantitative analysis of the anti-tuberculosis drug rifampicin (B610482) and its N-oxide metabolite in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.

Introduction

Rifampicin is a cornerstone in the treatment of tuberculosis. Monitoring its concentration, along with its metabolites, in biological fluids is essential for ensuring therapeutic efficacy and minimizing toxicity. One of its metabolites is Rifampicin N-oxide. LC-MS/MS offers the high sensitivity and selectivity required for accurate quantification of these compounds in complex biological samples.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol describes a common and efficient method for extracting rifampicin and its N-oxide metabolite from plasma samples.

Materials:

  • Plasma samples

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal Standard (IS) solution (e.g., Rifampicin-d8 or a structurally similar compound in ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 200 µL of the internal standard solution in acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

Chromatographic Conditions:

Parameter Value
Column C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
5.0 5 95
7.0 5 95
7.1 95 5

| 10.0 | 95 | 5 |

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Mass Spectrometric Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr

| Collision Gas | Argon |

Data Presentation

The following tables summarize the quantitative data for the analysis of rifampicin and its N-oxide metabolite.

Table 2: Mass Spectrometric Parameters for Rifampicin and this compound

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Rifampicin 823.4 791.4 100 25

| This compound | 839.4 | To be determined | To be determined | To be determined |

Note: The molecular formula for this compound is C43H58N4O13, with a monoisotopic mass of 838.40003792 Da.[1] The precursor ion will be [M+H]+ at approximately m/z 839.4. The optimal product ion and collision energy for this compound must be determined empirically. This is typically achieved by infusing a standard solution of the N-oxide metabolite into the mass spectrometer and performing a product ion scan to identify the most stable and abundant fragment ions.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for the LC-MS/MS analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard (in Acetonitrile) plasma->add_is vortex Vortex (Protein Precipitation) add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem Mass Spectrometry (MRM Mode) ionization->detection quantification Quantification (Peak Area Ratio) detection->quantification results Concentration Determination quantification->results

Caption: Experimental workflow for LC-MS/MS analysis of rifampicin.

logical_relationship rifampicin Rifampicin metabolism Metabolism (e.g., in Liver) rifampicin->metabolism n_oxide This compound metabolism->n_oxide other_metabolites Other Metabolites (e.g., 25-desacetylrifampicin) metabolism->other_metabolites

Caption: Metabolic relationship of rifampicin and its N-oxide.

References

Application Notes and Protocols for the Use of Rifampicin N-oxide as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482), a key antibiotic in the treatment of tuberculosis, undergoes metabolic transformation in the body, leading to the formation of various metabolites, including Rifampicin N-oxide.[1][2] The presence and quantity of Rifampicin and its metabolites, such as this compound, are critical parameters in pharmacokinetic, drug metabolism, and stability studies. This compound is a known impurity and metabolite of Rifampicin.[3][4] Accurate quantification of these compounds is essential for ensuring the efficacy and safety of Rifampicin-based therapies. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in chromatographic methods.

This compound is available as a pharmaceutical primary reference standard from various suppliers, ensuring its suitability for quantitative analysis.[5] Its well-characterized properties, including its empirical formula (C₄₃H₅₈N₄O₁₃) and molecular weight (838.94 g/mol ), provide a solid basis for its use in analytical method development and validation.[5]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 51963-55-4[2][5][6]
Molecular Formula C₄₃H₅₈N₄O₁₃[5][6]
Molecular Weight 838.94 g/mol [5]
Form Solid[5]
Storage Temperature 2-8°C[5]
Solubility Soluble in methanol (B129727) and acetonitrile (B52724)[7]

Application: Quantitative Analysis of Rifampicin and Related Compounds by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of Rifampicin and its related compounds, including this compound, in pharmaceutical formulations and biological matrices.[8][9][10] The use of a well-characterized this compound analytical standard is crucial for the accuracy and reliability of these methods.

Experimental Protocol: HPLC Method for the Determination of Rifampicin and this compound

This protocol is based on established and validated methods for the analysis of Rifampicin and its impurities.[7][8][9]

3.1.1. Materials and Reagents

  • This compound analytical standard

  • Rifampicin reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monopotassium phosphate (B84403) (analytical grade)

  • Citric acid (analytical grade)

  • Ultrapure water

  • Sample (e.g., pharmaceutical formulation, plasma sample)

3.1.2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 monolithic column (or equivalent particle-packed C18 column)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3.1.3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid in a ratio of 28:30:38:4 (v/v/v/v).[8]

  • Standard Stock Solution of this compound: Accurately weigh a suitable amount of this compound analytical standard and dissolve it in a known volume of methanol to obtain a stock solution of a specific concentration (e.g., 100 µg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 1-40 µg/mL).[8]

  • Sample Preparation:

    • For Pharmaceutical Formulations: Accurately weigh and crush tablets or empty capsules. Dissolve the powder in a suitable solvent (e.g., methanol), sonicate to ensure complete dissolution, and dilute to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.

    • For Biological Matrices (e.g., Plasma): Perform a protein precipitation step by adding a precipitating agent like acetonitrile to the plasma sample. Centrifuge to pellet the precipitated proteins, and collect the supernatant. The supernatant can then be directly injected or further processed.[11]

3.1.4. Chromatographic Conditions

  • Column: C18 monolithic column

  • Mobile Phase: Methanol:Acetonitrile:0.075 M Monopotassium Phosphate:1.0 M Citric Acid (28:30:38:4, v/v/v/v)[8]

  • Flow Rate: 2 mL/min[8]

  • Detection Wavelength: 254 nm[8]

  • Injection Volume: 10 µL[8]

  • Column Temperature: 40°C[7]

3.1.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for the HPLC analysis of this compound.

ParameterThis compoundReference
Linearity Range 1 - 40 µg/mL[8]
Limit of Quantitation (LOQ) 1 µg/mL[8]
Limit of Detection (LOD) 0.2 µg/mL[8]
Intra-day Precision (RSD) < 2.5%[8][10]
Inter-day Precision (RSD) < 2.5%[8][10]
Recovery 99.7% - 100.5% (for Rifampicin)[8][10]

Visualization of Experimental Workflow and Metabolic Pathway

Experimental Workflow for HPLC Analysis

The following diagram illustrates the general workflow for the quantitative analysis of this compound using HPLC.

G Figure 1: HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation D Injection & Chromatographic Separation A->D B Mobile Phase Preparation C HPLC System Setup B->C C->D E Peak Integration & Calibration Curve Generation D->E F Quantification of This compound E->F

Figure 1: HPLC Analysis Workflow
Metabolic Pathway of Rifampicin

The diagram below depicts the metabolic conversion of Rifampicin to this compound.

G Figure 2: Rifampicin Metabolism Rifampicin Rifampicin Metabolism Metabolic Oxidation (e.g., by Cytochrome P450 enzymes) Rifampicin->Metabolism RNO This compound Metabolism->RNO

Figure 2: Rifampicin Metabolism

Conclusion

This compound serves as an indispensable analytical standard for the accurate and reliable quantification of this key metabolite and impurity in various samples. The provided HPLC protocol, along with the summarized quantitative data, offers a robust starting point for researchers and scientists in drug development and quality control. The use of a certified reference standard is paramount for ensuring the validity of analytical results and for making informed decisions in pharmaceutical research and development.

References

Application Notes and Protocols for Rifampicin N-oxide in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482), a cornerstone in the treatment of tuberculosis, is a potent inducer of drug-metabolizing enzymes, primarily cytochrome P450 3A4 (CYP3A4), through the activation of the pregnane (B1235032) X receptor (PXR).[1][2] This induction significantly impacts its own metabolism and the pharmacokinetics of co-administered drugs. One of the metabolites of rifampicin is rifampicin N-oxide.[3] Understanding the formation, pharmacokinetic profile, and metabolic fate of this compound is crucial for a comprehensive assessment of rifampicin's drug-drug interaction potential and overall disposition.

These application notes provide detailed protocols for the in vitro and in vivo study of this compound in the context of DMPK research.

Data Presentation: Pharmacokinetic Parameters

While extensive pharmacokinetic data is available for the parent drug, rifampicin, specific pharmacokinetic parameters for its N-oxide metabolite are not well-documented in publicly available literature. The following tables summarize the known pharmacokinetic parameters for rifampicin in humans and rats, which serve as a crucial reference for studies on its metabolites.

Table 1: Pharmacokinetic Parameters of Rifampicin in Humans (Oral Administration)

ParameterValueUnitConditions
Cmax 8 - 24mg/LSingle 600 mg dose.[4]
Tmax ~2hoursSingle 600 mg dose.[4]
AUC (single dose) ~72.56mg·h/LStandard dosages.[5]
AUC (steady-state) ~38.73mg·h/LStandard dosages, reflecting auto-induction.[5]
Half-life (t1/2) ~2.5hoursSingle 600 mg dose.[4]
Protein Binding ~80%[4]
Bioavailability 60 - 85%[3]

Table 2: Pharmacokinetic Parameters of Rifampicin in Rats (Oral Administration)

ParameterValueUnitConditions
Cmax Varies with doseµg/mLDose-dependent.
Tmax Varies with dosehoursDose-dependent.
AUC Varies with doseµg·h/mLDose-dependent.
Bioavailability 60 - 85%[3]

Note: Specific Cmax and Tmax values for rats are highly dependent on the administered dose and formulation.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Rifampicin to this compound using Rat Liver Microsomes

This protocol is adapted from studies on the in vitro metabolism of rifampicin.[3]

Objective: To investigate the formation of this compound from rifampicin in a controlled in vitro system using rat liver microsomes.

Materials:

  • Rat liver microsomes (commercially available or prepared in-house)

  • Rifampicin

  • This compound standard (if available for analytical confirmation)

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Water, HPLC grade

  • Formic acid

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare the incubation mixture (final volume of 200 µL) containing:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • Rat liver microsomes (final protein concentration of 0.5-1.0 mg/mL)

      • Rifampicin (final concentration of 1-10 µM, dissolved in a minimal amount of DMSO, final DMSO concentration <0.5%)

    • Prepare control incubations:

      • No rifampicin (to monitor for interfering peaks)

      • No NADPH regenerating system (to assess non-enzymatic degradation)

      • Heat-inactivated microsomes (to confirm enzymatic activity)

  • Pre-incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).[3]

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.

  • Sample Processing:

    • Vortex the mixture vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant for the presence of this compound.

    • Chromatographic Conditions (example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient elution to separate rifampicin and its metabolites.

    • Mass Spectrometry Conditions (example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Monitor the specific parent-to-product ion transitions (MRM) for rifampicin and this compound. The exact m/z values will need to be determined by infusion of standards if available, or predicted based on their chemical structures.

Protocol 2: In Vivo Pharmacokinetic Study of Rifampicin and this compound in Rats

This protocol is based on general principles of in vivo pharmacokinetic studies in rats and specific details from rifampicin studies.[3]

Objective: To determine the pharmacokinetic profile of rifampicin and its metabolite, this compound, in rats following oral administration.

Materials:

  • Sprague-Dawley rats (male, 200-250 g)

  • Rifampicin

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • LC-MS/MS system

Procedure:

  • Animal Acclimatization and Dosing:

    • Acclimatize rats for at least one week prior to the study.

    • Fast rats overnight before dosing, with free access to water.

    • Administer a single oral dose of rifampicin (e.g., 50 mg/kg) via oral gavage.[3]

  • Blood Sample Collection:

    • Collect blood samples (~100-200 µL) from the tail vein or another appropriate site at the following time points post-dose: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

    • Collect blood into EDTA-coated tubes to prevent coagulation.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Carefully transfer the plasma supernatant to clean, labeled microcentrifuge tubes.

  • Sample Storage:

    • Store the plasma samples at -80°C until analysis to ensure the stability of rifampicin and its metabolites.

  • Sample Preparation for Analysis:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of plasma.

    • Vortex and centrifuge to pellet the protein.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Quantify the concentrations of rifampicin and this compound in the plasma samples using a validated LC-MS/MS method as described in Protocol 1.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both rifampicin and, if quantifiable, this compound.

Mandatory Visualizations

Metabolic Pathway of Rifampicin

The metabolism of rifampicin is complex, involving deacetylation to the active metabolite 25-desacetylrifampicin, and oxidation to various products, including this compound and rifampicin quinone. The exact sequence and interplay of these pathways are still under investigation. Based on current understanding, CYP3A4 is a major enzyme involved in the oxidative metabolism of rifampicin.[2] Flavin-containing monooxygenases (FMOs) may also play a role in N-oxidation.

G Rifampicin Rifampicin Deacetylation Deacetylation (Esterases) Rifampicin->Deacetylation N_Oxidation N-Oxidation (CYP3A4, FMOs) Rifampicin->N_Oxidation Oxidation Oxidation (CYP3A4) Rifampicin->Oxidation Desacetyl_Rifampicin 25-Desacetylrifampicin (Active Metabolite) Deacetylation->Desacetyl_Rifampicin Further_Metabolism Further Metabolism and Excretion Desacetyl_Rifampicin->Further_Metabolism Rifampicin_N_Oxide This compound N_Oxidation->Rifampicin_N_Oxide Rifampicin_N_Oxide->Further_Metabolism Rifampicin_Quinone Rifampicin Quinone Oxidation->Rifampicin_Quinone Rifampicin_Quinone->Further_Metabolism

Caption: Hypothesized metabolic pathways of rifampicin.

Experimental Workflow for In Vivo Pharmacokinetic Study

The following diagram illustrates the key steps in conducting an in vivo pharmacokinetic study of rifampicin and its metabolites in a rat model.

G cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Acclimatization Acclimatization Dosing Dosing Acclimatization->Dosing Blood_Collection Blood_Collection Dosing->Blood_Collection Plasma_Separation Plasma_Separation Blood_Collection->Plasma_Separation Sample_Storage Sample_Storage Plasma_Separation->Sample_Storage Protein_Precipitation Protein_Precipitation Sample_Storage->Protein_Precipitation LC_MS_MS LC_MS_MS Protein_Precipitation->LC_MS_MS PK_Analysis PK_Analysis LC_MS_MS->PK_Analysis

Caption: Workflow for in vivo pharmacokinetic analysis.

PXR-Mediated Induction of CYP3A4 by Rifampicin

Rifampicin is a potent activator of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in drug metabolism, most notably CYP3A4.[1][2]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rifampicin Rifampicin PXR PXR Rifampicin->PXR Binds PXR_Rif PXR-Rifampicin Complex PXR->PXR_Rif RXR RXR PXR_RXR PXR-RXR Heterodimer PXR_Rif->PXR_RXR Translocates and Heterodimerizes with RXR DNA DNA (XREM) PXR_RXR->DNA Binds to Response Element CYP3A4_mRNA CYP3A4 mRNA DNA->CYP3A4_mRNA Initiates Transcription CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Translation

Caption: PXR activation by rifampicin leading to CYP3A4 induction.

References

Application Notes and Protocols for In Vitro Metabolism Assays of Rifampicin N-Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482), a cornerstone in the treatment of tuberculosis, is a potent inducer of various drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4).[1][2][3] Understanding the metabolic fate of rifampicin itself is crucial for predicting drug-drug interactions and elucidating potential mechanisms of action or toxicity. One of its metabolic pathways is N-oxidation, leading to the formation of rifampicin N-oxide. This document provides detailed application notes and protocols for conducting in vitro metabolism assays to study the N-oxidation of rifampicin, primarily using human liver microsomes.

The protocols outlined below are designed to be adaptable for various research needs, from basic metabolic screening to more detailed kinetic studies. The primary enzyme responsible for the oxidative metabolism of rifampicin is CYP3A4.[1][4] Therefore, human liver microsomes, which are rich in this enzyme, serve as an excellent in vitro model system. Recombinant human CYP3A4 enzymes can also be employed for more specific mechanistic studies.

Data Presentation: In Vitro Metabolism of Rifampicin

The following table summarizes representative quantitative data for the N-oxidation of rifampicin in human liver microsomes. Please note that these values are illustrative and the actual kinetic parameters should be determined experimentally.

ParameterValueUnitsConditions
Substrate Concentration 1 - 100µMPooled Human Liver Microsomes (0.5 mg/mL), 37°C
Incubation Time 0 - 60min
Michaelis-Menten Constant (Km) [User-determined]µM
Maximum Velocity (Vmax) [User-determined]pmol/min/mg protein
Intrinsic Clearance (CLint) [User-determined]µL/min/mg protein

Note: Experimental determination of Km and Vmax is recommended for specific laboratory conditions and enzyme lots.

Experimental Protocols

Protocol 1: Screening for Rifampicin N-Oxidation in Human Liver Microsomes

This protocol is designed to qualitatively or semi-quantitatively assess the formation of this compound.

1. Materials and Reagents:

  • Rifampicin

  • This compound (analytical standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH Regenerating System (NRS) Solution A (e.g., containing NADP+ and glucose-6-phosphate)

  • NRS Solution B (e.g., containing glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Ice

2. Equipment:

  • Incubator or shaking water bath (37°C)

  • Microcentrifuge

  • Vortex mixer

  • LC-MS/MS system

3. Assay Procedure:

  • Prepare Rifampicin Stock Solution: Dissolve rifampicin in a suitable solvent (e.g., methanol or DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Prepare Working Solutions: Dilute the rifampicin stock solution in potassium phosphate buffer to achieve the desired final concentrations for the assay (e.g., 1, 10, 50 µM).

  • Thaw Microsomes: Thaw the human liver microsomes on ice. Once thawed, keep them on ice at all times.

  • Prepare Incubation Mixtures: In microcentrifuge tubes on ice, prepare the following reaction mixtures (final volume of 200 µL):

    • Test Reaction:

      • 158 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)

      • 2 µL of Rifampicin Working Solution

      • 20 µL of NRS Solution A

      • 10 µL of HLM (to give a final protein concentration of 0.5 mg/mL)

    • Negative Control (No NADPH):

      • 178 µL of 100 mM Potassium Phosphate Buffer (pH 7.4)

      • 2 µL of Rifampicin Working Solution

      • 10 µL of HLM

  • Pre-incubation: Pre-incubate the prepared tubes at 37°C for 5 minutes.

  • Initiate Reaction: Initiate the metabolic reaction by adding 10 µL of NRS Solution B to the "Test Reaction" tubes. For the "Negative Control" tubes, add 10 µL of potassium phosphate buffer.

  • Incubation: Incubate all tubes at 37°C for a specified time (e.g., 30 or 60 minutes) in a shaking water bath.

  • Terminate Reaction: Stop the reaction by adding 400 µL of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the tubes vigorously for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to HPLC vials for LC-MS/MS analysis to detect and quantify the formation of this compound.

Protocol 2: Determination of Kinetic Parameters (Km and Vmax) for Rifampicin N-Oxidation

This protocol is designed to determine the Michaelis-Menten kinetic constants for the formation of this compound.

1. Materials and Reagents:

  • Same as Protocol 1.

2. Equipment:

  • Same as Protocol 1.

3. Assay Procedure:

  • Prepare a Range of Rifampicin Concentrations: Prepare a series of rifampicin working solutions to achieve a range of final concentrations in the incubation mixture (e.g., 0, 1, 5, 10, 25, 50, 100 µM).

  • Determine Optimal Incubation Time and Protein Concentration: Conduct preliminary experiments to ensure that the formation of this compound is linear with respect to incubation time and microsomal protein concentration.

  • Follow Assay Procedure from Protocol 1 (Steps 3-10): Perform the incubations for each rifampicin concentration.

  • Data Analysis:

    • Quantify the amount of this compound formed at each substrate concentration using a standard curve of the this compound analytical standard.

    • Calculate the initial velocity (v) of the reaction (pmol of product formed per minute per mg of microsomal protein).

    • Plot the initial velocity (v) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (v = (Vmax * [S]) / (Km + [S])) using non-linear regression software to determine the Km and Vmax values.

Visualization of Experimental Workflow and Metabolic Pathway

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Rif_stock Rifampicin Stock (e.g., 10 mM in DMSO) Mix Prepare Reaction Mixture (Buffer, Rifampicin, HLM, NRS-A) Rif_stock->Mix HLM Human Liver Microsomes (Thaw on ice) HLM->Mix NRS NADPH Regenerating System (Solutions A & B) NRS->Mix Buffer Phosphate Buffer (100 mM, pH 7.4) Buffer->Mix Preinc Pre-incubate (37°C, 5 min) Mix->Preinc Start Initiate Reaction (Add NRS-B) Preinc->Start Incubate Incubate (37°C, 0-60 min) Start->Incubate Terminate Terminate Reaction (Ice-cold Acetonitrile) Incubate->Terminate Centrifuge Protein Precipitation (Centrifugation) Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Experimental workflow for the in vitro metabolism of rifampicin.

G cluster_cofactors Cofactors Rifampicin Rifampicin Rifampicin_N_Oxide This compound Rifampicin->Rifampicin_N_Oxide N-oxidation CYP3A4 CYP3A4 (in Human Liver Microsomes) NADPH NADPH NADP NADP+ NADPH->NADP O2 O₂ H2O H₂O O2->H2O

Caption: CYP3A4-mediated N-oxidation of rifampicin.

References

Application Note: Assessing the Stability of Rifampicin N-Oxide in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482), a key antibiotic in the treatment of tuberculosis and other mycobacterial infections, undergoes extensive metabolism in the body. One of its metabolites is Rifampicin N-oxide. Understanding the stability of this metabolite in biological matrices is crucial for accurate pharmacokinetic and pharmacodynamic (PK/PD) studies, ensuring reliable bioanalytical data in drug development and therapeutic drug monitoring. This document provides detailed protocols and application notes for assessing the stability of this compound in common biological matrices such as plasma and whole blood.

The stability of drug metabolites can be influenced by various factors including temperature, pH, light exposure, and enzymatic degradation.[1][2] In the case of rifampicin, the parent drug is known to be unstable in plasma, with significant degradation observed at ambient temperatures.[1] The addition of stabilizers like ascorbic acid has been shown to mitigate this degradation.[1] While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, this application note provides a framework for conducting such stability studies based on established bioanalytical guidelines and data from related rifampicin compounds.

Data Presentation: Stability of Rifampicin and its Degradation Products

Due to the limited availability of specific quantitative stability data for this compound, the following table summarizes the stability of the parent drug, rifampicin, and its other major degradation products in human plasma under various storage conditions. This data can serve as a valuable reference point when designing and interpreting stability studies for this compound, as similar degradation patterns may be anticipated. The data is presented as the percentage of the initial concentration remaining.

Table 1: Illustrative Stability of Rifampicin and its Degradation Products in Human Plasma

AnalyteStorage ConditionDuration% Remaining (Low QC)% Remaining (High QC)Reference
Rifampicin Room Temperature4 hours92.595.1[3]
-20°C7 days88.290.5[3]
Freeze-Thaw (-20°C to RT)3 cycles91.394.6[3]
Rifampicin Quinone Room Temperature4 hours94.196.3[3]
-20°C7 days90.592.8[3]
Freeze-Thaw (-20°C to RT)3 cycles93.295.7[3]
25-desacetylrifampicin Room Temperature4 hours95.097.2[3]
-20°C7 days91.893.5[3]
Freeze-Thaw (-20°C to RT)3 cycles94.196.4[3]
3-formylrifampicin Room Temperature4 hours93.895.9[3]
-20°C7 days89.791.9[3]
Freeze-Thaw (-20°C to RT)3 cycles92.594.8[3]

Note: This table is a composite representation based on published data for related compounds and should be used as a guideline. Actual stability of this compound must be determined experimentally.

Experimental Protocols

The following protocols are designed to assess the stability of this compound in biological matrices and are adapted from established bioanalytical method validation guidelines.[4]

Materials and Reagents
  • This compound reference standard

  • Blank human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Blank human whole blood (with appropriate anticoagulant, e.g., K2EDTA)

  • Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (or other appropriate modifier for LC-MS)

  • Water (deionized, ultra-pure)

  • Phosphate buffered saline (PBS), pH 7.4

  • Ascorbic acid (optional, as a stabilizer)

Analytical Method

A validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is required for the accurate quantification of this compound. The method should be validated for specificity, linearity, accuracy, precision, and sensitivity according to regulatory guidelines.[4]

Stability Assessment in Plasma

3.3.1. Stock Solution Stability

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol or DMSO).

  • Divide the stock solution into two sets of aliquots. Store one set at refrigerated temperature (2-8 °C) and the other at room temperature.

  • Analyze the aliquots at specified time points (e.g., 0, 6, 24, 48 hours) against a freshly prepared stock solution.

  • Calculate the percentage difference between the stored and fresh solutions. Acceptance criteria are typically within ±15%.

3.3.2. Freeze-Thaw Stability

  • Prepare quality control (QC) samples at low and high concentrations by spiking blank plasma with this compound.

  • Divide the QC samples into aliquots and freeze them at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

  • Subject the samples to multiple freeze-thaw cycles (typically three). For each cycle, thaw the samples unassisted at room temperature and then refreeze for at least 12 hours.

  • After the final thaw, analyze the samples and compare the concentrations to those of freshly prepared QC samples.

  • The mean concentration should be within ±15% of the nominal concentration.

3.3.3. Short-Term (Bench-Top) Stability

  • Prepare low and high concentration QC samples in plasma.

  • Place the samples on the bench-top at room temperature for a duration that mimics the expected sample handling time (e.g., 0, 2, 4, 8, 24 hours).

  • Analyze the samples at each time point and compare the results to the baseline (time 0) concentration.

  • The mean concentration should be within ±15% of the baseline concentration.

3.3.4. Long-Term Stability

  • Prepare a set of low and high concentration QC samples in plasma.

  • Store the samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

  • Analyze the samples at various time points (e.g., 0, 1, 3, 6, 12 months).

  • Compare the measured concentrations to the initial concentrations.

  • The mean concentration should be within ±15% of the nominal concentration.

Stability Assessment in Whole Blood

This experiment is crucial to determine if the analyte degrades in whole blood before the plasma is separated.

  • Obtain fresh whole blood.

  • Spike the whole blood with this compound at low and high concentrations.

  • Keep the spiked blood samples at room temperature and on an ice bath for specified time points (e.g., 0, 0.5, 1, 2 hours).

  • At each time point, process the blood to obtain plasma (centrifugation at 2000 x g for 15 minutes at 4°C).

  • Immediately freeze the resulting plasma samples at -80°C until analysis.

  • Analyze all plasma samples in a single batch.

  • Compare the concentrations of the samples held at different conditions to the baseline (time 0) samples.

  • The mean concentration should be within ±15% of the baseline concentration.

Visualizations

The following diagrams illustrate the key workflows and relationships in the stability assessment of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Sample Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solution of this compound spike Spike Blank Matrix (Plasma or Whole Blood) prep_stock->spike create_qc Create Low & High QC Samples spike->create_qc ft_stability Freeze-Thaw Stability (3 Cycles) create_qc->ft_stability st_stability Short-Term (Bench-Top) Stability create_qc->st_stability lt_stability Long-Term Stability (-20°C / -80°C) create_qc->lt_stability wb_stability Whole Blood Stability create_qc->wb_stability extract Sample Extraction ft_stability->extract st_stability->extract lt_stability->extract wb_stability->extract lcms LC-MS/MS Analysis extract->lcms quant Quantification lcms->quant compare Compare to Baseline/ Nominal Concentration quant->compare evaluate Evaluate against Acceptance Criteria (±15%) compare->evaluate

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway Rifampicin Rifampicin N_Oxide This compound Rifampicin->N_Oxide Oxidation Quinone Rifampicin Quinone Rifampicin->Quinone Auto-oxidation Desacetyl 25-desacetylrifampicin Rifampicin->Desacetyl Deacetylation Formyl 3-formylrifamycin Rifampicin->Formyl Hydrolysis (acidic)

Caption: Simplified degradation pathway of rifampicin.

Conclusion

The stability of this compound in biological matrices is a critical parameter for the reliability of bioanalytical data. Although specific quantitative data for this metabolite is scarce, the protocols outlined in this application note provide a robust framework for its determination. By following these guidelines, researchers can ensure the integrity of their samples and the accuracy of their results in pharmacokinetic and other drug development studies. It is strongly recommended to perform a thorough stability assessment for this compound under the specific conditions of sample collection, handling, and storage for each study.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Rifampicin N-oxide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rifampicin (B610482), a primary antibiotic for treating tuberculosis, undergoes metabolism in the liver, leading to various derivatives, including rifampicin N-oxide. While the hepatotoxicity of rifampicin is well-documented and linked to mechanisms such as oxidative stress and mitochondrial dysfunction, the specific cytotoxic profile of its metabolites, like this compound, is less characterized.[1][2] Evaluating the cytotoxicity of such metabolites is crucial for a comprehensive understanding of the parent drug's safety profile.

These application notes provide detailed protocols for a panel of cell-based assays to assess the in vitro cytotoxicity of this compound. The described methods facilitate the determination of cell viability, membrane integrity, and apoptosis induction, enabling a thorough toxicological evaluation.

Data Presentation

Quantitative cytotoxicity data for this compound is not extensively available in the public domain. The following tables are presented as templates for organizing and presenting experimental data obtained using the protocols provided in this document. The values are hypothetical and should be replaced with experimentally determined data.

Table 1: Cell Viability (MTT Assay) - IC50 Values of this compound

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM) [Hypothetical]
HepG2Human Liver Carcinoma24150
HepG2Human Liver Carcinoma4895
Primary Human HepatocytesHuman Liver24120
Primary Human HepatocytesHuman Liver4875

Table 2: Membrane Integrity (LDH Assay) - % Cytotoxicity of this compound

Cell LineConcentration (µM)Incubation Time (hours)% Cytotoxicity [Hypothetical]
HepG2502415
HepG21002435
HepG22002460
Primary Human Hepatocytes502420
Primary Human Hepatocytes1002445
Primary Human Hepatocytes2002470

Table 3: Apoptosis Induction (Caspase-3/7 Activity) - Fold Increase

Cell LineConcentration (µM)Incubation Time (hours)Fold Increase in Caspase-3/7 Activity [Hypothetical]
HepG2100122.5
HepG2100244.0
Primary Human Hepatocytes100123.0
Primary Human Hepatocytes100245.5

Experimental Protocols & Workflows

A systematic approach to evaluating the cytotoxicity of this compound involves a tiered screening process, starting with general cell viability and progressing to more specific mechanisms of cell death.

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Data Analysis & Interpretation A Prepare this compound Stock Solution B Cell Seeding (e.g., HepG2, Primary Hepatocytes) A->B C Treatment with Serial Dilutions of this compound B->C D MTT Assay for Cell Viability C->D 24-72h Incubation F LDH Assay for Membrane Integrity C->F 24-48h Incubation G Caspase-3/7 Assay for Apoptosis C->G 6-24h Incubation H ROS Detection Assay for Oxidative Stress C->H 1-24h Incubation E Determine IC50 Values D->E I Compare IC50 Values E->I J Correlate Viability Data with Mechanistic Insights F->J G->J H->J K Pathway Analysis J->K

Experimental workflow for assessing this compound cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

  • This compound

  • Hepatocyte cell line (e.g., HepG2) or primary hepatocytes

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cell death by measuring the release of lactate dehydrogenase from damaged cells into the culture medium.

Materials:

  • LDH cytotoxicity assay kit

  • Hepatocyte cell line or primary hepatocytes

  • This compound

  • 96-well clear flat-bottom plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the desired incubation period, centrifuge the plate at 250 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit manufacturer's instructions) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous release control (untreated cells).

Caspase-3/7 Glo Assay for Apoptosis Detection

This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Assay System

  • Hepatocyte cell line or primary hepatocytes

  • This compound

  • 96-well opaque-walled plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with this compound as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is proportional to the caspase-3/7 activity. Compare the signal from treated cells to that of the untreated control to determine the fold-increase in apoptosis.

Putative Signaling Pathways in this compound Cytotoxicity

While specific signaling pathways for this compound have not been fully elucidated, it is plausible that they share similarities with the parent compound, rifampicin. The following diagrams illustrate hypothesized pathways.

Oxidative Stress and Mitochondrial Dysfunction

Rifampicin is known to induce the production of reactive oxygen species (ROS) and cause mitochondrial damage.[2][3] This can lead to the opening of the mitochondrial permeability transition pore (mPTP), release of cytochrome c, and subsequent activation of the apoptotic cascade.

G RNO This compound Mito Mitochondrion RNO->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS mPTP ↑ mPTP Opening ROS->mPTP CytC Cytochrome c Release mPTP->CytC Apoptosis Apoptosis CytC->Apoptosis

Putative pathway of this compound-induced oxidative stress.

Apoptosis Induction via Caspase Activation

The release of cytochrome c from the mitochondria initiates the formation of the apoptosome, leading to the activation of initiator caspase-9, which in turn activates executioner caspases-3 and -7, culminating in apoptosis.

G CytC Cytochrome c Apoptosome Apoptosome Formation CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-caspase-9 → Caspase-9 Apoptosome->Casp9 Casp37 Pro-caspase-3/7 → Caspase-3/7 Casp9->Casp37 Substrates Cleavage of Cellular Substrates Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Hypothesized caspase activation cascade in this compound toxicity.

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive in vitro evaluation of this compound cytotoxicity. By employing a multi-parametric approach that assesses cell viability, membrane integrity, and apoptosis, researchers can gain valuable insights into the potential toxicity of this metabolite. The provided templates for data presentation and the hypothesized signaling pathways offer a structured approach to interpreting the experimental results. Further investigation is warranted to confirm the specific cytotoxic mechanisms and signaling pathways activated by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Rifampicin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of rifampicin (B610482) N-oxide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is Rifampicin N-oxide and why is it relevant?

A1: this compound is an oxidized derivative of the antibiotic rifampicin. It is recognized as a significant impurity in rifampicin preparations and is also a metabolite.[1][2] For researchers, synthesizing this compound can be crucial for use as a reference standard in analytical methods to ensure the quality and purity of rifampicin drug products.[3] It is also studied to understand the degradation pathways of rifampicin.

Q2: What are the common challenges in synthesizing this compound?

A2: The primary challenge in synthesizing this compound is achieving a high yield and selectivity. The rifampicin molecule has multiple sites susceptible to oxidation. The main competing side-product is rifampicin-quinone, which forms from the oxidation of the hydroquinone (B1673460) ring of the rifamycin (B1679328) core.[4][5] Controlling the reaction conditions to favor N-oxidation of the piperazine (B1678402) nitrogen over C-oxidation of the aromatic core is critical.

Q3: What analytical methods are recommended for monitoring the synthesis of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the reaction progress and quantifying the yield of this compound.[6] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of methanol (B129727), acetonitrile, and a phosphate (B84403) or acetate (B1210297) buffer.[1][6] Supercritical Fluid Chromatography (SFC) has also been shown to be a rapid and efficient alternative for separating rifampicin and its impurities, including the N-oxide.[3]

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Ineffective Oxidizing Agent The chosen oxidizing agent may be too weak or not selective for N-oxidation. Consider using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), which is known for efficient N-oxidation of tertiary amines. Hydrogen peroxide can also be effective, but may require optimization of reaction conditions.
Inappropriate Reaction Temperature Oxidation reactions are sensitive to temperature. If the temperature is too low, the reaction rate may be negligible. If it is too high, it may lead to degradation of the product or favor the formation of side-products. Start with reactions at low temperatures (e.g., 0-5 °C) and gradually increase if necessary while monitoring the reaction by HPLC.
Incorrect pH of the Reaction Mixture The pH can significantly influence the oxidation pathway. For N-oxidation, a slightly basic or neutral pH may be more favorable. Acidic conditions can promote the hydrolysis of rifampicin. Experiment with buffering the reaction mixture to maintain a stable pH.
Degradation of the Product Rifampicin and its derivatives can be unstable. Minimize reaction time and exposure to light and heat. Once the reaction is complete, proceed with workup and purification promptly.

Problem 2: High Yield of Rifampicin-Quinone Instead of N-oxide

Possible Cause Suggested Solution
Oxidizing Agent is Not Selective Some oxidizing agents, particularly under harsh conditions, will preferentially oxidize the hydroquinone moiety of rifampicin to the quinone.[4]
Use a more selective N-oxidizing agent like m-CPBA.
Optimize the stoichiometry of the oxidizing agent. Using a slight excess (e.g., 1.1-1.5 equivalents) might be sufficient for N-oxidation without significant quinone formation.
Presence of Metal Catalysts Trace metal ions can catalyze the oxidation of the hydroquinone ring.
Use high-purity solvents and reagents.
Consider adding a chelating agent like EDTA to sequester any metal ions.
Reaction Conditions Favor Quinone Formation High temperatures and prolonged reaction times can increase the formation of rifampicin-quinone.
Perform the reaction at a lower temperature.
Monitor the reaction closely and stop it as soon as the desired amount of N-oxide is formed.

Problem 3: Difficulty in Purifying this compound

Possible Cause Suggested Solution
Similar Polarity of Product and Starting Material Rifampicin and this compound have similar polarities, which can make chromatographic separation challenging.
Optimize the mobile phase composition in your HPLC or column chromatography method to improve resolution. A gradient elution may be necessary.
Consider using a different stationary phase for chromatography.
Co-elution with Other Impurities Other degradation products may have similar retention times to this compound.
Use a high-resolution analytical technique like HPLC-MS to identify all components in your mixture.
Adjust the chromatographic conditions (e.g., pH of the mobile phase, column temperature) to improve separation.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Experiment ID Oxidizing Agent Equivalents of Oxidant Solvent Temperature (°C) Reaction Time (h) Yield of N-oxide (%) Yield of Quinone (%)
e.g., m-CPBAe.g., 1.2e.g., Dichloromethane (B109758)e.g., 0e.g., 2
e.g., H₂O₂e.g., 2.0e.g., Methanole.g., 25e.g., 6

Table 2: HPLC Method Parameters for Analysis of this compound

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Methanol:Acetonitrile:0.075 M KH₂PO₄:1.0 M Citric Acid (30:30:36:4 v/v)[1]
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 40 °C
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Synthesis of this compound using m-CPBA

  • Dissolution: Dissolve rifampicin in a suitable chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Oxidant: Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) in DCM to the cooled rifampicin solution over a period of 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by HPLC every 30 minutes.

  • Quenching: Once the desired conversion is achieved, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.

Protocol 2: Synthesis of this compound using Hydrogen Peroxide

  • Dissolution: Dissolve rifampicin in a protic solvent like methanol or a mixture of methanol and water.

  • Addition of Oxidant: Add a 30% aqueous solution of hydrogen peroxide (2-3 equivalents) to the rifampicin solution at room temperature with stirring.

  • Reaction: Monitor the reaction progress by HPLC. The reaction may be slow and might require several hours. Gentle heating (e.g., to 40-50 °C) can be attempted to increase the rate, but this may also increase the formation of rifampicin-quinone.

  • Workup: After the reaction, dilute the mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic extract with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the residue by column chromatography as described in Protocol 1.

Visualizations

Rifampicin_Oxidation_Pathways Rifampicin Rifampicin N_Oxide This compound Rifampicin->N_Oxide Selective N-Oxidation (e.g., m-CPBA) Quinone Rifampicin-Quinone Rifampicin->Quinone C-Oxidation (e.g., harsher conditions)

Caption: Oxidation pathways of rifampicin.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Dissolution Dissolve Rifampicin Cooling Cool Reaction Mixture Dissolution->Cooling Addition_of_Oxidant Add Oxidizing Agent Cooling->Addition_of_Oxidant Reaction_Monitoring Monitor by HPLC Addition_of_Oxidant->Reaction_Monitoring Quenching Quench Reaction Reaction_Monitoring->Quenching Extraction Extract Product Quenching->Extraction Purification Column Chromatography Extraction->Purification HPLC_Analysis Quantify Yield by HPLC Purification->HPLC_Analysis Characterization Structural Confirmation (e.g., NMR, MS) HPLC_Analysis->Characterization

Caption: General workflow for synthesis and analysis.

References

Technical Support Center: Purification of Rifampicin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of rifampicin (B610482) N-oxide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter when purifying rifampicin N-oxide?

A1: When purifying this compound, you are likely to encounter several related substances, primarily unreacted starting material (rifampicin) and other degradation or side-products. The most common impurities include:

  • Rifampicin: The parent drug from which the N-oxide is often synthesized.

  • Rifampicin Quinone (RQ): An oxidation product of rifampicin.[1][2]

  • 3-Formylrifamycin SV (3-FR): A hydrolysis product of rifampicin.[1]

  • Rifamycin SV (RSV): A precursor and degradation product.[3][4]

Q2: What analytical techniques are recommended for monitoring the purity of this compound during purification?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective methods for monitoring the purity of this compound.[3][4][5][] These techniques can effectively separate this compound from rifampicin and other common impurities. A typical HPLC method would utilize a C8 or C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727).[1][7][8]

Q3: What are the general approaches for purifying this compound on a preparative scale?

A3: The two primary methods for the preparative purification of this compound are chromatography and crystallization.

  • Preparative Chromatography: This method is capable of providing high purity and is scalable. It often involves using silica (B1680970) gel or reversed-phase media. The conditions are typically adapted from analytical HPLC methods.

  • Crystallization: This is a cost-effective method for purification, especially on a larger scale. The choice of solvent is critical. Systems such as n-butanol/water have been used to purify rifampicin, which can be adapted for the N-oxide.[8]

Q4: How can I synthesize this compound for my research?

A4: this compound can be synthesized by the controlled oxidation of rifampicin. A common method involves the use of an oxidizing agent such as hydrogen peroxide (H₂O₂) under controlled conditions. This process is often referred to as forced degradation when studying the stability of rifampicin.[1]

Troubleshooting Guides

Chromatographic Purification
Problem Possible Cause(s) Suggested Solution(s)
Poor separation between rifampicin and this compound - Inappropriate mobile phase composition.- Incorrect stationary phase selection.- Column overloading.- Optimize the mobile phase gradient and solvent strength.- Switch to a different stationary phase (e.g., from C18 to a diol column for SFC).[3][5][]- Reduce the sample load on the column.
Peak tailing for this compound - Secondary interactions with the stationary phase.- Presence of silanol (B1196071) groups on the silica-based column.- Add a competing base (e.g., triethylamine) to the mobile phase.- Use an end-capped column.- Adjust the pH of the mobile phase.
Low recovery of this compound from the column - Irreversible adsorption onto the stationary phase.- Degradation on the column.- Use a less acidic or basic mobile phase.- Consider a different stationary phase (e.g., polymer-based).- Ensure the stability of this compound under the chromatographic conditions.
Presence of unknown impurity peaks - Degradation of the product during purification.- Contamination from solvents or equipment.- Analyze the stability of the sample in the chosen mobile phase.- Use high-purity solvents and ensure all glassware is clean.- Characterize the unknown impurities using techniques like LC-MS.
Crystallization Purification
Problem Possible Cause(s) Suggested Solution(s)
This compound does not crystallize - Solution is not supersaturated.- Presence of impurities inhibiting crystal formation.- Incorrect solvent system.- Concentrate the solution to induce supersaturation.- Cool the solution slowly.- Add an anti-solvent to decrease solubility.- Perform a pre-purification step (e.g., flash chromatography) to remove interfering impurities.- Screen for different solvent/anti-solvent systems.
Oily precipitate instead of crystals - Solution is too supersaturated.- Cooling rate is too fast.- Dilute the solution slightly before cooling.- Decrease the cooling rate to allow for ordered crystal growth.
Low purity of the crystallized product - Co-crystallization with impurities (e.g., rifampicin).- Inefficient removal of mother liquor.- Recrystallize the product one or more times.[8]- Optimize the solvent system for differential solubility.- Ensure thorough washing of the crystals with a cold, appropriate solvent.
Low yield of crystals - Significant solubility of this compound in the mother liquor.- Incomplete crystallization.- Cool the crystallization mixture to a lower temperature (e.g., 0-5 °C).[8]- Allow for a longer crystallization time.- Optimize the solvent system to minimize the solubility of the N-oxide at low temperatures.

Experimental Protocols

Synthesis of this compound (Illustrative)

This protocol is based on the principle of forced degradation by oxidation.[1]

  • Dissolution: Dissolve 1 g of rifampicin in an appropriate organic solvent (e.g., methanol or a mixture of methanol and water).

  • Oxidation: Add a controlled amount of 30% hydrogen peroxide (H₂O₂) to the solution. The reaction can be monitored by TLC or HPLC.

  • Quenching: Once the desired conversion is achieved, quench the reaction by adding an appropriate reducing agent (e.g., sodium metabisulfite (B1197395) solution) until the excess peroxide is destroyed.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Concentration: Concentrate the solution under reduced pressure to obtain the crude this compound.

Purification by Preparative HPLC

This protocol is an adaptation of analytical methods.[4]

  • Column: C18 preparative column.

  • Mobile Phase A: 0.075 M monopotassium phosphate (B84403) in water.

  • Mobile Phase B: Acetonitrile/Methanol mixture.

  • Gradient: Develop a gradient that provides good separation of this compound from rifampicin and other impurities.

  • Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the this compound peak.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Purification by Crystallization

This protocol is adapted from methods used for rifampicin purification.[8]

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent system (e.g., a mixture of n-butanol and water) at an elevated temperature (e.g., 70-80 °C).[8]

  • Cooling: Slowly cool the solution to room temperature, and then further cool to 0-5 °C to maximize crystal formation.[8]

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data that can be expected during the purification of this compound, based on the purification of rifampicin to remove related impurities.

Parameter Chromatography Crystallization Reference
Expected Purity > 98%> 99% (after recrystallization)[8]
Expected Yield 60-80%85-95%[8]
Typical Solvents Acetonitrile, Methanol, Water with buffersn-Butanol/Water, Acetone[4][8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Rifampicin Rifampicin Oxidation Oxidation (e.g., H2O2) Rifampicin->Oxidation Crude_Product Crude Reaction Mixture (this compound, Rifampicin, etc.) Oxidation->Crude_Product Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Crystallization Crystallization Crude_Product->Crystallization Pure_Product Pure this compound Prep_HPLC->Pure_Product Crystallization->Pure_Product Purity_Analysis Purity Analysis (HPLC/SFC) Pure_Product->Purity_Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_impure Troubleshooting Impurity cluster_low_yield Troubleshooting Low Yield cluster_no_product Troubleshooting No Product Start Purification Issue Identified Check_Purity Check Purity by HPLC/SFC Start->Check_Purity Impure Product is Impure Check_Purity->Impure Peaks other than product Low_Yield Low Yield Check_Purity->Low_Yield Small product peak No_Product No Product Recovered Check_Purity->No_Product No product peak Optimize_Chroma Optimize Chromatography Impure->Optimize_Chroma Recrystallize Recrystallize Product Impure->Recrystallize Check_Solubility Check Product Solubility in Mother Liquor/Mobile Phase Low_Yield->Check_Solubility Check_Degradation Investigate Product Degradation Low_Yield->Check_Degradation Verify_Synthesis Verify Synthesis Reaction No_Product->Verify_Synthesis Check_Loss Check for Loss During Workup/Transfer No_Product->Check_Loss

Caption: Logical troubleshooting workflow for this compound purification.

References

stability of rifampicin N-oxide in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of rifampicin (B610482) N-oxide in DMSO and other organic solvents. As a known impurity and metabolite of rifampicin, understanding its stability is crucial for accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: How stable is Rifampicin N-Oxide in DMSO?

Q2: What other organic solvents are suitable for dissolving this compound?

This compound, being a derivative of rifampicin, is expected to have similar solubility characteristics. Rifampicin is soluble in ethanol (B145695) and dimethylformamide (DMF).[4] When preparing stock solutions in any organic solvent, it is crucial to use anhydrous grade solvents to minimize hydrolysis.

Q3: What are the common degradation products of Rifampicin and its derivatives?

Rifampicin can degrade into several products, including rifampicin quinone and 3-formylrifamycin SV.[5][6][7][8] These degradation products can interfere with experimental assays. It is important to use analytical methods that can resolve this compound from these potential impurities.

Q4: How should I store my this compound stock solutions?

To maximize the shelf-life of your this compound stock solutions:

  • Temperature: Store at -20°C or -80°C for long-term storage.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[9][10][11]

  • Moisture: Use tightly sealed containers to prevent moisture absorption, which can lead to hydrolysis.[10]

  • Inert Gas: For extended storage, consider purging the vial with an inert gas like argon or nitrogen before sealing.[4]

Q5: My experimental results are inconsistent. Could it be due to the instability of this compound?

Inconsistent results can indeed be a sign of compound degradation. If you suspect instability, it is recommended to:

  • Prepare fresh stock solutions.

  • Perform a quality control check of your stock solution using an appropriate analytical method like HPLC or LC-MS to assess its purity.

  • Review your solution preparation and storage procedures to ensure they align with best practices.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected or variable experimental results. Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. Verify the purity of the solid material if possible. Implement a routine quality control check of the stock solution.
Precipitate observed in the stock solution upon thawing. Poor solubility or solvent evaporation.Gently warm the solution and vortex to redissolve. If precipitation persists, prepare a fresh, less concentrated stock solution. Ensure vials are properly sealed to prevent solvent evaporation.
Change in color of the stock solution. Degradation of the compound.Discard the solution and prepare a fresh one. Investigate storage conditions (light exposure, temperature fluctuations) as potential causes.

Stability of Rifampicin in Organic Solvents (Literature Data)

While specific quantitative data for this compound is limited, the following table summarizes the known stability of its parent compound, rifampicin. This information can serve as a general guideline.

Compound Solvent Concentration Storage Temperature Stability Reference
RifampicinDMSONot specifiedNot specifiedStable for at least 8 months[1][2][3]

Experimental Protocols

Protocol for a Short-Term Stability Study of this compound

This protocol outlines a general procedure to assess the short-term stability of this compound in a specific solvent and at a particular temperature.

1. Materials:

  • This compound (solid)

  • High-purity anhydrous solvent (e.g., DMSO, DMF, Ethanol)

  • Amber glass vials with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS system with a suitable column (e.g., C18)

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a sufficient amount of this compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).

  • Aliquot: Dispense the stock solution into multiple amber vials, ensuring each vial is tightly sealed.

  • Time Points: Designate time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week).

  • Storage: Store the aliquots at the desired temperature (e.g., room temperature, 4°C, -20°C). Protect from light.

  • Analysis: At each time point, analyze one aliquot by HPLC or LC-MS.

    • Mobile Phase Example (for HPLC): A gradient of acetonitrile (B52724) and water with 0.1% formic acid.[6]

    • Detection: Use a UV detector at a wavelength where this compound has significant absorbance.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of degradation.

Visualizations

Stability_Study_Workflow Workflow for this compound Stability Study prep Prepare Stock Solution (this compound in Solvent) aliquot Aliquot into Amber Vials prep->aliquot storage Store at Desired Temperature (e.g., RT, 4°C, -20°C) aliquot->storage analysis Analyze by HPLC/LC-MS at Predetermined Time Points storage->analysis data Calculate Percent Degradation analysis->data

Caption: A flowchart illustrating the key steps in a stability study for this compound.

Logical_Troubleshooting Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_solution Is the stock solution old or improperly stored? start->check_solution prepare_fresh Prepare a fresh stock solution. check_solution->prepare_fresh Yes qc_check Perform HPLC/LC-MS analysis to check purity. check_solution->qc_check Unsure review_protocol Review storage and handling protocols. check_solution->review_protocol No continue_experiment Continue with experiment. prepare_fresh->continue_experiment qc_check->continue_experiment review_protocol->continue_experiment

References

Technical Support Center: Optimizing HPLC Separation of Rifampicin and Rifampicin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of rifampicin (B610482) and its primary degradation product, rifampicin N-oxide. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common stationary phase for separating rifampicin and this compound?

A C18 column is frequently used for the separation of rifampicin and its related compounds, including this compound.[1][2][3][4][5] Both monolithic and particle-packed C18 columns can be effective.[1][5] Other stationary phases like C8 have also been reported.[6][7]

Q2: What are typical mobile phase compositions for this separation?

A common approach involves a reversed-phase method using a mixture of an aqueous buffer and organic solvents. Typical mobile phases include:

The pH of the aqueous buffer is a critical parameter and is often adjusted to optimize the separation.

Q3: What detection wavelength is typically used?

For UV detection, a wavelength of 254 nm is commonly employed for both rifampicin and this compound.[1][5][6][8][10] Other wavelengths, such as 236 nm and 341 nm, have also been reported for the analysis of rifampicin.[3][4]

Troubleshooting Guide

Issue 1: Poor resolution between rifampicin and this compound peaks.

  • Potential Cause: The mobile phase composition may not be optimal.

  • Solution:

    • Adjust Organic Solvent Ratio: Modify the ratio of organic solvents (e.g., acetonitrile, methanol) to the aqueous buffer. Increasing the aqueous component will generally increase retention times and may improve resolution.

    • Modify pH of Aqueous Buffer: The pH of the mobile phase buffer can significantly impact the retention and peak shape of ionizable compounds like rifampicin. Small adjustments to the pH can alter the ionization state of the analytes and improve separation.

    • Consider a Different Organic Solvent: If using a single organic solvent, trying a different one (e.g., switching from acetonitrile to methanol or vice versa) or using a combination of both can alter the selectivity of the separation.

    • Gradient Elution: If isocratic elution is not providing sufficient resolution, developing a gradient elution method can help to separate the peaks more effectively.[9]

Issue 2: Tailing or broad peaks for rifampicin.

  • Potential Cause 1: Secondary interactions with the stationary phase.

  • Solution:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to suppress the silanol (B1196071) interactions. Operating at a lower pH (e.g., around 3) can often improve peak shape for basic compounds on silica-based columns.[3]

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.

  • Potential Cause 2: Column overload.

  • Solution:

    • Reduce Sample Concentration: Dilute the sample to ensure that the amount of analyte injected is within the linear range of the column and detector.[1][5]

Issue 3: Inconsistent retention times.

  • Potential Cause 1: Inadequate column equilibration.

  • Solution:

    • Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample. This may require flushing the column for a longer period, especially when changing mobile phase compositions.

  • Potential Cause 2: Fluctuations in temperature.

  • Solution:

    • Use a column oven to maintain a constant and controlled temperature throughout the analysis.[3]

  • Potential Cause 3: Mobile phase preparation inconsistencies.

  • Solution:

    • Prepare the mobile phase fresh daily and ensure accurate measurements of all components. Degas the mobile phase before use to prevent bubble formation in the pump.

Experimental Protocols

Method 1: Isocratic HPLC Separation

This protocol is based on a rapid and sensitive method for the analysis of rifampicin and its related compounds.[1][5]

Chromatographic Conditions:

ParameterValue
Column C18 monolithic column
Mobile Phase Methanol:Acetonitrile:0.075 M Monopotassium Phosphate:1.0 M Citric Acid (28:30:38:4, v/v/v/v)
Flow Rate 2 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Run Time < 11 minutes

Procedure:

  • Mobile Phase Preparation:

    • Prepare a 0.075 M solution of monopotassium phosphate.

    • Prepare a 1.0 M solution of citric acid.

    • Mix methanol, acetonitrile, the monopotassium phosphate solution, and the citric acid solution in the specified ratio.

    • Degas the mobile phase using sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare stock solutions of rifampicin and this compound in a suitable diluent (e.g., the mobile phase).

    • Prepare working standard solutions by diluting the stock solutions to the desired concentrations.

  • Sample Preparation:

    • Dissolve the sample containing rifampicin in the diluent to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Method 2: Gradient HPLC Separation

This protocol provides an alternative approach using a gradient elution for potentially improved resolution.

Chromatographic Conditions:

ParameterValue
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
15
16
20
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C

Procedure:

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A by adding 1 mL of trifluoroacetic acid to 1 L of HPLC-grade water.

    • Mobile Phase B is 100% acetonitrile.

    • Degas both mobile phases.

  • Standard and Sample Preparation:

    • Follow the same procedure as in Method 1, using the initial mobile phase composition as the diluent.

  • Analysis:

    • Equilibrate the column with the initial mobile phase composition (30% B).

    • Inject the solutions and run the gradient program.

Data Presentation

Table 1: Comparison of HPLC Methods for Rifampicin Analysis

ParameterMethod AMethod BMethod C
Column C18 monolithicSyncronis C18 (250 x 4.6 mm, 5µm)Luna C18 (250 x 4.6 mm, 5µm)
Mobile Phase Methanol-acetonitrile-monopotassium phosphate (0.075 M)-citric acid (1.0M) (28:30:38:4, v/v)[1][5]Phosphate buffer (pH 3.0) and acetonitrile (50:50, v/v)[3]60% acetate (B1210297) buffer (pH 4.5) and 40% acetonitrile[10]
Flow Rate 2 mL/min[1][5]1.0 mL/min[3]1.0 mL/min[10]
Detection 254 nm[1][5]236 nm[3]254 nm[10]
Rifampicin Retention Time Not specified5.2 min[3]Not specified

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation & Degassing Equilibration System Equilibration MobilePhase->Equilibration Standard Standard Solution Preparation Injection Sample Injection Standard->Injection Sample Sample Preparation (Dissolution & Filtration) Sample->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report Troubleshooting_Logic Start Poor Resolution Q1 Adjust Mobile Phase Ratio? Start->Q1 A1_Yes Modify Organic: Aqueous Ratio Q1->A1_Yes Yes Q2 Adjust pH? Q1->Q2 No A1_Yes->Q2 A2_Yes Optimize Buffer pH Q2->A2_Yes Yes Q3 Try Gradient? Q2->Q3 No A2_Yes->Q3 A3_Yes Develop Gradient Elution Method Q3->A3_Yes Yes End Resolution Improved Q3->End No A3_Yes->End

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Rifampicin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of rifampicin (B610482) N-oxide.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of rifampicin N-oxide that may be attributed to matrix effects.

Symptom Possible Cause Recommended Action
Poor Reproducibility & Inaccurate Quantification Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins) are interfering with the ionization of this compound, leading to ion suppression or enhancement.[1]1. Evaluate Matrix Effect: Perform a post-extraction spike experiment to quantify the degree of ion suppression or enhancement.[1][2] 2. Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[3][4] 3. Optimize Chromatography: Modify the LC gradient, change the analytical column, or adjust the mobile phase to better separate this compound from matrix interferences.[1] 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, thus compensating for variations in ionization.[5]
Low Signal Intensity / Poor Sensitivity Ion Suppression: Matrix components are competing with this compound for ionization in the MS source. This is a common manifestation of matrix effects.1. Enhance Sample Preparation: Utilize techniques that specifically target the removal of phospholipids, a major contributor to ion suppression, such as specialized SPE cartridges or plates.[4] 2. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[2] 3. Chromatographic Separation: Ensure this compound is chromatographically separated from the regions with significant matrix suppression. A post-column infusion experiment can identify these regions.[2]
Peak Shape Tailing or Broadening Matrix Overload or Interaction: High concentrations of matrix components may be interacting with the analytical column or the analyte itself.1. Improve Sample Cleanup: A more effective sample preparation method will reduce the overall matrix load on the column.[3] 2. Column Selection: Consider a column with a different stationary phase chemistry that may have less interaction with the interfering matrix components.[1] 3. Injection Volume: Reducing the injection volume can lessen the amount of matrix introduced onto the column.[2]
Analyte Instability (Signal Loss over Time) Degradation of this compound: N-oxide metabolites can be unstable and may revert to their parent drug form (rifampicin), especially under certain pH and temperature conditions.[1]1. Control pH: Maintain neutral or near-neutral pH throughout the sample preparation and analysis process.[1] 2. Temperature Control: Process and store samples at low temperatures (e.g., -80°C) to minimize degradation. Avoid high temperatures during sample preparation.[1] 3. Prompt Analysis: Analyze samples as quickly as possible after preparation.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] This can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis.[6]

Q2: I am observing poor reproducibility and inaccurate quantification for this compound. Could this be due to matrix effects?

A2: Yes, poor reproducibility and inaccurate results are primary indicators of matrix effects in LC-MS/MS analysis.[1] These issues arise from co-eluting components from the sample matrix that interfere with the ionization of the target analyte.[6] It is crucial to evaluate for the presence of matrix effects to ensure the reliability of your data.

Q3: How can I determine if my analysis of this compound is affected by matrix effects?

A3: A common and effective method is the post-extraction spike.[1] This involves comparing the peak area of this compound in a "neat" solution (a pure solvent) to its peak area in a blank matrix extract that has been spiked with the analyte at the same concentration after the extraction process.[2] A significant difference in the peak areas indicates the presence of ion suppression or enhancement.[1]

Q4: Are N-oxides like this compound particularly challenging to analyze?

A4: Yes, N-oxide metabolites can be unstable and may revert to their parent drug form.[1] This instability adds a layer of complexity to their analysis. It is important to use optimized experimental conditions, such as maintaining a neutral or near-neutral pH and avoiding high temperatures during sample preparation and storage, to maintain the integrity of this compound.[1]

Q5: What is the most effective way to eliminate matrix effects?

A5: While complete elimination is not always possible, improving sample preparation is generally the most effective way to mitigate matrix effects.[3] Techniques like Solid-Phase Extraction (SPE) are often more effective at removing interfering components than simpler methods like protein precipitation.[7] For complex matrices, a multi-step cleanup approach may be necessary.[8] Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any remaining matrix effects.[9]

Quantitative Data Summary

The following table summarizes the expected recovery and matrix effect for common sample preparation techniques. Note that specific values for this compound may vary depending on the exact experimental conditions and the biological matrix.

Sample Preparation Technique Typical Analyte Recovery (%) Relative Matrix Effect (%) Notes
Protein Precipitation (PPT) 80 - 10060 - 120Fast and simple, but non-selective, often resulting in significant matrix effects.[7]
Liquid-Liquid Extraction (LLE) 70 - 9085 - 115More selective than PPT, can be optimized by adjusting pH and solvent polarity.[3]
Solid-Phase Extraction (SPE) 85 - 10590 - 110Generally provides the cleanest extracts and the least matrix effects due to high selectivity.[7]
HybridSPE®-Phospholipid > 90> 95Specifically targets the removal of phospholipids, a major source of ion suppression.[4]

Recovery and Matrix Effect are calculated as follows:

  • Recovery (%) = (Peak area of analyte in pre-extraction spiked sample / Peak area of analyte in post-extraction spiked sample) x 100

  • Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) x 100

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike
  • Prepare Blank Matrix Extract: Process a sample of the blank biological matrix (e.g., plasma, urine) using your established extraction procedure.

  • Prepare Neat Solution: Prepare a solution of this compound in the final reconstitution solvent at a known concentration (e.g., mid-QC level).

  • Prepare Post-Spiked Sample: Spike a portion of the blank matrix extract from step 1 with this compound to achieve the same final concentration as the neat solution.

  • Analysis: Inject the neat solution and the post-spiked sample into the LC-MS/MS system and record the peak areas for this compound.

  • Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area in Post-Spiked Sample / Peak Area in Neat Solution) x 100 A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for this compound and the specific matrix. A strong cation exchange (SCX) cartridge may be suitable given the basic nature of the piperazine (B1678402) moiety in rifampicin.

  • Sample Pre-treatment: Dilute the biological sample (e.g., 1 mL of plasma) with an acidic buffer (e.g., 0.1% formic acid in water) to ensure the analyte is charged.

  • Cartridge Conditioning: Condition the SPE cartridge (e.g., SCX, 100 mg) sequentially with methanol (B129727) and then the acidic buffer.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with the acidic buffer to remove weakly bound interferences, followed by a wash with a weak organic solvent (e.g., methanol) to remove non-polar interferences.

  • Elution: Elute this compound from the cartridge using a basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow Experimental Workflow for Matrix Effect Evaluation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calculation Calculation blank_matrix Blank Matrix extraction Extraction Procedure blank_matrix->extraction neat_solution Neat Solution (Analyte in Solvent) lcms LC-MS/MS System neat_solution->lcms post_spike Post-Extraction Spike extraction->post_spike post_spike->lcms peak_area_neat Peak Area (Neat) lcms->peak_area_neat peak_area_spiked Peak Area (Spiked) lcms->peak_area_spiked calc Calculate Matrix Effect (%) peak_area_neat->calc peak_area_spiked->calc result Ion Suppression/Enhancement calc->result

Caption: Workflow for evaluating matrix effects via post-extraction spiking.

troubleshooting_logic Troubleshooting Logic for Poor Reproducibility cluster_actions Corrective Actions start Poor Reproducibility or Inaccurate Results check_me Suspect Matrix Effects? start->check_me improve_cleanup Improve Sample Cleanup (SPE, LLE) check_me->improve_cleanup Yes optimize_lc Optimize Chromatography check_me->optimize_lc Yes use_sil_is Use Stable Isotope-Labeled IS check_me->use_sil_is Yes re_evaluate Re-evaluate Performance improve_cleanup->re_evaluate optimize_lc->re_evaluate use_sil_is->re_evaluate

Caption: Decision-making flowchart for addressing matrix effect issues.

References

degradation pathways of rifampicin N-oxide under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of rifampicin (B610482) and its derivatives, such as rifampicin N-oxide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during stress testing and stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of rifampicin under stress conditions?

Under various stress conditions, rifampicin degrades into several major products. The most commonly identified degradants are this compound (RNO), rifampicin quinone (RQ), 3-formylrifamycin SV (3-FRSV), and 25-desacetylrifampicin.[1][2][3] The formation of these products is highly dependent on the specific stressor applied.

Q2: How does pH influence the degradation of rifampicin and the formation of its N-oxide?

Rifampicin's stability is significantly affected by pH.[4]

  • Acidic Conditions (pH 1-3): In acidic media, rifampicin primarily undergoes hydrolysis to form 3-formylrifamycin SV and 1-amino-4-methylpiperazine.[4][5] The degradation rate is highest around pH 2.[6] The presence of isoniazid (B1672263) can accelerate this degradation.[7][8]

  • Neutral Conditions: Rifampicin exhibits maximum stability in near-neutral solutions.[4]

  • Alkaline Conditions (pH 7.5-9.0): Under alkaline conditions and in the presence of oxygen, rifampicin is prone to oxidation, leading to the formation of rifampicin quinone.[4][9] this compound is also known to be a product of oxidation.[2][7]

Q3: What role does oxidation play in the degradation of rifampicin?

Oxidation is a critical degradation pathway for rifampicin. Atmospheric oxidation can lead to the formation of rifampicin quinone.[7] In laboratory settings, forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) are common to simulate this pathway.[2] The formation of this compound is also an oxidative process.[7] Interestingly, some studies suggest that rifampicin itself can induce the formation of reactive oxygen species, such as hydroxyl radicals.[10]

Q4: What are the typical outcomes of thermal and photolytic stress testing on rifampicin?

  • Thermal Stress: Rifampicin's thermal stability depends on its polymorphic form. Polymorph I is the most stable, with decomposition beginning around 240-245°C.[4][9] Polymorph II is less stable and may convert to Form I upon heating before decomposing.[4][9]

  • Photolytic Stress: Exposure to light can induce degradation. While specific pathways are less detailed in literature compared to hydrolysis and oxidation, photostability testing is a standard component of forced degradation studies as per ICH guidelines.[11][12] Studies have successfully used photocatalysts like ZnO and TiO₂ to degrade rifampicin under UV or visible light, indicating its susceptibility to photodegradation.[13][14][15]

Troubleshooting Guides

Issue 1: Co-elution of this compound and 25-desacetylrifampicin in HPLC Analysis

Problem: My chromatogram shows overlapping peaks for this compound and 25-desacetylrifampicin, preventing accurate quantification. This is a known issue with some standard HPLC methods.[1][16]

Solution:

  • Modify Mobile Phase Gradient: Adjusting the buffer-to-organic modifier ratio is often effective. One successful modification involves changing the ratio of Solution B in a gradient elution from 45:55 to 55:45 (buffer:organic modifier).[1]

  • Decrease Flow Rate: Reducing the flow rate can enhance peak separation. For example, decreasing the flow rate from 1.5 mL/min to 1.0 mL/min has been shown to improve resolution.[1]

  • Column Selection: The choice of HPLC column can significantly impact resolving power. If issues persist, test columns from different manufacturers.[1]

  • Method Re-validation: After any modification, ensure the method is re-validated for parameters like specificity, linearity, precision, and accuracy to confirm its suitability.[2]

G

Caption: Standard workflow for conducting forced degradation studies.

Protocol 2: Stability-Indicating RP-HPLC Method

This is a representative HPLC method developed to separate rifampicin from its key degradation products, including this compound. [2][11]

Parameter Specification
Stationary Phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm) [2][11]
Mobile Phase Isocratic or Gradient mix of Buffer and Organic Solvent. Example: Methanol-acetonitrile-monopotassium phosphate (B84403) (pH 5, 10 mM) (25:35:40 v/v) [2]
Flow Rate 1.0 - 1.5 mL/min [1][2]
Column Temperature 35 °C [2]
Detection Wavelength UV detection at 235 nm or 254 nm [11][17]

| Injection Volume | 10 - 20 µL |

Rifampicin Degradation Pathways

The following diagram illustrates the primary degradation pathways of rifampicin, leading to the formation of this compound and other major degradants.

G cluster_paths Degradation Pathways cluster_stress rif Rifampicin rno This compound rif->rno Oxidation rq Rifampicin Quinone rif->rq Oxidation (Atmospheric / Alkaline) frsv 3-Formylrifamycin SV rif->frsv Hydrolysis (Acidic) desacetyl 25-desacetylrifampicin rif->desacetyl Deacetylation (Alkaline) ox Oxidizing Agents (H₂O₂) ox->rno ox->rq acid Acidic pH acid->frsv base Alkaline pH base->rq base->desacetyl

Caption: Key degradation pathways of rifampicin under stress conditions.

References

preventing the degradation of rifampicin N-oxide during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of rifampicin (B610482) N-oxide during sample preparation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and preparation of samples containing rifampicin N-oxide.

Issue Potential Cause Recommended Solution
Low recovery of this compound pH-induced degradation: Rifampicin, the parent compound, is known to be unstable in acidic conditions, and it is likely that this compound is also susceptible to acid hydrolysis.- Maintain the sample pH in the neutral range (6.0-8.0) during extraction and processing. - Use buffers such as phosphate (B84403) or borate (B1201080) buffers to stabilize the pH. Avoid acetate (B1210297) buffers which have been shown to have an adverse effect on rifampicin stability.[1]
Oxidative degradation: The piperazine (B1678402) N-oxide moiety can be susceptible to reduction, and the rifamycin (B1679328) core structure is prone to oxidation.- Work with samples expeditiously and at low temperatures (e.g., on ice). - Consider the addition of antioxidants, such as ascorbic acid (vitamin C), to the sample or extraction solvent. Ascorbic acid has been shown to protect rifampicin from oxidative degradation.[2] - Store samples and extracts under an inert atmosphere (e.g., nitrogen or argon) if possible.
Thermal degradation: N-oxides can be thermally labile.- Avoid high temperatures during all sample preparation steps. - If evaporation is necessary, use a gentle stream of nitrogen at or below room temperature.
Photodegradation: Exposure to light, particularly UV light, can cause degradation of rifamycin compounds.- Protect samples from light by using amber vials or by wrapping containers in aluminum foil. - Minimize exposure to ambient light during sample handling.
Appearance of unknown peaks in chromatogram Formation of degradation products: Degradation of this compound can lead to the formation of various byproducts. Based on the degradation of rifampicin, these could include rifampicin quinone, 3-formylrifamycin SV, and potentially deoxygenated rifampicin.- Optimize sample preparation to minimize degradation by following the recommendations above. - Use a validated, stability-indicating analytical method, such as UPLC-MS/MS, to separate and identify potential degradation products.[1]
Inconsistent results between replicate samples Variable degradation during sample processing: Inconsistent exposure to adverse conditions (pH, temperature, light) can lead to varying levels of degradation between samples.- Standardize the sample preparation workflow to ensure all samples are treated identically. - Prepare samples in small batches to minimize the time each sample is exposed to potentially degrading conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: While specific data for this compound is limited, based on the known instability of its parent compound, rifampicin, the primary causes of degradation are likely exposure to acidic pH, oxidation, and elevated temperatures. The N-oxide functional group on the piperazine ring may also be susceptible to reduction.

Q2: At what pH is this compound most stable?

A2: For the parent compound, rifampicin, maximum stability is observed in near-neutral solutions (pH 6.0-7.0).[1] It is highly probable that this compound exhibits similar stability characteristics. Therefore, maintaining a neutral pH during sample preparation is crucial.

Q3: Can I use antioxidants to prevent the degradation of this compound?

A3: Yes, the use of antioxidants is a recommended strategy. Ascorbic acid has been shown to effectively reduce the degradation of rifampicin.[2] It is plausible that it would have a similar protective effect on this compound by scavenging reactive oxygen species.

Q4: What are the best storage conditions for samples containing this compound?

A4: To minimize degradation, samples should be stored at low temperatures, protected from light, and in a neutral pH environment. For long-term storage, freezing at -20°C or below is advisable. Use amber vials to protect against photodegradation.

Q5: How can I monitor the degradation of this compound in my samples?

A5: A validated, stability-indicating chromatographic method, such as UPLC-MS/MS, is the best approach to monitor for the degradation of this compound. This will allow you to separate the intact molecule from its potential degradation products, such as rifampicin quinone and 3-formylrifamycin SV.

Quantitative Data on Rifampicin Stability

The following tables summarize data on the stability of rifampicin under various conditions. While this data is for the parent compound, it provides a useful reference for understanding the potential stability of this compound.

Table 1: Effect of pH on Rifampicin Degradation

pHDegradation RateReference
1-3Increased degradation, especially at pH 2[3]
4.0Maximum stability[4]
6.0 - 7.0Most stable pH range[1]

Table 2: Effect of Buffers on Rifampicin Stability

BufferEffect on StabilityReference
AcetateMaximum adverse effect[4]
ChloroacetateAdverse effect[4]
PhosphateCan cause rapid degradation[1]
BorateMore stable than in phosphate[1]
FormateNo significant adverse effect[4]

Experimental Protocols

Protocol 1: Sample Preparation for UPLC-MS/MS Analysis of Rifampicin and its Metabolites

This protocol is adapted from a method for the simultaneous quantification of rifampicin and its degradation products and can be used for stability studies of this compound.[1]

  • Sample Collection and Handling:

    • Collect biological samples (e.g., plasma) and immediately place them on ice.

    • If not processed immediately, store samples at -80°C.

    • Protect samples from light at all times by using amber tubes.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean amber autosampler vial.

  • Analysis:

    • Inject an appropriate volume of the supernatant into the UPLC-MS/MS system.

Protocol 2: UPLC-MS/MS Analytical Method

This method can be used for the separation and quantification of this compound and its potential degradation products.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 95% A

    • 1-5 min: Linear gradient to 5% A

    • 5-6 min: Hold at 5% A

    • 6-7 min: Return to 95% A

    • 7-8 min: Re-equilibration at 95% A

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Detection: Tandem mass spectrometry (MS/MS) in positive ion mode. Monitor for the specific mass transitions of this compound and its expected degradation products.

Visualizations

Postulated Degradation Pathway of this compound

RNO This compound RIF Rifampicin RNO->RIF Reduction (e.g., in the presence of reducing agents) RQ Rifampicin Quinone RNO->RQ Oxidation of rifamycin core FRSV 3-Formylrifamycin SV RNO->FRSV Acid Hydrolysis

Caption: Postulated degradation pathways of this compound.

Recommended Sample Preparation Workflow

cluster_prevention Key Prevention Steps cluster_workflow Workflow Neutral_pH Maintain Neutral pH (6.0-8.0) Low_Temp Low Temperature (on ice) Antioxidants Add Antioxidants (e.g., Ascorbic Acid) Protect_Light Protect from Light (Amber Vials) Start Start: Biological Sample Add_Buffer Add Neutral Buffer Start->Add_Buffer Add_Antioxidant Add Antioxidant Add_Buffer->Add_Antioxidant Protein_Precipitation Protein Precipitation (ice-cold acetonitrile) Add_Antioxidant->Protein_Precipitation Centrifuge Centrifuge (at 4°C) Protein_Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis UPLC-MS/MS Analysis Supernatant->Analysis

Caption: Recommended workflow for sample preparation to minimize degradation.

References

troubleshooting poor peak shape for rifampicin N-oxide in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of rifampicin (B610482) N-oxide.

Troubleshooting Guide: Poor Peak Shape for Rifampicin N-Oxide

Poor peak shape in chromatography, such as tailing, fronting, or broadening, can compromise the accuracy and precision of quantitative analysis. This guide addresses common peak shape issues encountered with this compound in a question-and-answer format.

Q1: My this compound peak is tailing. What are the likely causes and how can I fix it?

A1: Peak tailing for this compound is often due to its polar and basic nature, leading to undesirable secondary interactions with the stationary phase.

Probable Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: The basic piperazine (B1678402) N-oxide moiety of this compound can interact strongly with acidic silanol groups on the surface of silica-based columns (e.g., C18). This is a very common cause of tailing for basic compounds.

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, reducing their ability to interact with the basic analyte. Be mindful that rifampicin itself is a zwitterion with pKa values of approximately 1.7 and 7.9, so the charge of the molecule will also be affected by pH changes.[1][2][3]

    • Solution 2: Use a Competing Base: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[2]

    • Solution 3: Employ a Modern, End-capped, or Positively Charged Surface Column: Modern, high-purity silica (B1680970) columns have fewer accessible silanol groups. End-capped columns have these silanols chemically deactivated. A positively charged surface column can also repel the basic analyte, improving peak shape.[4]

  • Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or dilute the sample.

  • Column Degradation: Over time, especially with aggressive mobile phases, the stationary phase can degrade, exposing more active silanol sites.

    • Solution: Replace the column with a new one of the same type. If the column lifetime is short, consider a more robust column chemistry.

Q2: I am observing peak fronting for this compound. What could be the reason?

A2: Peak fronting is less common than tailing but can occur under specific circumstances.

Probable Causes & Solutions:

  • Sample Overload (Concentration): Injecting a sample that is too concentrated can lead to fronting.

    • Solution: Dilute the sample and re-inject.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, the analyte may travel through the beginning of the column too quickly, causing a distorted peak.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Collapse or Void: A physical change in the column bed, such as a void at the inlet, can cause the sample band to spread unevenly, leading to fronting.

    • Solution: Replace the column. To prevent this, avoid sudden pressure shocks and operate the column within its recommended pH and temperature range.

Q3: The peak for this compound is broad and poorly resolved from other components. How can I improve this?

A3: Broad peaks can result from a combination of factors, leading to decreased efficiency and resolution.

Probable Causes & Solutions:

  • Sub-optimal Mobile Phase Composition: The organic modifier and buffer composition may not be ideal for the analyte.

    • Solution 1: Optimize Organic Modifier: Vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.

    • Solution 2: Change Organic Modifier: Acetonitrile and methanol (B129727) have different selectivities. If one is giving broad peaks, try the other.

    • Solution 3: Adjust Buffer Concentration: Ensure the buffer concentration is sufficient (typically 10-25 mM) to control the pH effectively.

  • On-Column Degradation: Rifampicin and its derivatives can be unstable. Degradation of this compound during the chromatographic run can lead to broad or distorted peaks.

    • Solution: Reduce the column temperature and ensure the mobile phase pH is in a range where the analyte is stable. Forced degradation studies can help identify conditions where the molecule is least stable.[5][6]

  • Co-elution with an Impurity: A hidden impurity eluting very close to the this compound peak can make it appear broad. In some methods, this compound and 25-desacetylrifampicin are known to co-elute.[7]

    • Solution: Modify the mobile phase composition (e.g., change the organic modifier ratio or pH) or try a column with a different selectivity to improve the resolution between the two components. A study found that changing the buffer:organic modifier ratio and decreasing the flow rate helped resolve this compound from a co-eluting impurity.[7]

  • High Dead Volume: Excessive tubing length or poorly made connections in the HPLC system can contribute to peak broadening.

    • Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound to consider for method development? A: this compound is a metabolite of rifampicin. The N-oxide modification increases the polarity and molecular weight of the parent compound.[8] Like rifampicin, it is a large, complex molecule with multiple functional groups, making it susceptible to secondary interactions. The piperazine N-oxide group is basic, making the molecule's retention and peak shape sensitive to mobile phase pH.

Q: What type of column is best suited for analyzing this compound? A: C18 and C8 columns are commonly used for the analysis of rifampicin and its impurities.[9] For a polar and basic compound like this compound, a modern, high-purity, end-capped C18 or a polar-embedded column is recommended to minimize peak tailing. In some cases, a diol column has also been used successfully in supercritical fluid chromatography (SFC) for separating rifampicin and its impurities, including the N-oxide.[10][11]

Q: How does mobile phase pH affect the retention of this compound? A: As a basic compound, the charge of the piperazine N-oxide moiety is highly dependent on the mobile phase pH. At low pH, the N-oxide group will be protonated, making the molecule more polar and likely resulting in earlier elution on a reversed-phase column. At higher pH, it will be in its neutral form, leading to increased retention. Controlling the pH is crucial for achieving reproducible retention times and good peak shape.

Q: Can I use the same method for rifampicin to analyze this compound? A: Often, methods developed for rifampicin can also detect its N-oxide. However, the optimal conditions may not be the same due to the difference in polarity. It is important to verify that the method provides adequate resolution between rifampicin, this compound, and other related impurities. Some standard methods may require modification to achieve baseline separation of all components.[7]

Data Presentation

Table 1: Summary of Chromatographic Conditions for Rifampicin and its Impurities (including N-oxide)

ParameterMethod 1[12]Method 2[10][11]Method 3[7] (Modified USP)
Technique HPLCSFCHPLC
Column C18 monolithicPacked diolC18
Mobile Phase Methanol-acetonitrile-monopotassium phosphate (B84403) (0.075 M)-citric acid (1.0M) (28:30:38:4, v/v)Methanol with 0.1% ammonium (B1175870) formate (B1220265) (w/v) and 2% water (v/v) as modifier with CO2Gradient elution with buffer and organic modifier
Flow Rate 2 mL/minNot specified1.0 mL/min
Detection UV at 254 nmNot specifiedNot specified
Key Finding Rapid analysis of rifampicin and four related compounds, including RNO.Satisfactory resolution and peak shapes for rifampicin and its impurities.Improved resolution of this compound from 25-desacetylrifampicin.

Experimental Protocols

Protocol 1: HPLC Analysis of Rifampicin and Related Compounds[12]

This method was developed for the rapid determination of rifampicin and its impurities.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 monolithic column.

  • Mobile Phase: A mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid in a ratio of 28:30:38:4 (v/v/v/v).

  • Flow Rate: 2.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent and dilute to the desired concentration.

Protocol 2: Stability-Indicating HPLC Method for Rifampicin[5][6]

This method is designed to separate rifampicin from its degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 (e.g., Luna, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: 60% acetate (B1210297) buffer (pH 4.5) and 40% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Forced Degradation Study: To test the stability-indicating nature of the method, rifampicin can be subjected to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl), base hydrolysis (e.g., 0.1 N NaOH), and oxidation (e.g., 3% H2O2).

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed for this compound cause1 Secondary Silanol Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Column Degradation start->cause3 solution1a Lower Mobile Phase pH (e.g., 2.5-3.5) cause1->solution1a solution1b Add Competing Base (e.g., TEA) cause1->solution1b solution1c Use End-capped or Modern Column cause1->solution1c solution2 Reduce Injection Volume or Dilute Sample cause2->solution2 solution3 Replace Column cause3->solution3

Caption: Troubleshooting workflow for peak tailing of this compound.

Troubleshooting_Peak_Fronting_Broadening cluster_fronting Peak Fronting cluster_broadening Peak Broadening fronting_start Peak Fronting Observed fronting_cause1 Sample Overload (Concentration) fronting_start->fronting_cause1 fronting_cause2 Solvent Mismatch fronting_start->fronting_cause2 fronting_sol1 Dilute Sample fronting_cause1->fronting_sol1 fronting_sol2 Use Mobile Phase as Sample Solvent fronting_cause2->fronting_sol2 broadening_start Peak Broadening Observed broadening_cause1 Sub-optimal Mobile Phase broadening_start->broadening_cause1 broadening_cause2 On-Column Degradation broadening_start->broadening_cause2 broadening_cause3 Co-elution broadening_start->broadening_cause3 broadening_sol1 Optimize Mobile Phase (Organic %, pH, Buffer) broadening_cause1->broadening_sol1 broadening_sol2 Reduce Temperature broadening_cause2->broadening_sol2 broadening_sol3 Modify Method for Better Resolution broadening_cause3->broadening_sol3

Caption: Troubleshooting guide for peak fronting and broadening issues.

References

accurate quantification of rifampicin N-oxide in the presence of rifampicin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the accurate quantification of rifampicin (B610482) N-oxide (RNO), a critical degradation product, in the presence of its parent drug, rifampicin (RIF).

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for accurately quantifying rifampicin N-oxide alongside rifampicin?

A1: The most common and reliable methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally preferred for bioanalytical applications due to its superior sensitivity and selectivity, especially in complex matrices like plasma.[1][3] HPLC-UV is a robust and cost-effective alternative, well-suited for pharmaceutical dosage form analysis.[4]

Q2: Why is the simultaneous quantification of RIF and RNO challenging?

A2: Several factors contribute to the difficulty:

  • Analyte Stability: Rifampicin is notoriously unstable and can degrade under acidic or alkaline conditions, as well as with exposure to heat and light.[1][5] This degradation can artificially inflate the concentration of RNO and other impurities during sample preparation and analysis.

  • Structural Similarity: RIF, RNO, and other related impurities like rifampicin quinone (RQ) have similar chemical structures, which can make complete chromatographic separation difficult.[4]

  • Matrix Effects (LC-MS/MS): When analyzing biological samples (e.g., plasma, urine), co-eluting endogenous components can interfere with the ionization of the target analytes in the mass spectrometer source. This phenomenon, known as the matrix effect, can cause ion suppression or enhancement, leading to inaccurate and imprecise results.[6][7]

  • Carryover (LC-MS/MS): Rifampicin is known to be "sticky" and can adsorb to surfaces in the LC system, such as the autosampler needle, valves, and column. This leads to carryover, where the analyte from a high-concentration sample appears in subsequent blank or low-concentration injections, compromising data integrity.[2][8]

Q3: What is the best way to control for sample stability during analysis?

A3: A multi-faceted approach is required. For biological samples, it is crucial to process them quickly and at low temperatures.[1] Samples should be frozen, ideally at -20°C or lower, as soon as possible after collection.[3] For stock and working solutions, stability should be thoroughly evaluated. For instance, rifampicin shows better stability in DMSO than in methanol (B129727), where it can degrade into rifampicin quinone.[9] Maintaining the sample pH within a neutral range (pH 6-7) can also mitigate degradation.[5]

Q4: How can I mitigate matrix effects in my LC-MS/MS assay?

A4: Mitigating matrix effects is crucial for accurate bioanalysis. Key strategies include:

  • Effective Sample Cleanup: Move beyond simple protein precipitation. Solid-phase extraction (SPE) or the use of specialized filtration plates (e.g., Captiva ND Lipids) can more effectively remove interfering phospholipids (B1166683) and other matrix components.[10]

  • Chromatographic Separation: Optimize your LC method to separate the analytes of interest from the regions where most matrix components elute (typically very early or late in the run).

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. An SIL-IS (e.g., rifampicin-d8) co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction during data processing.[10]

Q5: Rifampicin is causing significant carryover in my system. What should I do?

A5: Carryover is a common problem with rifampicin.[2][8] To address it:

  • Optimize Wash Solvents: Use a strong, organic wash solvent for the autosampler needle and injection port. A "magic mixture" of Water:ACN:MeOH:Isopropanol (B130326) (25:25:25:25 v/v) can be very effective.[11]

  • Modify the Analytical Gradient: Incorporate a high-organic flush at the end of each run to wash the column thoroughly.[9] Some methods use a dedicated mobile phase containing formic acid specifically to reduce carryover.[8]

  • Systematic Troubleshooting: Isolate the source of the carryover by systematically bypassing components (e.g., inject directly onto the column, bypassing the autosampler). This can determine if the issue lies with the injector, valves, or the column itself.[8]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

ProblemPossible CausesRecommended Solutions
Poor Chromatographic Resolution between RIF, RNO, and/or other impurities.1. Inadequate mobile phase composition or gradient slope.2. Unsuitable column chemistry.3. Sub-optimal column temperature or flow rate.1. Adjust Gradient: Make the gradient shallower to increase the separation window between closely eluting peaks.2. Change Mobile Phase: Modify pH or the organic solvent (e.g., methanol vs. acetonitrile) to alter selectivity.3. Test Different Columns: Evaluate columns with different stationary phases (e.g., C18, Polar C18, Phenyl-Hexyl) to find one that provides the necessary selectivity for these specific compounds.[1][4]
Inconsistent or Irreproducible Results (High %RSD)1. Analyte instability during sample prep or in the autosampler.2. Undiagnosed matrix effects varying between samples.3. Inconsistent sample preparation (pipetting errors, variable extraction recovery).4. Poorly performing internal standard (if used).1. Verify Stability: Perform freeze-thaw and bench-top stability tests. Keep samples cooled (e.g., 5°C) in the autosampler.[1] Ensure stock solutions are fresh and properly stored.2. Assess Matrix Effects: Analyze QC samples prepared in at least six different lots of blank matrix to check for variability.[10] If significant, improve sample cleanup.3. Use an Internal Standard: A stable isotope-labeled internal standard is highly recommended to correct for variability.[10]
Signal Suppression or Enhancement (LC-MS/MS)1. Co-elution of analytes with matrix components (e.g., phospholipids).2. Inefficient sample cleanup.3. High concentration of salts or buffers from sample prep interfering with ionization.1. Improve Cleanup: Switch from protein precipitation to a more rigorous technique like solid-phase extraction (SPE).[12]2. Adjust Chromatography: Modify the gradient to better separate analytes from matrix interferences.3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[12]
"Ghost Peaks" - Analyte peaks appearing in blank injections.1. Carryover from the autosampler needle, loop, or valve rotor.2. Carryover from the analytical column ("memory effect").3. Contamination of mobile phase or system components.1. Strengthen Needle Wash: Increase the volume and duration of the needle wash. Use a stronger solvent mix (e.g., containing isopropanol or formic acid).[9][11]2. Add a Column Flush: Program a high-organic, high-flow-rate flush at the end of each analytical run. In severe cases, changing the column type may be necessary.[8]3. Isolate the Source: Inject a blank after modifying the LC flow path (e.g., bypassing the autosampler) to pinpoint the contamination source.[13]

Experimental Protocols & Data

Representative LC-MS/MS Protocol for Plasma Samples

This protocol is a synthesized example based on common parameters from validated methods for quantifying RIF and its metabolites.[1][10]

  • Preparation of Standards and QC Samples:

    • Prepare stock solutions of Rifampicin, this compound, and Rifampicin-d8 (Internal Standard, IS) in DMSO or methanol (1 mg/mL).

    • Create working solutions by diluting stocks in 50:50 acetonitrile (B52724):water.

    • Spike blank human plasma with working solutions to create calibration standards (e.g., 0.1–30 µg/mL) and quality control (QC) samples (Low, Mid, High).

  • Sample Preparation (Protein Precipitation):

    • To a 20 µL aliquot of plasma sample, standard, or QC, add 100 µL of cold methanol containing the internal standard (e.g., 0.5 µg/mL Rifampicin-d8).

    • Vortex vigorously for 5-10 minutes.

    • Centrifuge at >15,000 x g for 10 minutes at 5°C.[1]

    • Transfer a portion of the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: Kinetex Polar C18 (e.g., 150 x 3.0 mm, 2.6 µm).[1]

    • Mobile Phase A: 5 mM Ammonium Acetate in water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate for 2 minutes.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Example Transitions:

      • Rifampicin: m/z 823.4 → 791.4

      • This compound: m/z would be determined by infusion of a reference standard

      • Rifampicin-d8 (IS): m/z 831.5 → 799.5

Representative HPLC-UV Protocol for Pharmaceutical Formulations

This protocol is based on a validated method for RIF and its related compounds, including RNO.[4]

  • Preparation of Solutions:

    • Mobile Phase: Prepare a mixture of Methanol:Acetonitrile:0.075 M Monopotassium Phosphate:1.0 M Citric Acid (30:30:36:4 v/v).[14]

    • Standard Solution: Accurately weigh and dissolve reference standards of RIF and RNO in acetonitrile to achieve a known concentration (e.g., 0.1 mg/mL), then dilute with mobile phase to fall within the calibration range.

    • Sample Solution (Tablets): Weigh and finely powder 20 tablets. Transfer a portion of powder equivalent to 100 mg of RIF to a 100 mL flask. Add ~70 mL of mobile phase, sonicate for 15 minutes, and dilute to volume. Filter through a 0.45 µm filter and further dilute as needed.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18 monolithic column or equivalent C8/C18 packed column.[4][15]

    • Flow Rate: 1.0 - 2.0 mL/min.[4][14]

    • Detection Wavelength: 254 nm.[4]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 40°C.[14]

Summary of Method Performance Data

The following table summarizes typical validation parameters from published methods.

MethodAnalyte(s)Linearity Range (µg/mL)LOQ (µg/mL)Accuracy/Recovery (%)Intra/Inter-Day Precision (%RSD)Reference
HPLC-UV RIF, RNO, RQ, etc.RIF: 5-200, RNO: 1-401.099.7 - 100.5 (for RIF)< 2.5[4]
UPLC-MS/MS RIF & Degradation Products0.1 - 30.00.1Within ±15% of nominal< 15%[1][3]
LC-MS/MS Rifampicin0.005 - 400.00598.9 - 104.7< 5%[10]
HPLC-UV Rifampicin0.31 - 37.80.3197.3 - 99.6< 11.2%[15]

Visualizations

Diagrams of Workflows and Logic

cluster_prep Sample Handling & Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Plasma, Formulation) AddIS Addition of Internal Standard SampleCollection->AddIS Extraction Extraction (Protein PPT or SPE) AddIS->Extraction Centrifuge Centrifugation / Evaporation Extraction->Centrifuge Reconstitute Reconstitution in Mobile Phase Centrifuge->Reconstitute LC_Separation LC Separation (Gradient Elution) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report cluster_troubleshooting Troubleshooting Pathway Start Inconsistent or Inaccurate Results? CheckCarryover 1. Check for Carryover Inject blank after highest standard Start->CheckCarryover CarryoverYes Carryover > 20% of LLOQ? CheckCarryover->CarryoverYes FixCarryover Implement stronger needle wash. Add column flush to gradient. CarryoverYes->FixCarryover Yes CheckMatrix 2. Assess Matrix Effects Analyze QCs in 6+ matrix lots CarryoverYes->CheckMatrix No FixCarryover->CheckMatrix MatrixYes High Variability (>15% RSD)? CheckMatrix->MatrixYes FixMatrix Improve sample cleanup (use SPE). Use Stable Isotope-Labeled IS. MatrixYes->FixMatrix Yes CheckStability 3. Evaluate Sample Stability Perform freeze-thaw & bench-top tests MatrixYes->CheckStability No FixMatrix->CheckStability StabilityYes Degradation > 15%? CheckStability->StabilityYes FixStability Keep samples cold. Minimize time before analysis. Check solution stability. StabilityYes->FixStability Yes End Results Improved StabilityYes->End No FixStability->End cluster_products Major Degradation & Related Products RIF Rifampicin RNO This compound RIF->RNO Oxidation RQ Rifampicin Quinone RIF->RQ Auto-oxidation FR 3-Formylrifamycin SV RIF->FR Low pH DR 25-desacetylrifampicin RIF->DR Alkaline pH (deacetylation)

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Rifampicin N-Oxide Impurity Testing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of rifampicin (B610482) N-oxide, a key impurity in rifampicin drug substances and products. The information presented is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of rifampicin.

Rifampicin N-oxide, with the molecular formula C43H58N4O13 and a molecular weight of 838.94 g/mol , is a known impurity of the antibiotic rifampicin.[1] Its effective separation and quantification are crucial for ensuring the safety and efficacy of rifampicin-containing pharmaceuticals. This guide details a validated HPLC method and compares its performance characteristics.

Comparative Analysis of HPLC Methods

Several HPLC methods have been developed for the analysis of rifampicin and its related compounds. The following table summarizes the chromatographic conditions and validation parameters of a validated method for the determination of this compound, alongside a typical stability-indicating HPLC method for rifampicin assay for comparison.

ParameterMethod 1: Rifampicin and Impurities AnalysisMethod 2: Rifampicin Assay
Stationary Phase C18 monolithic columnC18 column (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol-acetonitrile-monopotassium phosphate (B84403) (0.075 M)-citric acid (1.0M) (28:30:38:4, v/v)[2][3]60% acetate (B1210297) buffer (pH 4.5) and 40% acetonitrile[4][5]
Flow Rate 2 mL/min[2][3]1.0 mL/min[4][5]
Detection Wavelength 254 nm[2][3]254 nm[4][5]
Injection Volume 10 µL[2]10 µL[4][5]
Run Time < 11 min[2][3]10 min[4][5]
Method Validation Data

The following table presents the validation data for the HPLC method specifically validated for this compound and other related compounds.

Validation ParameterThis compoundRifampicin
Linearity Range 1-40 µg/mL[2][3]5-200 µg/mL[2][3]
Limit of Detection (LOD) 0.2 µg/mL[2][3]0.2 µg/mL[2][3]
Limit of Quantitation (LOQ) 1 µg/mL[2][3]1 µg/mL[2][3]
Intra-day Precision (%RSD) < 2.5%[2][3]< 2.5%[2][3]
Inter-day Precision (%RSD) < 2.5%[2][3]< 2.5%[2][3]
Accuracy (Recovery) Not explicitly stated for RNO99.7% to 100.5%[2][3]

Experimental Protocols

A detailed methodology for the validated HPLC method for this compound impurity testing is provided below.

Preparation of Solutions
  • Mobile Phase: Prepare a mixture of methanol, acetonitrile, 0.075 M monopotassium phosphate, and 1.0 M citric acid in the ratio of 28:30:38:4 (v/v/v/v).[2][3] Filter and degas the mobile phase before use.

  • Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of rifampicin and this compound reference standards in a suitable diluent (e.g., acetonitrile) to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the rifampicin drug substance or a powdered portion of the drug product in the diluent to achieve a target concentration.

Chromatographic System
  • HPLC System: A liquid chromatograph equipped with a UV detector and a data acquisition system.

  • Column: C18 monolithic column.

  • Flow Rate: 2 mL/min.[2][3]

  • Detection: 254 nm.[2][3]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: Ambient.

Method Validation Workflow

The following diagram illustrates the logical workflow for the validation of the HPLC method for this compound impurity testing, in accordance with ICH guidelines.[6][7]

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Resolution from Rifampicin and other impurities) start->specificity linearity Linearity & Range (e.g., 1-40 µg/mL for RNO) specificity->linearity lod_loq LOD & LOQ (Signal-to-Noise Ratio) linearity->lod_loq accuracy Accuracy (Recovery Studies) lod_loq->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision robustness Robustness (Varying parameters like flow rate, pH) precision->robustness system_suitability System Suitability Testing (e.g., Tailing factor, Plate count) robustness->system_suitability end Validated Method system_suitability->end

Caption: Workflow for HPLC method validation.

Validation Parameters
  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by the resolution of the this compound peak from other known impurities and the main rifampicin peak.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For this compound, a linear relationship was established in the concentration range of 1-40 µg/mL.[2][3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For this compound, the LOD was 0.2 µg/mL and the LOQ was 1 µg/mL.[2][3]

  • Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often determined by recovery studies of spiked samples.

  • Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (%RSD). The intra-day and inter-day precision for the analysis of this compound were both less than 2.5%.[2][3]

  • Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

This guide provides a framework for the validation of an HPLC method for the determination of this compound impurity. The presented data and protocols can be adapted and verified by analytical laboratories to ensure the quality of rifampicin pharmaceutical products.

References

A Comparative Analysis of the Antimicrobial Activities of Rifampicin and its N-oxide Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial properties of the well-established antibiotic, rifampicin (B610482), and its derivative, rifampicin N-oxide. While extensive data exists for rifampicin, information on the specific antimicrobial activity of this compound is less established in publicly available literature. This document summarizes the known characteristics of both compounds and provides a standard experimental protocol for assessing antimicrobial activity, which would be essential for a direct comparison.

Introduction to Rifampicin and this compound

Rifampicin, also known as rifampin, is a potent, broad-spectrum antibiotic belonging to the rifamycin (B1679328) group of antimicrobial agents.[1][2][3] It is a cornerstone in the treatment of several bacterial infections, most notably tuberculosis, leprosy, and infections caused by methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Rifampicin exerts its bactericidal effects by inhibiting the bacterial DNA-dependent RNA polymerase (RNAP), an enzyme crucial for the transcription of DNA into RNA, thereby halting protein synthesis.[3][4] This action is highly selective for prokaryotic RNAP, which accounts for its therapeutic efficacy.[3][4]

Mechanism of Action

The primary mechanism of action for rifampicin involves its binding to the β-subunit of bacterial DNA-dependent RNA polymerase.[3][4] This binding physically blocks the elongation of the RNA transcript, preventing the synthesis of bacterial proteins and ultimately leading to cell death.[1][4] The specific biological activity of this compound is less well-established.[8] The N-oxidation of the piperazine (B1678402) ring could potentially alter the molecule's ability to interact with the bacterial RNA polymerase target.[8]

Comparative Antimicrobial Spectrum

Rifampicin exhibits a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[2][9] Staphylococci are particularly susceptible, with very low minimum inhibitory concentrations (MICs).[9] It is also effective against Mycobacterium tuberculosis, Haemophilus influenzae, Neisseria gonorrhoeae, and Neisseria meningitidis.[2][9]

A direct comparison of the antimicrobial spectrum of this compound is not possible due to the lack of available data from the search results.

Quantitative Data Comparison

Due to the limited information on the antimicrobial activity of this compound, a quantitative comparison of MIC values cannot be provided at this time. The following table illustrates the typical format for such a comparison.

MicroorganismRifampicin MIC (µg/mL)This compound MIC (µg/mL)
Staphylococcus aureusData available in literatureData not available
Streptococcus pneumoniaeData available in literatureData not available
Haemophilus influenzaeData available in literatureData not available
Mycobacterium tuberculosisData available in literatureData not available

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

To directly compare the antimicrobial activity of rifampicin and this compound, a standardized MIC assay, such as the broth microdilution method recommended by the Clinical & Laboratory Standards Institute (CLSI), would be employed.[10]

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • Rifampicin and this compound stock solutions of known concentration.

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth media (e.g., RPMI-1640 for specific applications).[10]

  • Microorganism to be tested (e.g., Staphylococcus aureus ATCC 29213).

  • Sterile 96-well microtiter plates.

  • Pipettes and sterile tips.

  • Incubator.

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

  • Serial Dilution of Antimicrobial Agents:

    • Add 200 µL of the rifampicin stock solution to the first well of a designated row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

    • Repeat this process in a separate row for this compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Add 100 µL of the bacterial inoculum to all wells containing the antimicrobial dilutions.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only sterile broth.

  • Incubation: Incubate the microtiter plate at the appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for comparing the antimicrobial activity of two compounds.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare stock solutions of Rifampicin and this compound C Perform serial dilutions in 96-well plates A->C B Prepare standardized bacterial inoculum D Inoculate plates with bacteria B->D C->D E Incubate plates D->E F Read and record MIC values E->F G Compare MIC values of Rifampicin and this compound F->G

Caption: Workflow for MIC determination.

Conclusion

Rifampicin is a well-characterized and clinically vital antibiotic with a known mechanism of action and a broad spectrum of activity.[1][2] Its metabolite, this compound, is recognized primarily as an impurity in pharmaceutical formulations.[5][6] The current body of scientific literature lacks direct comparative studies on the antimicrobial activity of this compound. To ascertain its potential antimicrobial efficacy, further in vitro studies following standardized protocols, such as the one detailed in this guide, are necessary. Such research would provide valuable insights into the structure-activity relationship of rifamycin derivatives and could inform drug development and quality control processes.

References

comparative stability analysis of rifampicin and its N-oxide metabolite

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative stability of rifampicin (B610482) and its N-oxide metabolite, supported by experimental data and detailed protocols.

This guide provides a comparative analysis of the stability of the frontline anti-tuberculosis drug, rifampicin, and its N-oxide metabolite. Understanding the degradation pathways and stability profiles of a drug and its metabolites is crucial for ensuring pharmaceutical quality, safety, and efficacy. While extensive data exists on the stability of rifampicin, direct comparative studies on its N-oxide metabolite are less common. This guide summarizes the available information, provides experimental protocols for stability-indicating assays, and visualizes key pathways and workflows.

Overview of Stability Profiles

Rifampicin is known to be susceptible to degradation under various conditions, particularly in acidic and alkaline environments, as well as upon exposure to oxidizing agents.[1][2][3] Its degradation can lead to the formation of several impurities, including rifampicin quinone (RQ), 3-formylrifamycin SV (3-FRSV), 25-desacetylrifampicin (25-D-RIF), and rifampicin N-oxide (RNO).[4][5]

The N-oxide metabolite is formed through the oxidation of the piperazine (B1678402) nitrogen of the rifampicin molecule.[6] While it is a known metabolite and degradation product, comprehensive studies detailing its intrinsic stability compared to the parent drug are limited. However, based on its formation under oxidative stress, it is plausible to infer its stability characteristics.

Data Presentation: Comparative Stability Data

The following tables summarize the known degradation behavior of rifampicin under various stress conditions. Direct quantitative data for the N-oxide metabolite is not extensively available in the literature; therefore, its known formation as a degradation product is noted.

Table 1: Forced Degradation Profile of Rifampicin

Stress ConditionReagents and ConditionsMajor Degradation Products IdentifiedReference
Acidic Hydrolysis 0.1 M HCl, heat3-Formylrifamycin SV (3-FRSV), 1-amino-4-methylpiperazine[7]
Alkaline Hydrolysis 0.1 M NaOH, heat25-Desacetylrifampicin (25-D-RIF)[5]
Oxidative Degradation 3-30% H₂O₂, room temperatureRifampicin Quinone (RQ), this compound (RNO)[4][8]
Thermal Degradation Dry heat, 60-80°CDecomposition into various unspecified products[2][3]
Photolytic Degradation Exposure to UV and visible light (ICH Q1B)Various photolytic degradation products

Metabolic Pathway

Rifampicin is metabolized in the liver primarily by cytochrome P450 enzymes, with CYP3A4 being a key enzyme involved in its oxidative metabolism, which can include the formation of the N-oxide metabolite.[1][6]

metabolic_pathway Rifampicin Rifampicin N_Oxide This compound Rifampicin->N_Oxide CYP3A4 (N-oxidation) Other_Metabolites Other Metabolites (e.g., 25-desacetylrifampicin) Rifampicin->Other_Metabolites Esterases (Deacetylation)

Caption: Metabolic pathway of Rifampicin to its N-oxide and other metabolites.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies and for the analysis of rifampicin and its degradation products. These protocols can be adapted for the comparative analysis of this compound.

Forced Degradation Study Protocol

This protocol is based on established methods for inducing the degradation of rifampicin under various stress conditions.[9]

  • Preparation of Stock Solution: Prepare a stock solution of rifampicin (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. A separate stock solution of this compound would be required for direct comparison.

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M HCl. Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with 1 M NaOH.

  • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 M NaOH. Heat the mixture at 60-80°C for a specified period. After cooling, neutralize the solution with 1 M HCl.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide. Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation: Expose the solid drug substance to dry heat in an oven at a temperature of 80°C for a specified period. Also, expose a solution of the drug to the same conditions.

  • Photolytic Degradation: Expose the drug substance (both solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: Analyze the stressed samples at different time points using a validated stability-indicating HPLC or LC-MS/MS method.

Stability-Indicating HPLC Method

This method is designed to separate rifampicin from its known degradation products.[4][10]

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 0.05 M phosphate (B84403) buffer, pH adjusted to 6.8 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. The specificity of the method should be established by demonstrating that the peaks of the degradation products are well-resolved from the peak of the parent drug.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for a comparative stability analysis.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation Rif_stock Rifampicin Stock Acid Acidic Hydrolysis Rif_stock->Acid Base Alkaline Hydrolysis Rif_stock->Base Oxidation Oxidation Rif_stock->Oxidation Thermal Thermal Rif_stock->Thermal Photo Photolytic Rif_stock->Photo RNO_stock This compound Stock RNO_stock->Acid RNO_stock->Base RNO_stock->Oxidation RNO_stock->Thermal RNO_stock->Photo HPLC Stability-Indicating HPLC Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Degradant Identification HPLC->LCMS Kinetics Degradation Kinetics LCMS->Kinetics Comparison Comparative Stability Profile Kinetics->Comparison

Caption: Workflow for comparative stability analysis of Rifampicin and its N-oxide.

Conclusion

The stability of rifampicin is a critical parameter that can be significantly influenced by environmental factors. It is particularly unstable in acidic conditions, leading to the formation of 3-formylrifamycin SV.[7][11] Oxidative stress results in the formation of rifampicin quinone and this compound.[4][8] While direct, quantitative comparative stability data for this compound is scarce, its formation under oxidative conditions suggests that it is a product of rifampicin's degradation.

For a comprehensive understanding, further research focusing on the isolation and independent stability testing of this compound under various stress conditions is warranted. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative stability analyses, which are essential for the development of stable pharmaceutical formulations and for ensuring patient safety. Researchers are encouraged to utilize and adapt these methodologies to generate much-needed data on the stability of this key metabolite.

References

A Comparative Guide to Analytical Methods for Rifampicin N-Oxide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of rifampicin (B610482) N-oxide, a critical impurity and degradation product of the front-line tuberculosis drug, rifampicin. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of rifampicin-containing pharmaceutical products. This document presents a cross-validation of commonly employed techniques, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography (SFC), supported by experimental data from published studies.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key performance parameters of different analytical methods for the quantification of rifampicin N-oxide. This allows for a direct comparison of their linearity, accuracy, precision, and sensitivity.

Parameter HPLC-UV LC-MS/MS Supercritical Fluid Chromatography (SFC)
Linearity Range 1 - 40 µg/mL[1]0.1 - 10 µg/mL (estimated based on similar analytes)Not explicitly stated for RNO alone
Correlation Coefficient (r²) > 0.999[1]> 0.99 (typical for bioanalytical methods)Not available
Accuracy (% Recovery) 99.7% to 100.5% (for Rifampicin)[1]86.4–106.2% (for RIF degradation products)[2]Not available
Precision (% RSD) < 2.5% (Intra-day and Inter-day)[1]< 15% (typical for bioanalytical methods)Not available
Limit of Detection (LOD) 0.2 µg/mL[1]0.1 µg/mL (for RIF degradation products)[2]Not available
Limit of Quantitation (LOQ) 1 µg/mL[1]0.1 µg/mL (for RIF degradation products)[2]Not available
Analysis Time < 11 min[1]~4 min[3]< 4 min[4][5]

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are the methodologies for the compared techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine analysis of pharmaceutical impurities due to its robustness and cost-effectiveness.

  • Chromatographic System: A rapid, sensitive, and reproducible HPLC method using a C18 monolithic column was developed and validated for the analysis of rifampicin and its four related compounds, including this compound[1].

  • Mobile Phase: A mixture of methanol-acetonitrile-monopotassium phosphate (B84403) (0.075 M)-citric acid (1.0 M) in the ratio of 28:30:38:4 (v/v/v/v)[1].

  • Flow Rate: 2 mL/min[1].

  • Detection: UV detection at a wavelength of 254 nm[1].

  • Injection Volume: 10 µL[1].

  • Run Time: The total analysis time is less than 11 minutes[1].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of trace-level impurities, especially in complex matrices.

  • Chromatographic System: A UPLC-MS/MS method was developed for the simultaneous quantification of several anti-tuberculosis drugs and their metabolites, including rifampicin degradation products[2]. A Kinetex Polar C18 analytical column is utilized[2].

  • Mobile Phase: A gradient elution with 5 mM ammonium (B1175870) acetate (B1210297) and acetonitrile, both containing 0.1% formic acid[2].

  • Detection: Mass spectrometry was carried out using a triple-quadrupole tandem mass spectrometer operating in positive ion mode[2].

  • Sample Preparation: A simple protein precipitation with methanol (B129727) is sufficient for plasma samples[6]. For urine samples, a small volume (10 µL) is directly analyzed[2].

Supercritical Fluid Chromatography (SFC)

SFC is a newer technique that offers advantages in terms of speed and reduced organic solvent consumption, presenting a "greener" alternative to traditional HPLC.

  • Chromatographic System: A novel SFC method was developed and compared with a conventional RPLC method for the separation and determination of impurities in rifampicin, including this compound[4][5]. The separation was performed on a packed diol column[4][5].

  • Mobile Phase: The mobile phase consists of a modifier, which is methanol with 0.1% ammonium formate (B1220265) (w/v) and 2% water (v/v)[4][5].

  • Analysis Time: All impurities, including this compound, were separated within 4 minutes[4][5]. This method is noted for being significantly faster than conventional RPLC methods[4][5].

Mandatory Visualization: Understanding the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_execution Method Execution & Data Acquisition cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_sfc SFC Analysis cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion DefineObjective Define Objective: Compare HPLC-UV, LC-MS/MS, and SFC for This compound Quantification SelectSamples Select & Prepare Samples: Spiked and Stressed Rifampicin Samples DefineObjective->SelectSamples HPLC_Method HPLC-UV Method Validation (Linearity, Accuracy, Precision) SelectSamples->HPLC_Method LCMS_Method LC-MS/MS Method Validation (Linearity, Accuracy, Precision) SelectSamples->LCMS_Method SFC_Method SFC Method Validation (Linearity, Accuracy, Precision) SelectSamples->SFC_Method HPLC_Data Acquire HPLC-UV Data HPLC_Method->HPLC_Data CompareData Compare Performance Data: - Linearity - Accuracy - Precision - Sensitivity - Analysis Time HPLC_Data->CompareData LCMS_Data Acquire LC-MS/MS Data LCMS_Method->LCMS_Data LCMS_Data->CompareData SFC_Data Acquire SFC Data SFC_Method->SFC_Data SFC_Data->CompareData StatisticalAnalysis Statistical Analysis (e.g., t-test, ANOVA) CompareData->StatisticalAnalysis Conclusion Conclusion: Select Optimal Method Based on Performance and Application Needs StatisticalAnalysis->Conclusion

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathways and Logical Relationships

The choice of an analytical method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or compliance with regulatory guidelines. The following diagram illustrates the logical relationship between these requirements and the selection of an appropriate analytical method.

MethodSelectionLogic cluster_attributes Key Method Attributes cluster_methods Analytical Methods Requirement Analytical Requirement HighThroughput High Throughput Requirement->HighThroughput HighSensitivity High Sensitivity Requirement->HighSensitivity RegulatoryCompliance Regulatory Compliance Requirement->RegulatoryCompliance CostEffectiveness Cost-Effectiveness Requirement->CostEffectiveness SFC SFC HighThroughput->SFC Fastest LCMS LC-MS/MS HighSensitivity->LCMS Most Sensitive HPLC HPLC-UV RegulatoryCompliance->HPLC Widely Accepted RegulatoryCompliance->LCMS Increasingly Used CostEffectiveness->HPLC Most Cost-Effective

Caption: Logic for selecting an analytical method.

References

head-to-head comparison of different synthesis routes for rifampicin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Synthesis of Rifampicin (B610482) N-oxide

Rifampicin N-oxide is a prominent metabolite and impurity of the frontline anti-tuberculosis drug, rifampicin. Its synthesis is crucial for various applications, including its use as an analytical standard for impurity profiling and in further pharmacological studies. This guide provides a head-to-head comparison of two common synthesis routes for this compound: oxidation with meta-chloroperoxybenzoic acid (m-CPBA) and oxidation with peracetic acid. The comparison is based on established N-oxidation methodologies for tertiary amines, adapted for the complex structure of rifampicin.

Executive Summary

The synthesis of this compound is primarily achieved through the direct oxidation of the tertiary amine group in the piperazine (B1678402) moiety of rifampicin. Both m-CPBA and peracetic acid are effective oxidizing agents for this transformation. The choice between these two routes will depend on factors such as desired yield, purity requirements, reaction conditions, and safety considerations. This guide presents detailed experimental protocols and a comparative analysis of these two methods to aid researchers in selecting the most suitable approach for their specific needs.

Comparative Analysis of Synthesis Routes

The following table summarizes the key quantitative data for the two synthesis routes. It is important to note that while these protocols are based on established chemical principles, the yields and purities are estimates derived from general N-oxidation reactions of complex molecules and may require optimization for the specific synthesis of this compound.

ParameterRoute 1: m-CPBA OxidationRoute 2: Peracetic Acid Oxidation
Typical Yield 70-85%60-75%
Product Purity (after purification) >95%>95%
Reaction Temperature 0°C to room temperature0°C to room temperature
Reaction Time 2-6 hours1-4 hours
Primary By-products meta-chlorobenzoic acidAcetic acid
Safety Considerations m-CPBA is a potentially explosive solid and should be handled with care.Peracetic acid is corrosive and a strong oxidizer.

Experimental Protocols

Route 1: Synthesis of this compound using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method utilizes the widely used and relatively selective oxidizing agent, m-CPBA, for the N-oxidation of the tertiary amine in rifampicin.

Materials:

Procedure:

  • Dissolve rifampicin in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, dissolve m-CPBA in dichloromethane.

  • Add the m-CPBA solution dropwise to the cooled rifampicin solution over a period of 30-60 minutes with continuous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent (e.g., ethyl acetate/methanol, 9:1 v/v).

  • Once the reaction is complete (typically 2-6 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxide.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate and methanol to yield pure this compound.

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).

Route 2: Synthesis of this compound using Peracetic Acid

This route employs peracetic acid, another common and effective reagent for N-oxidation.

Materials:

  • Rifampicin (1.0 eq)

  • Peracetic acid (32-40% in acetic acid, 1.1-1.5 eq)

  • Dichloromethane (DCM) or another suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/methanol solvent system for chromatography

Procedure:

  • Dissolve rifampicin in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add peracetic acid to the stirred solution, maintaining the temperature below 10°C.

  • Allow the reaction to proceed at 0°C to room temperature while monitoring its progress by TLC (typically 1-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases. This will neutralize the acetic acid and any remaining peracetic acid.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography using an ethyl acetate/methanol gradient to obtain pure this compound.

  • Confirm the structure and purity of the product by analytical methods such as NMR, MS, and HPLC.

Visualizing the Process

To better understand the chemical transformation and experimental design, the following diagrams are provided.

G cluster_mechanism General Mechanism of Tertiary Amine N-Oxidation Tertiary Amine Tertiary Amine Transition State Transition State Tertiary Amine->Transition State Nucleophilic Attack Oxidizing Agent Oxidizing Agent Oxidizing Agent->Transition State Amine N-Oxide Amine N-Oxide Transition State->Amine N-Oxide By-product By-product Transition State->By-product

Caption: General mechanism of tertiary amine N-oxidation.

G cluster_workflow Experimental Workflow for this compound Synthesis A 1. Dissolution of Rifampicin B 2. Cooling to 0°C A->B C 3. Addition of Oxidizing Agent B->C D 4. Reaction Monitoring (TLC) C->D E 5. Quenching D->E F 6. Work-up (Extraction & Washing) E->F G 7. Purification (Chromatography) F->G H 8. Characterization G->H

Caption: A generalized experimental workflow for the synthesis of this compound.

Discussion

m-CPBA Route: This method is a classic and reliable way to achieve N-oxidation. The solid nature of m-CPBA can make it easier to handle in terms of accurate measurement compared to a solution of peracetic acid. The primary by-product, meta-chlorobenzoic acid, is readily removed by a basic wash during the work-up. However, m-CPBA is known to be shock-sensitive in its pure form and should be handled with appropriate safety precautions.

Peracetic Acid Route: Peracetic acid is a cost-effective and potent oxidizing agent. The reaction times can be shorter compared to the m-CPBA method. The main by-product is acetic acid, which can also be removed with a basic wash. Care must be taken during the addition of peracetic acid as the reaction can be exothermic. The concentration of commercially available peracetic acid solutions can vary, requiring accurate determination before use.

Potential Side Reactions: The complex structure of rifampicin contains several other functional groups that could potentially be oxidized. These include the phenolic hydroxyl groups and the hydroquinone (B1673460) moiety, which could be oxidized to the corresponding quinone. Careful control of the reaction conditions, such as temperature and the stoichiometry of the oxidizing agent, is crucial to minimize the formation of these by-products. The purification step via column chromatography is essential to isolate the desired this compound from unreacted starting material and any side products.

Conclusion

Both the m-CPBA and peracetic acid oxidation routes are viable for the synthesis of this compound. The choice of method will be guided by the specific requirements of the research, including scale, available resources, and safety infrastructure. For small-scale synthesis where ease of handling and predictable stoichiometry are prioritized, the m-CPBA route may be preferred. For larger-scale preparations where cost is a significant factor, the peracetic acid route presents a more economical option. In both cases, careful execution of the experimental protocol and thorough purification are paramount to obtaining a high-purity product suitable for analytical and research purposes.

evaluating the cytotoxicity of rifampicin N-oxide relative to the parent drug

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current toxicological data is the absence of direct comparative studies on the cytotoxicity of rifampicin (B610482) and its primary metabolite, rifampicin N-oxide. While extensive research has characterized the cytotoxic profile of the parent drug, rifampicin, experimental data for its N-oxide derivative remains scarce. This guide synthesizes the available information on rifampicin's cytotoxicity and presents the predicted toxicity of this compound, highlighting the need for further experimental validation.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic effects of rifampicin across various cell lines and experimental conditions. No direct experimental data for this compound was identified in the reviewed literature.

CompoundCell LineAssayConcentrationIncubation TimeCell Viability (%)Citation
RifampicinPrimary KeratinocytesMTT100 µg/mL72 h< 52%[1]
RifampicinPrimary KeratinocytesMTT200 µg/mL48 h27%[1]
RifampicinPrimary KeratinocytesMTT200 µg/mL72 h< 52%[1]
RifampicinPrimary FibroblastsMTT200 µg/mL48 h67%[1]
RifampicinPrimary FibroblastsMTT200 µg/mL72 h54%[1]
RifampicinHaCaTMTT200 µg/mL72 h39%[2]
Rifampicin3T3MTT200 µg/mL72 h28%[2]
RifampicinPeripheral Blood Mononuclear Cells (PBMCs)LDH Assay10-fold Cmax18 h> 40% cytotoxicity[3]
RifampicinPeripheral Blood Mononuclear Cells (PBMCs)7-AAD Staining10-fold Cmax18 h> 20% cytotoxicity[3]
RifampicinPeripheral Blood Mononuclear Cells (PBMCs)LDH Assay100-fold Cmax18 h> 90% cytotoxicity[3]
This compound----No experimental data available-

Note on this compound: While experimental data is lacking, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound based on computational predictions: Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, May cause respiratory irritation, and May cause drowsiness or dizziness.[4]

Experimental Protocols

The following are detailed methodologies for common cytotoxicity assays used in the evaluation of rifampicin. These protocols can be adapted for a direct comparative study of rifampicin and this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 2 × 10⁴ cells per well in a final volume of 200 µL. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Exposure: Prepare stock solutions of rifampicin and this compound. A stock solution of rifampicin can be prepared at 2 mg/mL by first dissolving in 50 µL of DMSO and then completing the volume to 1 mL with the appropriate culture medium, followed by sterile filtration.[1] Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations. Remove the existing medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., 20% DMSO).[1]

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for the desired exposure times (e.g., 24, 48, and 72 hours).[1]

  • MTT Addition: Following incubation, add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

  • Cell Seeding and Compound Exposure: Follow the same initial steps as the MTT assay for cell seeding and exposure to the test compounds.

  • Sample Collection: After the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at the wavelength specified by the kit manufacturer.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a positive control (cells lysed to achieve maximum LDH release) and a negative control (untreated cells).

Proposed Experimental Workflow for Comparative Analysis

To directly address the knowledge gap, a comparative cytotoxicity study is necessary. The following workflow is proposed for a comprehensive evaluation.

G A Select Cell Lines (e.g., HepG2, A549, Primary Hepatocytes) B Prepare Stock Solutions (Rifampicin & this compound in DMSO) A->B C Determine Concentration Range (Based on existing Rifampicin data) B->C D Cell Seeding in 96-well Plates E Compound Exposure (24, 48, 72h) D->E F Perform MTT Assay E->F G Perform LDH Assay E->G H Measure Absorbance F->H G->H I Calculate % Cell Viability & % Cytotoxicity H->I J Determine IC50 Values I->J K Statistical Analysis (e.g., ANOVA) J->K L Compare IC50 Values of Rifampicin vs. This compound K->L M Publish Findings L->M

Caption: Proposed experimental workflow for the comparative cytotoxicity evaluation of rifampicin and this compound.

Signaling Pathways

Currently, there is no available literature detailing the specific signaling pathways involved in the cytotoxicity of this compound. For rifampicin, hepatotoxicity is thought to be mediated by its metabolic products, which can cause direct cellular damage or trigger an immune response.[5] Further research is required to elucidate the mechanisms of toxicity for this compound and to determine if they converge on similar pathways as the parent drug.

References

comparative assessment of rifampicin N-oxide in different in vitro models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of Rifampicin (B610482) N-oxide, a metabolite of the front-line anti-tubercular drug Rifampicin, across various in vitro models. The following sections detail its performance in comparison to the parent drug, focusing on key pharmacological parameters. This document summarizes available quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways to support further research and drug development efforts.

Comparative Efficacy and Biological Activity

While extensive data is available for Rifampicin, direct comparative studies on Rifampicin N-oxide are limited. The following tables summarize the available quantitative data to facilitate a comparative assessment.

Table 1: Comparative Pregnane (B1235032) X Receptor (PXR) Activation

The pregnane X receptor (PXR) is a key nuclear receptor that regulates the expression of drug-metabolizing enzymes, most notably Cytochrome P450 3A4 (CYP3A4). Activation of PXR by drugs like Rifampicin is a primary mechanism underlying drug-drug interactions. A recent study directly compared the potency of Rifampicin and its derivatives in activating human PXR[1][2].

CompoundRelative PXR Activation Potency
3-Formylrifamycin SV+++++
Rifampicin Quinone++++
Rifampicin +++
This compound ++
25-Desacetylrifampicin+
(Data sourced from Sklenickova et al., 2024. The number of '+' signs indicates the relative potency of the compound in activating the human pregnane X receptor, with more signs indicating higher potency)[1][2]

This data indicates that This compound is a weaker activator of the human pregnane X receptor (PXR) compared to its parent drug, Rifampicin [1][2]. This suggests that this compound may have a lower potential to induce CYP3A4-mediated drug metabolism and, consequently, a reduced risk of drug-drug interactions compared to Rifampicin.

Table 2: Antitubercular Activity (Minimum Inhibitory Concentration - MIC)

CompoundIn Vitro ModelMIC (µg/mL)
Rifampicin M. tuberculosis H37Rv0.5[6]
This compound M. tuberculosis H37RvData not available

Table 3: In Vitro Cytotoxicity (IC50)

Similarly, specific IC50 values for this compound in various cell lines were not found in the reviewed literature. The following table provides cytotoxicity data for Rifampicin in different human cell lines to serve as a reference for future comparative studies.

CompoundCell LineExposure TimeIC50 (µg/mL)
Rifampicin HepG2 (human liver carcinoma)48 h> 121.51[7]
Rifampicin Primary Keratinocytes72 h> 50[7]
Rifampicin Primary Fibroblasts72 h> 50[7]
This compound Various cell lines-Data not available

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments relevant to the assessment of Rifampicin and its metabolites.

PXR Activation Assay (Luciferase Reporter Assay)

Objective: To determine the potency of a test compound in activating the Pregnane X Receptor (PXR).

Materials:

  • HepG2 cells (or other suitable human liver cell line)

  • PXR expression plasmid

  • Luciferase reporter plasmid containing PXR response elements (e.g., from the CYP3A4 promoter)

  • Transfection reagent

  • Cell culture medium and supplements

  • Test compounds (Rifampicin, this compound)

  • Luciferase assay system

  • Luminometer

Protocol:

  • Cell Culture: Culture HepG2 cells in appropriate medium until they reach 70-80% confluency in 96-well plates.

  • Transfection: Co-transfect the cells with the PXR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for another 24-48 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value (the concentration that elicits 50% of the maximal response).

Antitubercular Activity Assay (Resazurin Microtiter Assay - REMA)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Resazurin (B115843) sodium salt solution

  • Test compounds

  • Positive control (e.g., Rifampicin)

  • Negative control (no drug)

Protocol:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to the appropriate concentration for inoculation.

  • Compound Dilution: Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Resazurin Addition: Add resazurin solution to each well and incubate for another 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink (indicating bacterial growth).

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cell line.

Materials:

  • Human cell line (e.g., HepG2, THP-1)

  • Cell culture medium and supplements

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Test compounds

  • Positive control (e.g., a known cytotoxic agent)

  • Negative control (vehicle)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell growth).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

PXR_Activation_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rifampicin Rifampicin / This compound PXR_RXR PXR-RXR Heterodimer Rifampicin->PXR_RXR Binds and Activates PXR_RXR_nucleus PXR-RXR PXR_RXR->PXR_RXR_nucleus Translocates to Nucleus DNA DNA (XRE) PXR_RXR_nucleus->DNA Binds to Xenobiotic Responsive Element CYP3A4_mRNA CYP3A4 mRNA DNA->CYP3A4_mRNA Initiates Transcription CYP3A4 Protein\n(Translation) CYP3A4 Protein (Translation) CYP3A4_mRNA->CYP3A4 Protein\n(Translation)

Caption: PXR-mediated induction of CYP3A4 by Rifampicin and its N-oxide metabolite.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB_p p-IκB IkB->IkB_p NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Rifampicin Rifampicin Rifampicin->IKK Inhibits DNA DNA (κB sites) NFkB_n->DNA Binds to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Inflammatory_Genes Induces Transcription

Caption: Putative anti-inflammatory mechanism of Rifampicin via inhibition of the NF-κB pathway.

Experimental_Workflow cluster_assays Comparative In Vitro Assays cluster_models In Vitro Models start Start: In Vitro Assessment PXR_Assay PXR Activation Assay (EC50) start->PXR_Assay MIC_Assay Antitubercular Activity (MIC) start->MIC_Assay Cyto_Assay Cytotoxicity Assay (IC50) start->Cyto_Assay Hepatocytes Human Hepatocytes (e.g., HepG2) PXR_Assay->Hepatocytes Mtb Mycobacterium tuberculosis (e.g., H37Rv) MIC_Assay->Mtb Cyto_Assay->Hepatocytes Macrophages Macrophages (e.g., THP-1) Cyto_Assay->Macrophages Data_Analysis Data Analysis and Comparison Hepatocytes->Data_Analysis Mtb->Data_Analysis Macrophages->Data_Analysis Conclusion Conclusion: Comparative Profile Data_Analysis->Conclusion

Caption: General experimental workflow for the comparative in vitro assessment of this compound.

References

Validating Rifampicin N-oxide as a Biomarker for Rifampicin Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of rifampicin (B610482) N-oxide and the well-established biomarker, 25-desacetylrifampicin, for monitoring rifampicin metabolism. The following sections present available experimental data, detailed methodologies for key experiments, and visualizations to aid in understanding the metabolic pathways and experimental workflows.

Introduction

Rifampicin is a cornerstone antibiotic in the treatment of tuberculosis. Its efficacy is closely linked to its metabolism, which can vary significantly among individuals. Monitoring this metabolism is crucial for optimizing dosage and minimizing toxicity. The primary and most studied metabolite of rifampin is 25-desacetylrifampicin.[1][2] More recently, another metabolite, rifampicin N-oxide, has been identified, although its role and utility as a biomarker are less understood. This guide aims to provide a comprehensive comparison of these two metabolites based on current scientific literature.

Data Presentation: Quantitative Comparison

A direct quantitative comparison of this compound and 25-desacetylrifampicin as biomarkers is challenging due to the limited data available for this compound. Most pharmacokinetic studies of rifampicin focus on the parent drug and 25-desacetylrifampicin. The following table summarizes the key characteristics of both metabolites based on existing literature.

Feature25-desacetylrifampicinThis compound
Metabolic Pathway Hydrolysis of the acetyl group at the C25 position, primarily in the liver.[1][2]Oxidation of the nitrogen atom in the piperazine (B1678402) ring. The specific cytochrome P450 (CYP) isozymes responsible are not definitively identified but are presumed to be involved.
Relative Abundance Major metabolite.[1]Considered a minor metabolite or an impurity/degradation product.[][][5][6][7]
Analytical Methods Well-established LC-MS/MS methods for quantification in plasma and other biological matrices.[8][9][10][11]Primarily identified as an impurity in rifampicin preparations; validated quantitative methods in biological fluids for biomarker use are not readily available in the literature.[][5][6][7]
Clinical Correlation Plasma concentrations have been correlated with rifampicin exposure and, in some studies, with treatment outcomes.No established correlation with rifampicin exposure or clinical outcomes has been reported in the reviewed literature.
Commercial Standards Readily available.Available as a reference standard, often labeled as an impurity.[][5][6][7]

Metabolic Pathway of Rifampicin

Rifampicin undergoes extensive metabolism in the liver. The primary pathway involves deacetylation to form 25-desacetylrifampicin. Another identified, albeit less prominent, pathway is the formation of this compound through oxidation. Both rifampicin and its metabolites are primarily excreted through the biliary system into the feces, with a smaller portion eliminated in the urine.[12]

Rifampicin_Metabolism Rifampicin Rifampicin Metabolite1 25-desacetylrifampicin Rifampicin->Metabolite1 Deacetylation (Major Pathway) Metabolite2 This compound Rifampicin->Metabolite2 N-oxidation (Minor Pathway, likely CYP450 mediated) Excretion Biliary and Renal Excretion Rifampicin->Excretion Metabolite1->Excretion Metabolite2->Excretion

Figure 1: Simplified metabolic pathway of rifampicin.

Experimental Protocols

Protocol 1: Simultaneous Quantification of Rifampicin and 25-desacetylrifampicin in Human Plasma using LC-MS/MS

This protocol is adapted from established methods for the therapeutic drug monitoring of rifampicin and its primary metabolite.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled version of rifampicin).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over a short run time (e.g., 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Rifampicin: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 823.4 -> 791.4).

      • 25-desacetylrifampicin: Monitor the transition of its precursor ion to a specific product ion (e.g., m/z 781.4 -> 749.4).

      • Internal Standard: Monitor the specific transition for the chosen internal standard.

3. Data Analysis

  • Quantify the concentrations of rifampicin and 25-desacetylrifampicin by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in blank plasma.

Protocol 2: Investigating this compound (A Proposed Exploratory Method)

As there are no standardized, validated methods for quantifying this compound as a biomarker in biological fluids, the following is a proposed workflow for method development and validation.

Experimental_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Clinical Sample Analysis A Obtain this compound standard B Optimize MS/MS parameters (MRM transitions) A->B C Develop LC separation from Rifampicin and other metabolites B->C D Assess linearity, accuracy, and precision C->D E Evaluate matrix effects and recovery D->E F Determine stability in biological matrix E->F G Analyze patient samples (plasma, urine) F->G H Correlate N-oxide levels with Rifampicin dose and 25-desacetylrifampicin levels G->H I Investigate correlation with clinical outcomes H->I

Figure 2: Workflow for validating this compound as a biomarker.

Discussion and Conclusion

The available scientific evidence strongly supports the use of 25-desacetylrifampicin as the primary biomarker for rifampicin metabolism. Its role as the major metabolite is well-documented, and robust, validated analytical methods for its quantification are readily available.[8][9][10][11] The concentration of 25-desacetylrifampicin in plasma provides valuable information about the metabolic clearance of rifampicin.

In contrast, This compound is currently considered a minor metabolite or an impurity.[][][5][6][7] There is a significant lack of research on its formation, pharmacokinetics, and clinical relevance. Crucially, there are no established and validated methods for its quantification in biological matrices for the purpose of biomarker analysis.

Future Directions:

To validate this compound as a useful biomarker, further research is required to:

  • Develop and validate a sensitive and specific analytical method for its quantification in human plasma and/or urine.

  • Conduct pharmacokinetic studies to understand its formation and elimination in relation to the parent drug and 25-desacetylrifampicin.

  • Investigate the correlation between this compound concentrations and rifampicin exposure, as well as clinical outcomes in patients undergoing tuberculosis treatment.

Until such data becomes available, 25-desacetylrifampicin remains the biomarker of choice for assessing rifampicin metabolism in a clinical and research setting.

References

Comparative Analysis of Rifampicin N-Oxide Formation in Diverse Microsomal Preparations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review for researchers and drug development professionals on the variable metabolic conversion of rifampicin (B610482) to its N-oxide metabolite across different in vitro systems. This guide synthesizes available data to highlight species-specific and induction-related differences in rifampicin N-oxide formation, providing valuable insights for preclinical drug metabolism studies.

The formation of this compound, a metabolite of the broad-spectrum antibiotic rifampicin, exhibits significant variability depending on the microsomal preparation used for in vitro studies. This variability is primarily influenced by the species from which the microsomes are derived and the induction state of the cytochrome P450 (CYP) enzymes contained within them. Understanding these differences is crucial for accurately predicting drug metabolism and potential drug-drug interactions in humans.

Quantitative Comparison of this compound Formation

While direct comparative studies quantifying this compound formation across a range of microsomal preparations are limited in publicly available literature, the existing evidence strongly points to significant disparities. A study investigating the in vitro metabolism of rifampicin in rat liver S9 fraction and microsomes identified a total of 21 metabolites, implying that N-oxide is one of several biotransformation products[1]. However, this study did not provide quantitative data for each metabolite.

Based on the well-established role of CYP3A4 in rifampicin metabolism, it is anticipated that human liver microsomes, which have a high abundance of this enzyme, would exhibit a greater capacity for N-oxide formation compared to species with lower CYP3A4 activity.[2] Furthermore, given that rifampicin is a potent inducer of CYP3A4 in humans, microsomes prepared from rifampicin-induced human liver tissue are expected to demonstrate significantly higher rates of N-oxide production than their uninduced counterparts.[3][4]

In contrast, the induction of CYP enzymes by rifampicin in rats is less pronounced than in humans.[5][6] This species-specific difference in enzyme induction suggests that the increase in this compound formation following rifampicin treatment would be substantially lower in rat liver microsomes compared to human liver microsomes.

Table 1: Expected Qualitative Comparison of this compound Formation

Microsomal PreparationExpected Relative Rate of this compound FormationRationale
Human Liver Microsomes (Uninduced)ModerateHigh basal expression of CYP3A4.[2]
Human Liver Microsomes (Rifampicin-Induced)HighSignificant induction of CYP3A4 by rifampicin.[3][4]
Rat Liver Microsomes (Uninduced)LowLower basal CYP3A activity and different CYP profile compared to humans.
Rat Liver Microsomes (Rifampicin-Induced)Low to ModerateWeaker induction of CYP enzymes by rifampicin compared to humans.[5][6]

Experimental Protocols

To facilitate further research in this area, detailed methodologies for assessing this compound formation in microsomal preparations are provided below. These protocols are based on established techniques for in vitro drug metabolism studies and analytical chemistry.

Microsomal Incubation Protocol

This protocol outlines the general procedure for incubating rifampicin with liver microsomes to assess its metabolism.

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Phosphate buffer (pH 7.4)

    • Liver microsomes (e.g., human or rat, induced or uninduced)

    • Rifampicin (dissolved in a suitable solvent, e.g., methanol (B129727) or DMSO, at the desired concentration)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, which also serves to precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the mixture to pellet the precipitated proteins. Transfer the supernatant to a clean tube for analysis.

Analytical Method: LC-MS/MS for this compound Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.[7][8][9]

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed to separate this compound from the parent drug and other metabolites.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification. This involves monitoring a specific precursor ion to product ion transition for this compound and an internal standard. The precursor ion for this compound would be its protonated molecule [M+H]⁺, and the product ions would be characteristic fragments generated upon collision-induced dissociation.

Visualizing the Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic pathway of rifampicin and the experimental workflow for its analysis.

Rifampicin_Metabolism Rifampicin Rifampicin Deacetylation Deacetylation Rifampicin->Deacetylation Esterases This compound This compound Rifampicin->this compound CYP3A4 Other Metabolites Other Metabolites Rifampicin->Other Metabolites Other CYPs 25-desacetyl-rifampicin 25-desacetyl-rifampicin Deacetylation->25-desacetyl-rifampicin

Figure 1: Simplified metabolic pathway of rifampicin.

Experimental_Workflow cluster_incubation Microsomal Incubation cluster_analysis Sample Analysis Microsomes Microsomes Incubation (37°C) Incubation (37°C) Microsomes->Incubation (37°C) Rifampicin Rifampicin Rifampicin->Incubation (37°C) NADPH System NADPH System NADPH System->Incubation (37°C) Termination Termination Incubation (37°C)->Termination Protein Precipitation Protein Precipitation Termination->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation LC-MS/MS Analysis LC-MS/MS Analysis Centrifugation->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Figure 2: Experimental workflow for assessing this compound formation.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Rifampicin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of rifampicin (B610482) N-oxide, a derivative of the antibiotic rifampicin. Adherence to these guidelines will help mitigate risks to both personnel and the ecosystem.

I. Understanding the Hazards

Rifampicin N-oxide is classified with several hazard warnings, underscoring the need for cautious handling and disposal. According to its Globally Harmonized System (GHS) classification, it is harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may lead to respiratory irritation, drowsiness, or dizziness[1].

II. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment to prevent exposure.

Recommended PPE:

Protective GearSpecificationRationale
Eye Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles[2].Protects against accidental splashes or dust getting into the eyes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after[2].Prevents skin contact and potential skin irritation or allergic reactions[1].
Respiratory Protection For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher exposures, use type ABEK-P2 (EU EN 143) respirator cartridges[2].Avoids inhalation of dust, which can cause respiratory irritation[1].
Body Protection A complete suit protecting against chemicals or a lab coat should be worn.Provides an additional barrier against contamination of personal clothing.

Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols[2].

  • Avoid contact with skin and eyes[2].

  • Do not eat, drink, or smoke when handling the product.

  • Wash hands thoroughly after handling[2].

III. Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: Prevent the spill from entering drains or waterways[2][3].

  • Clean-up:

    • For dry spills, carefully sweep or vacuum up the material, avoiding dust generation. A vacuum cleaner fitted with a HEPA filter is recommended[3].

    • Dampening the spilled material with water can help to prevent it from becoming airborne[3].

    • Place the collected material into a suitable, sealed, and labeled container for disposal[2].

  • Decontamination: Clean the spill area thoroughly with soap and water[3].

IV. Disposal Procedures

The primary and recommended method for the disposal of this compound, similar to its parent compound rifampicin, is through a licensed professional waste disposal service. Improper disposal can lead to environmental contamination and potential harm to public health.

Step-by-Step Disposal Guide:

  • Segregation and Labeling:

    • Segregate this compound waste from other laboratory waste.

    • Store it in a clearly labeled, sealed, and suitable container to await disposal[2].

  • Contact a Licensed Disposal Company:

    • Engage a certified hazardous waste disposal company to handle the collection, transportation, and final disposal of the chemical[4]. This is the most critical step to ensure compliance with local, state, and federal regulations[3].

  • Recommended Disposal Method - Incineration:

    • The preferred method of destruction is high-temperature incineration in a facility equipped with an afterburner and scrubber[4][5][6]. This process safely destroys the active pharmaceutical ingredients[6].

    • Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator[2].

  • Alternative Disposal Method - Inertization:

    • Inertization involves mixing the pharmaceutical waste with cement, lime, and water to form a homogenous paste. This paste is then transported to a landfill where it solidifies, preventing the chemical from leaching into the environment[7]. This should only be considered if high-temperature incineration is not available.

What to Avoid:

  • DO NOT dispose of this compound down the drain or in the regular trash[2][6]. This can contaminate water supplies and harm aquatic life.

  • DO NOT burn the material in an open container, as this can release toxic pollutants into the atmosphere.

V. Logical Workflow for Disposal

cluster_prep Preparation cluster_action Action cluster_avoid Avoid PPE Wear Appropriate PPE Segregate Segregate and Label Waste PPE->Segregate Contact Contact Licensed Disposal Service Segregate->Contact Incinerate High-Temperature Incineration Contact->Incinerate Primary Method Inertize Inertization (Alternative) Contact->Inertize Secondary Method Drain Do Not Dispose Down Drain Trash Do Not Dispose in Trash

Disposal workflow for this compound.

References

Personal protective equipment for handling rifampicin N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Rifampicin (B610482) N-oxide

This guide provides comprehensive safety protocols and logistical plans for handling Rifampicin N-oxide in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain a compliant research environment. The information is compiled for researchers, scientists, and drug development professionals.

Hazard Identification and Physicochemical Properties

This compound is a derivative of the potent antibiotic Rifampicin.[1] While comprehensive safety data specific to this compound is limited, the Globally Harmonized System (GHS) provides the following hazard classifications based on available data.[2] Given its relationship to Rifampicin, which is considered a hazardous substance, it must be handled with care.[3][4]

GHS Hazard Statements for this compound: [2]

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H317: May cause an allergic skin reaction

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

  • H336: May cause drowsiness or dizziness

In case of fire, hazardous combustion products may be liberated, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its parent compound, Rifampicin.

PropertyValueCompoundSource(s)
Molecular Formula C₄₃H₅₈N₄O₁₃This compound[7]
Molecular Weight 838.94 g/mol This compound[7]
Acute Toxicity (LD50) Oral (Rat): 1,570 mg/kgRifampicin (Parent)[4]
Appearance SolidThis compound
Storage Temperature 2-8°CThis compound

Operational Plan: Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.[3] All PPE should be removed and disposed of properly before leaving the work area.[8]

Protection TypeSpecificationRationale
Hand Protection Wear powder-free, chemotherapy-rated gloves (tested to ASTM D6978 standard).[8][9] Double gloving is recommended.[8] Gloves must be inspected before use and changed regularly.[6][8]Prevents dermal absorption and skin irritation. Double gloving allows for removal of the contaminated outer layer within the containment area.[8]
Eye & Face Protection Use chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards. A face shield may be required for splash hazards.[10]Protects against eye irritation from dust or splashes.[4]
Respiratory Protection An N95 respirator or equivalent is required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[3][11]May cause respiratory irritation.[2] Avoid breathing dust.[5][12]
Body Protection Wear a long-sleeved, impermeable disposable gown with closed cuffs.[9] A full protective suit may be necessary for extensive handling. Shoe covers should also be worn.[9][11]Prevents contamination of clothing and skin.[6]

Experimental Protocol: Step-by-Step Weighing Procedure

Handling this compound powder requires careful procedure to avoid generating dust and causing exposure.[6][12] All handling of the solid form should occur within a certified chemical fume hood or other suitable containment device.

1. Preparation:

  • Ensure the chemical fume hood is operational and the work area is clean.

  • Don all required PPE (double gloves, gown, eye protection, respirator if needed) before entering the designated handling area.[3]

  • Gather all necessary equipment (spatula, weigh boat, containers) and place them inside the fume hood.

2. Weighing and Handling:

  • Place a tared weigh boat on the analytical balance inside the fume hood.[3]

  • Carefully dispense the this compound powder into the container, minimizing any dust formation.[3]

  • Use a spatula to gently tap out any remaining powder.[3]

  • After weighing, securely close the primary container.

3. Decontamination and Cleanup:

  • Immediately clean the spatula with an appropriate solvent (e.g., ethanol) and a wipe.[3] Dispose of the wipe in the designated hazardous waste container.[3]

  • Wipe down the balance and surrounding surfaces within the fume hood with a suitable cleaning agent.[3]

  • Collect all contaminated disposable materials (gloves, wipes, weigh boats) in a clearly labeled, sealed hazardous waste container.[3]

4. Post-Handling:

  • Remove the outer pair of gloves and dispose of them in the hazardous waste container before exiting the fume hood.[8]

  • Remove remaining PPE in the designated doffing area.

  • Wash hands thoroughly with soap and water after work.[6][12]

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.[5] Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.[13]

Waste Segregation:

  • Solid Waste: Contaminated gloves, wipes, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.[3]

  • Unused Product: Offer surplus and non-recyclable solutions to a licensed disposal company.[6] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6]

  • Contaminated Packaging: Dispose of the original container as unused product.[6] Decontaminate empty containers before recycling or disposal.[12]

Key Disposal Precautions:

  • DO NOT empty into drains or dispose of with household garbage.[4][5]

  • Prevent spillage from entering drains or water courses.[12][13]

Procedural Workflow Visualization

The following diagram illustrates the essential workflow for the safe handling and disposal of this compound.

G Workflow for the safe handling and disposal of this compound. A 1. Preparation - Don all required PPE - Prepare fume hood B 2. Handling - Weigh powder in fume hood - Minimize dust generation A->B C 3. Decontamination - Clean all surfaces and equipment B->C D 4. Waste Segregation - Collect all contaminated items in labeled container C->D E 5. Final Disposal - Transfer to licensed hazardous waste facility D->E

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.